molecular formula C7H14N2O3S B7801896 Butocarboxim sulfoxide

Butocarboxim sulfoxide

Cat. No.: B7801896
M. Wt: 206.27 g/mol
InChI Key: RCTCYOQIGNPQJH-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butocarboxim sulfoxide is a high-purity chemical reference standard essential for laboratories conducting precise residue analysis. It is primarily used for the quantification of pesticide residues and their metabolites in food and environmental samples, ensuring compliance with stringent international regulatory limits . This compound is a key sulfoxide metabolite of the systemic carbamate insecticide butocarboxim, which is an acetylcholinesterase inhibitor . Its identification and measurement are critical in environmental fate and metabolism studies, such as monitoring the distribution of systemic insecticides in crops like peaches, to understand uptake and degradation pathways . This compound is supplied as a certified reference material, characterized by its molecular formula C7H14N2O3S and a molecular weight of 206.26 g/mol . It is typically available in solution formats, such as 100 µg/mL in acetonitrile, or as a neat solid . This product is strictly for research use only and is not intended for diagnostic or therapeutic use. Handling requires appropriate personal protective equipment (PPE) as it is toxic if swallowed, inhaled, or absorbed through the skin . For comprehensive handling and safety information, including first aid measures, please consult the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

[(E)-3-methylsulfinylbutan-2-ylideneamino] N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3S/c1-5(6(2)13(4)11)9-12-7(10)8-3/h6H,1-4H3,(H,8,10)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTCYOQIGNPQJH-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=NOC(=O)NC)C)S(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=N/OC(=O)NC)/C)S(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34681-24-8
Record name Butocarboxim sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034681248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(methylsulphinyl)butan-2-one O-[(methylamino)carbonyl]oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.387
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Butocarboxim Sulfoxide for Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of butocarboxim (B1668103) sulfoxide (B87167), a critical reference standard for the analysis of the pesticide butocarboxim and its metabolites. This document details experimental protocols, data presentation, and visual workflows to assist researchers in the preparation of high-purity butocarboxim sulfoxide.

Introduction

Butocarboxim is a systemic insecticide belonging to the carbamate (B1207046) class. Its mode of action involves the inhibition of acetylcholinesterase, an essential enzyme in the nervous system of insects. In the environment and within biological systems, butocarboxim can be metabolized to form more polar compounds, including this compound and butocarboxim sulfone. The presence and concentration of these metabolites are of significant interest in residue analysis for food safety and environmental monitoring. Accurate analytical standards of these metabolites are therefore crucial for reliable quantification. This compound, in particular, serves as a high-purity reference material for this purpose.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of butocarboxim and its sulfoxide metabolite is essential for their synthesis, purification, and analysis.

PropertyButocarboximThis compound
IUPAC Name 3-(methylsulfanyl)butan-2-one O-[(methylamino)carbonyl]oxime[(E)-3-methylsulfinylbutan-2-ylideneamino] N-methylcarbamate[3]
CAS Number 34681-10-234681-24-8[3]
Molecular Formula C₇H₁₄N₂O₂SC₇H₁₄N₂O₃S[3]
Molecular Weight 190.26 g/mol 206.26 g/mol
Appearance Pale brown, viscous liquid (technical grade)Solid (assumed based on commercial standards)
Melting Point 32-37 °C (technical grade)Not specified
Solubility Information not readily availableInformation not readily available

Synthesis of this compound

The synthesis of this compound involves the selective oxidation of the thioether group in the parent butocarboxim molecule. Various oxidizing agents can be employed for this transformation, with careful control of reaction conditions to prevent over-oxidation to the corresponding sulfone. A general and effective method involves the use of hydrogen peroxide in an acidic medium.

This protocol is a representative method for the oxidation of a thioether to a sulfoxide and may require optimization for the specific substrate, butocarboxim.

Materials:

  • Butocarboxim (starting material)

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Dichloromethane (B109758) (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle (if required)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve butocarboxim in glacial acetic acid. The concentration should be carefully chosen to ensure complete dissolution.

  • Addition of Oxidant: Cool the solution in an ice bath to 0-5 °C. Slowly add a stoichiometric amount (approximately 1.0 to 1.2 equivalents) of 30% hydrogen peroxide dropwise to the stirred solution. The slow addition is crucial to control the reaction temperature and prevent over-oxidation.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, quench any excess peroxide by adding a saturated aqueous solution of sodium sulfite. Carefully neutralize the acetic acid by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (or another suitable organic solvent) multiple times.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound

To achieve the high purity required for a reference standard, the crude this compound must be purified. The choice of purification method will depend on the nature and quantity of impurities present.

Flash column chromatography is a common and effective method for purifying organic compounds.

General Procedure:

  • Stationary Phase: Pack a glass column with an appropriate adsorbent, such as silica (B1680970) gel.

  • Mobile Phase: Select a suitable eluent system. A gradient of ethyl acetate (B1210297) in hexane (B92381) is often a good starting point for moderately polar compounds. The optimal solvent system should be determined by TLC analysis of the crude product.

  • Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Recrystallization is an effective technique for purifying solid compounds.[4][5]

General Procedure:

  • Solvent Selection: The key to successful recrystallization is the choice of a suitable solvent or solvent system. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Characterization and Quality Control

The purity of the synthesized this compound reference standard must be rigorously assessed.

Analytical TechniquePurposeTypical Parameters
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationReverse-phase C18 column, mobile phase gradient of acetonitrile (B52724) and water, UV detection.
Mass Spectrometry (MS) Structural confirmation and identification of impuritiesElectrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled to a mass analyzer.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation¹H and ¹³C NMR spectra to confirm the chemical structure.
Infrared (IR) Spectroscopy Functional group analysisIdentification of key functional groups such as C=O, S=O, and N-H.
Melting Point Purity assessmentA sharp melting point range is indicative of high purity.
Quantitative Analysis Determination of potencyqNMR or mass balance approach.

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of the this compound reference standard and to develop stability-indicating analytical methods.[6] These studies involve subjecting the compound to various stress conditions more severe than those encountered during routine storage.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways
Acidic Hydrolysis 0.1 M HCl, room temperature or elevated temperatureHydrolysis of the carbamate linkage.
Basic Hydrolysis 0.1 M NaOH, room temperatureHydrolysis of the carbamate linkage.
Oxidative Degradation 3% H₂O₂, room temperatureFurther oxidation of the sulfoxide to the sulfone.
Thermal Degradation Heating at a specified temperature (e.g., 60-80 °C)Decomposition of the molecule.
Photolytic Degradation Exposure to UV and/or visible lightPhotodegradation of the molecule.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows described in this guide.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Butocarboxim Reaction Oxidation (H₂O₂, Acetic Acid) Start->Reaction Workup Work-up (Neutralization, Extraction) Reaction->Workup Crude Crude this compound Workup->Crude Purify Column Chromatography or Recrystallization Crude->Purify Pure Pure this compound Purify->Pure

Caption: Workflow for the synthesis and purification of this compound.

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions Start This compound Reference Standard Acid Acidic Hydrolysis Start->Acid Base Basic Hydrolysis Start->Base Oxidation Oxidative Degradation Start->Oxidation Thermal Thermal Degradation Start->Thermal Photo Photolytic Degradation Start->Photo Analysis Analysis of Degradants (HPLC, LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for forced degradation studies of this compound.

Conclusion

The synthesis and purification of this compound to a high-purity reference standard is a multi-step process that requires careful control of reaction conditions and rigorous purification and characterization. This guide provides a framework for researchers to develop and execute robust procedures for the preparation of this essential analytical standard. The availability of a well-characterized this compound reference material is paramount for accurate and reliable monitoring of butocarboxim residues in various matrices, thereby ensuring food safety and environmental protection.

References

Chemical and physical properties of Butocarboxim sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical and Physical Properties of Butocarboxim (B1668103) Sulfoxide (B87167)

Introduction

Butocarboxim sulfoxide is a chemical compound that serves as a metabolite of the carbamate (B1207046) insecticide, Butocarboxim.[1] Identified by its CAS number 34681-24-8, it belongs to the sulfoxide class of organic compounds, characterized by a sulfinyl group bonded to two carbon atoms.[2] This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with relevant experimental protocols and metabolic pathways, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The following table summarizes the key quantitative chemical and physical properties of this compound.

PropertyValueSource
CAS Number 34681-24-8[1][2][3][4][5][6]
Molecular Formula C₇H₁₄N₂O₃S[1][2][3][4][5][6]
Molecular Weight 206.26 g/mol [1][2][3][7][5][6]
IUPAC Name [(E)-3-methylsulfinylbutan-2-ylideneamino] N-methylcarbamate[4][5]
Synonyms 3-(Methylsulfinyl)-2-butanone O-((methylamino)carbonyl)oxime, Butocarboxim sulphoxide[1][2][6]
Density 1.25 g/cm³[1][6]
Melting Point 62 - 63 °C[7]
XLogP3 -0.2[8][4]
Hydrogen Bond Donor Count 1[8][4]
Hydrogen Bond Acceptor Count 5[8]
Rotatable Bond Count 4[8]
Exact Mass 206.07251349[8][4]
Topological Polar Surface Area 87 Ų[8][4]

Experimental Protocols

Determination of Butocarboxim and its Metabolites in Agricultural Products by HPLC

A common method for the analysis of Butocarboxim and its metabolites, including this compound, is High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection.[9][10]

1. Sample Preparation:

  • Extraction: The sample is extracted with acetone (B3395972).[9][10]
  • Concentration: The acetone extract is concentrated using a vacuum rotary evaporator.[9][10]
  • Liquid-Liquid Partitioning: The residue is dissolved in a sodium chloride solution and partitioned with n-hexane to remove nonpolar co-extracts. The aqueous phase is then collected and extracted with dichloromethane (B109758).[9][10]
  • Clean-up: The dichloromethane extract is evaporated and the residue is passed through an aminopropyl solid-phase extraction (SPE) cartridge for further purification.[9][10]

2. HPLC Analysis:

  • Column: A Lichrospher 60 RP-Select B column or a similar reverse-phase column is used for separation.[9][10]
  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 25:75, v/v) is employed.[9][10]
  • Post-Column Derivatization: After separation on the column, the eluent is mixed with a reagent under alkaline conditions and heated (e.g., at 90°C) to hydrolyze the carbamate.[9][10] The resulting product then reacts with o-phthaldialdehyde (OPA) and 2-mercaptoethanol (B42355) to form a fluorescent derivative.[9][10]
  • Detection: The fluorescent derivative is detected by a fluorescence detector, for instance, at an excitation wavelength of 340 nm and an emission wavelength of 455 nm.[9][10]

Residues of Butocarboxim, its sulfoxide, and sulfone can also be determined by Gas Chromatography with a Thermionic-Specific Detector (GC-TSD).[11]

Metabolic Pathway and Mechanism of Action

Metabolic Pathway of Butocarboxim

In biological systems, Butocarboxim undergoes oxidation to form this compound, which is then further oxidized to Butocarboxim sulfone (also known as Butoxycarboxim).[11][12] This metabolic activation is a critical aspect of its biological activity.

Metabolic Pathway of Butocarboxim Butocarboxim Butocarboxim Sulfoxide This compound Butocarboxim->Sulfoxide Oxidation Sulfone Butocarboxim sulfone (Butoxycarboxim) Sulfoxide->Sulfone Oxidation

Caption: Metabolic oxidation of Butocarboxim.

Mechanism of Action: Acetylcholinesterase Inhibition

As a carbamate insecticide metabolite, this compound functions by inhibiting the enzyme acetylcholinesterase (AChE).[11] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing continuous nerve stimulation, which is toxic to the target pests.

Mechanism of Action cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds to Breakdown Choline + Acetate AChE->Breakdown Result Accumulation of ACh -> Neurotoxicity Receptor->Result Continuous Stimulation Inhibitor This compound Inhibitor->AChE Inhibits

Caption: Inhibition of Acetylcholinesterase by this compound.

References

Technical Guide: The Mechanism of Action of Butocarboxim Sulfoxide on Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism by which butocarboxim (B1668103) sulfoxide (B87167), a primary metabolite of the carbamate (B1207046) pesticide butocarboxim, exerts its inhibitory effect on acetylcholinesterase (AChE). The document details the kinetics of this interaction, presents standardized experimental protocols for its assessment, and includes visualizations to clarify the underlying biochemical pathways and laboratory workflows.

Introduction: Butocarboxim and its Active Metabolite

Butocarboxim is a systemic oxime carbamate insecticide used to control a variety of sucking insects on fruit, vegetables, and ornamental plants.[1] Like other carbamates, its insecticidal efficacy is not derived from the parent compound but from its metabolites. In mammals and insects, butocarboxim is metabolized to butocarboxim sulfoxide and butocarboxim sulfone (also known as butoxycarboxim).[2] These oxidized metabolites are potent inhibitors of acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems.[1][2] This guide focuses on the sulfoxide metabolite, which plays a significant role in the compound's toxicological profile.

Core Mechanism of Acetylcholinesterase Inhibition

The primary target of this compound is acetylcholinesterase (AChE, E.C. 3.1.1.7), a serine hydrolase essential for terminating nerve impulses at cholinergic synapses.[3][4]

2.1 Normal Function of Acetylcholinesterase

In a healthy nervous system, the neurotransmitter acetylcholine (B1216132) (ACh) is released into the synaptic cleft, where it binds to postsynaptic receptors to propagate a signal.[3] To terminate this signal and prevent receptor hyperstimulation, AChE rapidly hydrolyzes ACh into choline (B1196258) and acetic acid.[3][5] This process is remarkably efficient, with a single enzyme molecule capable of degrading approximately 25,000 molecules of ACh per second.[3]

2.2 Carbamate-Mediated Inhibition

This compound, like other carbamate inhibitors, disrupts this process through a pseudo-irreversible inhibition mechanism.[6] The interaction occurs in two distinct steps:

  • Reversible Binding: The inhibitor molecule first docks non-covalently within the active site of the AChE enzyme, forming a temporary enzyme-inhibitor complex (EI).[6]

  • Covalent Carbamoylation: The catalytic serine residue (Ser-200 in Torpedo californica AChE) in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the carbamate group.[7] This results in the formation of a stable, carbamoylated enzyme and the release of the oxime leaving group.[6][7]

The resulting carbamoylated enzyme is significantly more stable than the acetylated enzyme formed during normal ACh hydrolysis. The subsequent hydrolytic regeneration of the free, active enzyme (decarbamoylation) is extremely slow, occurring on the order of minutes to hours, compared to the microseconds required for deacetylation.[8] This prolonged inactivation of AChE leads to an accumulation of acetylcholine in the synapse, causing continuous stimulation of cholinergic receptors and resulting in the characteristic signs of neurotoxicity.[2][3]

Visualization: Molecular Mechanism of Inhibition

The following diagram illustrates the two-step inhibition pathway of acetylcholinesterase by a carbamate inhibitor like this compound.

G Mechanism of AChE Inhibition by this compound E_ACh Active AChE + This compound (I) EI_Complex Reversible Enzyme-Inhibitor Complex (E-I) E_ACh->EI_Complex Fast Reversible Binding E_Carbamoyl Carbamoylated AChE (E-Carbamoyl) + Leaving Group EI_Complex->E_Carbamoyl E_Regen Regenerated Active AChE E_Carbamoyl->E_Regen Very Slow Hydrolysis (Decarbamoylation, k_r) E_Regen->E_ACh

Caption: Covalent modification of AChE by a carbamate inhibitor.

Quantitative Analysis of Inhibition

The potency of an AChE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (Kᵢ). These values represent the concentration of the inhibitor required to reduce enzyme activity by 50% under specific assay conditions.

ParameterAnalyteValueSpecies/Source
IC₅₀ This compoundData not available in cited sources-
Kᵢ This compoundData not available in cited sources-
kᵢ (Carbamoylation Rate) This compoundData not available in cited sources-
kᵣ (Decarbamoylation Rate) This compoundData not available in cited sources-

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

The most widely used method for measuring AChE activity and its inhibition is the spectrophotometric assay developed by Ellman et al. (1961).[6] This protocol provides a robust framework for determining the IC₅₀ of inhibitors like this compound.

4.1 Principle

The assay uses acetylthiocholine (B1193921) (ATCh) as a synthetic substrate for AChE.[6] The enzyme hydrolyzes ATCh into thiocholine (B1204863) and acetate. The produced thiocholine is a thiol that reacts with the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring its absorbance at 412 nm.[6][9] The rate of color formation is directly proportional to AChE activity.

4.2 Materials and Reagents

  • Enzyme: Purified acetylcholinesterase (e.g., from human recombinant sources or electric eel).[9]

  • Buffer: Phosphate buffer (e.g., 50 mM, pH 7.5-8.0).[10]

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).[9]

  • Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Instrumentation: UV/Vis spectrophotometer or a 96-well plate reader capable of measuring absorbance at ~412 nm.

4.3 Assay Procedure

  • Reagent Preparation: Prepare stock solutions of AChE, ATCh, DTNB, and the inhibitor in the appropriate buffer. Protect DTNB and ATCh solutions from light.[9]

  • Assay Mixture: In a microplate well or cuvette, add the buffer, AChE enzyme solution, and DTNB solution.

  • Inhibitor Incubation: Add a range of concentrations of this compound (or a vehicle control, e.g., DMSO) to the wells. Incubate the mixture for a defined period (e.g., 10-20 minutes) to allow the inhibitor to interact with the enzyme.[10]

  • Initiate Reaction: Add the ATCh substrate to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of reaction (V) is determined from the linear portion of the absorbance vs. time plot.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Visualization: Experimental Workflow

The diagram below outlines the key steps in a typical high-throughput screening workflow for determining AChE inhibition.

G Workflow for AChE Inhibition Assay (Ellman's Method) start Start prep Prepare Reagents: AChE, Buffer, DTNB, ATCh, Inhibitor Dilutions start->prep dispense Dispense AChE, Buffer, DTNB & Inhibitor to Plate prep->dispense incubate Incubate (Allow E-I Binding) dispense->incubate add_substrate Add Substrate (ATCh) to Initiate Reaction incubate->add_substrate measure Kinetic Measurement (Absorbance at 412 nm) add_substrate->measure analyze Calculate Reaction Rates & Percent Inhibition measure->analyze plot Plot Dose-Response Curve & Determine IC50 analyze->plot end_node End plot->end_node

Caption: Standard workflow for quantifying AChE inhibition.

Conclusion

This compound functions as a potent, slowly reversible inhibitor of acetylcholinesterase. Its mechanism involves the carbamoylation of the active site serine residue, leading to a prolonged inactivation of the enzyme and subsequent accumulation of acetylcholine at the synapse. The potency of this and other carbamate inhibitors can be reliably determined using established in vitro methods, such as the Ellman's assay, which provides a quantitative basis for risk assessment and further research in toxicology and drug development.

References

Degradation pathway of Butocarboxim to Butocarboxim sulfoxide in soil

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the environmental degradation pathway of Butocarboxim, a systemic oxime carbamate (B1207046) insecticide, focusing on its transformation to Butocarboxim sulfoxide (B87167) within the soil matrix. This document outlines the chemical transformation, summarizes key quantitative data on degradation rates, details common experimental protocols for studying this process, and provides visual workflows and pathway diagrams to facilitate understanding.

The Transformation Pathway: Oxidation to Butocarboxim Sulfoxide

Butocarboxim is known to degrade in the soil environment, with one of its primary transformation products being this compound. This conversion is a critical step in its environmental fate. The core chemical reaction involves the oxidation of the thioether sulfur atom in the Butocarboxim molecule.

This degradation is primarily a result of microbial activity in the soil.[1][2] Microorganisms utilize enzymes to catalyze the oxidation process.[1][2] While microbial metabolism is the main driver, abiotic chemical oxidation can also contribute to the transformation. The resulting metabolite, this compound, is structurally similar but exhibits different chemical and physical properties, which can influence its persistence and mobility in the soil.[3][4] Further oxidation can lead to the formation of Butocarboxim sulfone (also known as Butoxycarboxim).[3]

G butocarboxim Butocarboxim sulfoxide This compound butocarboxim->sulfoxide Microbial/Chemical Oxidation sulfone Butocarboxim Sulfone (Butoxycarboxim) sulfoxide->sulfone Further Oxidation

Figure 1: Degradation pathway of Butocarboxim in soil.

Quantitative Degradation Data

The rate of degradation of a pesticide in soil is commonly expressed as its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate.[5][6] The half-life of Butocarboxim is relatively short, indicating it is not expected to be highly persistent in soil.[7] Its oxidized metabolites, however, can show greater persistence.

CompoundHalf-Life (DT50) in SoilNotes
Butocarboxim 1 - 8 days[8]Degradation is rapid. Classified as non-persistent (half-life < 30 days).[6]
Butocarboxim Sulfone (Butoxycarboxim) 41 - 44 days (at 20°C)[3]This metabolite is more persistent than the parent compound. Classified as moderately persistent (half-life 30-99 days).[6]

Experimental Protocols for Degradation Studies

The study of pesticide degradation in soil involves controlled laboratory experiments designed to measure the rate of disappearance of the parent compound and the formation and decline of its metabolites.

Soil Sample Collection and Preparation
  • Field Collection : Soil is collected from relevant agricultural sites. The top layer (e.g., 0-20 cm) is typically sampled.

  • Sieving : Upon returning to the laboratory, the soil is passed through a sieve (e.g., 2 mm mesh) to remove stones, roots, and other debris and ensure homogeneity.

  • Characterization : Key soil properties are determined, including pH, organic matter content, texture (sand, silt, clay percentages), and microbial biomass.

  • Moisture Adjustment : The soil's water content is adjusted to a specific percentage of its maximum water-holding capacity (e.g., 40-60%) to ensure optimal conditions for microbial activity.

Soil Incubation and Treatment
  • Fortification : A known concentration of Butocarboxim, dissolved in a suitable solvent, is applied to the prepared soil samples. The solvent is allowed to evaporate.

  • Incubation : The treated soil samples are placed in incubation vessels and maintained under controlled conditions in the dark. Standard conditions are often around 20-25°C.[9] To differentiate between microbial and chemical degradation, a parallel set of sterilized (e.g., autoclaved or gamma-irradiated) soil samples can be included.

  • Sampling : Subsamples of the soil are collected at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, and 60 days) for analysis.

Residue Extraction and Analysis
  • Extraction : The pesticide and its metabolites are extracted from the soil subsamples using an organic solvent. Acetonitrile has been shown to yield high recovery for Butocarboxim.[10]

  • Cleanup : The resulting extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering co-extractives from the soil matrix before analysis.[10]

  • Quantification : The concentrations of Butocarboxim and this compound in the extracts are quantified using analytical instrumentation. A common and highly effective method for carbamates is High-Performance Liquid Chromatography (HPLC) coupled with a post-column derivatization system and a fluorescence detector.[10] Gas Chromatography-Mass Spectrometry (GC-MS) is also used for the determination of residues.[8]

Data Analysis
  • Concentration vs. Time : The measured concentrations of Butocarboxim and its metabolites are plotted against time.

  • Kinetic Modeling : The degradation kinetics are determined by fitting the data to a suitable model (e.g., first-order kinetics).

  • DT50 Calculation : The half-life (DT50) and the time for 90% degradation (DT90) are calculated from the model's rate constant.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation soil_collection 1. Soil Collection sieving 2. Sieving & Homogenization soil_collection->sieving characterization 3. Soil Characterization sieving->characterization moisture 4. Moisture Adjustment characterization->moisture fortification 5. Fortification with Butocarboxim moisture->fortification incubation 6. Controlled Incubation fortification->incubation sampling 7. Time-course Sampling incubation->sampling extraction 8. Solvent Extraction sampling->extraction cleanup 9. Sample Cleanup (SPE) extraction->cleanup quantification 10. HPLC or GC-MS Analysis cleanup->quantification kinetics 11. Kinetic Modeling quantification->kinetics dt50 12. DT50 / Half-Life Calculation kinetics->dt50

Figure 2: Experimental workflow for soil degradation studies.

References

A Technical Guide to the Photodegradation of Butocarboxim Sulfoxide in Aqueous Solutions: Inferred Pathways and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butocarboxim is a systemic insecticide belonging to the oxime carbamate (B1207046) class. In the environment and through metabolic processes, it can be oxidized to Butocarboxim sulfoxide (B87167) and subsequently to Butocarboxim sulfone. Butocarboxim sulfoxide itself is a molecule of interest due to its potential for persistence and toxicity. Understanding its fate in aqueous environments under the influence of sunlight is crucial for environmental risk assessment. Photodegradation is a key abiotic process that can lead to the transformation of pesticides in water. This guide outlines the inferred photodegradation products of this compound, proposes potential degradation pathways, and provides a detailed experimental protocol for their investigation.

Inferred Photodegradation Products

Based on the known photodegradation mechanisms of other oxime carbamates and sulfoxide-containing pesticides, the following table summarizes the potential photodegradation products of this compound in aqueous solutions.

Potential Product Name Proposed Molecular Formula Inferred Formation Pathway Notes
Butocarboxim SulfoneC₇H₁₄N₂O₄SOxidation of the sulfoxide group.A likely major transformation product, analogous to the oxidation of aldicarb (B1662136) sulfoxide to aldicarb sulfone.[1][2][3]
3-(Methylsulfonyl)-2-butanone oximeC₅H₁₁NO₃SHydrolysis of the carbamate linkage of Butocarboxim sulfone.Hydrolysis is a common degradation pathway for carbamate pesticides.[4]
3-(Methylsulfinyl)-2-butanone oximeC₅H₁₁NO₂SHydrolysis of the carbamate linkage of this compound.Direct hydrolysis of the parent compound.[4]
Methyl IsocyanateCH₃NCOCleavage of the carbamate ester bond.A common product from the degradation of N-methylcarbamate pesticides.
Iminyl Radical IntermediateC₇H₁₄N₂O₃S•Homolytic cleavage of the N-O bond upon UV irradiation.A primary photoproduct for oxime carbamates.[5][6]
Carbamoyloxyl Radical IntermediateCH₃NHCOO•Homolytic cleavage of the N-O bond upon UV irradiation.A primary photoproduct for oxime carbamates, which can further degrade.[5][7]
Aminyl Radical IntermediateCH₃NH•Decarboxylation of the carbamoyloxyl radical.A subsequent product from the carbamoyloxyl radical.[5]

Proposed Photodegradation Pathways

The photodegradation of this compound in aqueous solutions is likely to proceed through several parallel and sequential pathways initiated by the absorption of UV radiation. The primary photochemical event for oxime carbamates is the homolytic cleavage of the N-O bond.[5][6]

G Butocarboxim_sulfoxide This compound N_O_cleavage N-O Bond Cleavage Butocarboxim_sulfoxide->N_O_cleavage Direct Photolysis Oxidation Oxidation Butocarboxim_sulfoxide->Oxidation Photo-oxidation Hydrolysis_sulfoxide Hydrolysis Butocarboxim_sulfoxide->Hydrolysis_sulfoxide UV_light UV Light (hν) UV_light->N_O_cleavage Iminyl_radical Iminyl Radical N_O_cleavage->Iminyl_radical Carbamoyloxyl_radical Carbamoyloxyl Radical N_O_cleavage->Carbamoyloxyl_radical Further_reactions Further Reactions & Degradation Products Iminyl_radical->Further_reactions Aminyl_radical Aminyl Radical + CO2 Carbamoyloxyl_radical->Aminyl_radical Butocarboxim_sulfone Butocarboxim Sulfone Oxidation->Butocarboxim_sulfone Hydrolysis_sulfone Hydrolysis Butocarboxim_sulfone->Hydrolysis_sulfone Oxime_sulfoxide 3-(Methylsulfinyl)-2-butanone oxime Hydrolysis_sulfoxide->Oxime_sulfoxide Methyl_isocyanate Methyl Isocyanate Hydrolysis_sulfoxide->Methyl_isocyanate Oxime_sulfone 3-(Methylsulfonyl)-2-butanone oxime Hydrolysis_sulfone->Oxime_sulfone Hydrolysis_sulfone->Methyl_isocyanate

Caption: Proposed photodegradation pathways of this compound.

Detailed Experimental Protocol

The following is a comprehensive, albeit hypothetical, experimental protocol for the investigation of this compound photodegradation in aqueous solutions.

4.1. Materials and Reagents

  • This compound (analytical standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (ultrapure, e.g., Milli-Q)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Phosphate buffers (for pH control)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

4.2. Sample Preparation

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable organic solvent like methanol.

  • Prepare aqueous solutions of this compound (e.g., 1-10 mg/L) by spiking the stock solution into ultrapure water or buffered solutions at various pH levels (e.g., 4, 7, and 9) to investigate the effect of pH on degradation.

  • Transfer the solutions into quartz tubes or a photoreactor vessel that is transparent to the intended light source.

4.3. Photodegradation Experiment

  • Use a solar simulator or a UV lamp with a specific wavelength output (e.g., >290 nm to simulate sunlight) as the light source.

  • Maintain a constant temperature in the reaction vessel using a water bath.

  • Irradiate the samples for a predetermined period (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

  • At each time point, withdraw an aliquot of the sample for analysis.

  • Run parallel control experiments in the dark to assess hydrolysis or other non-photolytic degradation.

4.4. Sample Analysis

  • Direct Injection: For initial screening, directly inject the aqueous samples into the analytical instrument.

  • Solid Phase Extraction (SPE): For trace-level analysis or to concentrate the analytes, pass the aqueous samples through a pre-conditioned C18 SPE cartridge. Elute the retained compounds with a suitable organic solvent (e.g., acetonitrile or methanol). Evaporate the eluent to near dryness and reconstitute in the mobile phase for analysis.

  • Analytical Instrumentation:

    • High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): Use a C18 column with a gradient elution of water and acetonitrile (both may be modified with formic acid) to separate the parent compound and its degradation products. The DAD can provide UV spectra for preliminary identification.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for sensitive and selective quantification and identification of degradation products. Use electrospray ionization (ESI) in positive mode. Develop a multiple reaction monitoring (MRM) method for the parent compound and suspected products. For unknown identification, use full scan and product ion scan modes to obtain mass spectra and fragmentation patterns.

G cluster_preparation Sample Preparation cluster_experiment Photodegradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (this compound in Methanol) Aqueous_Sample Prepare Aqueous Samples (Spike into buffered water) Stock_Solution->Aqueous_Sample Irradiation Irradiate Samples (Quartz tubes, UV lamp) Aqueous_Sample->Irradiation Sampling Collect Aliquots (at different time points) Irradiation->Sampling SPE Solid Phase Extraction (SPE) (Concentration & Cleanup) Sampling->SPE LC_MS LC-MS/MS Analysis (Separation, Identification, Quantification) SPE->LC_MS Data_Analysis Data Analysis (Kinetics, Product ID) LC_MS->Data_Analysis

Caption: Experimental workflow for photodegradation studies.

4.5. Data Analysis

  • Plot the concentration of this compound as a function of irradiation time to determine the degradation kinetics (e.g., pseudo-first-order).

  • Identify the degradation products by comparing their retention times and mass spectra with those of authentic standards (if available) or by interpreting the mass spectral data.

  • Quantify the major degradation products over time to understand their formation and decay profiles.

Conclusion

While direct experimental data on the photodegradation of this compound in aqueous solutions is currently lacking, a scientifically sound investigation can be designed based on the known behavior of structurally related pesticides. The primary photodegradation pathways are inferred to be N-O bond cleavage, typical of oxime carbamates, and oxidation of the sulfoxide moiety to a sulfone. Hydrolysis of the carbamate linkage is also a probable degradation route. The detailed experimental protocol provided in this guide offers a robust framework for researchers to elucidate the photodegradation products, pathways, and kinetics of this compound, thereby filling a critical knowledge gap in the environmental fate of this pesticide metabolite. Such studies are essential for accurate environmental risk assessment and the development of potential water treatment strategies.

References

Environmental Fate and Mobility of Butocarboxim Sulfoxide in Agricultural Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate and mobility of Butocarboxim and its primary metabolite, Butocarboxim sulfoxide (B87167), in agricultural soil. Butocarboxim, a systemic carbamate (B1207046) insecticide, undergoes transformation in the soil environment, with Butocarboxim sulfoxide being a significant degradation product. Understanding the persistence, mobility, and ultimate fate of this sulfoxide metabolite is crucial for a complete environmental risk assessment. This document synthesizes available data on the degradation kinetics, soil adsorption/desorption characteristics, and leaching potential of these compounds. It also outlines detailed experimental protocols for assessing their environmental behavior and provides visualizations of key processes. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates from the known properties of the parent compound and general principles of pesticide fate to provide a thorough assessment.

Introduction

Butocarboxim is a carbamate insecticide used to control sucking insects on various crops.[1] Like many pesticides, its environmental fate is a complex interplay of chemical and biological processes that determine its persistence, transport, and potential for off-site contamination. A critical aspect of this is the formation of metabolites, such as this compound, which may themselves possess pesticidal activity and exhibit distinct environmental behaviors.[2] This guide focuses on the environmental characteristics of this compound in agricultural soil, addressing its degradation, mobility, and the methodologies used to study these processes.

Physicochemical Properties

A substance's physicochemical properties are fundamental to understanding its environmental behavior.

Table 1: Physicochemical Properties of Butocarboxim and this compound

PropertyButocarboximThis compoundReference
Molecular Formula C₇H₁₄N₂O₂SC₇H₁₄N₂O₃S[1][2]
Molecular Weight 190.27 g/mol 206.26 g/mol [1][2]
Water Solubility Data not availableData not available
Vapor Pressure Data not availableData not available
Log Kow Data not availableData not available

Environmental Fate and Mobility

The environmental fate of a pesticide is primarily governed by degradation, adsorption-desorption, and leaching processes.

Degradation in Soil

Degradation is the breakdown of a chemical in the environment. For pesticides, this occurs through microbial and abiotic (e.g., hydrolysis, photolysis) pathways.

Butocarboxim: The parent compound, Butocarboxim, is reported to have a relatively short half-life in soil, typically ranging from 1 to 8 days.[1] This rapid degradation suggests a low potential for long-term persistence.

This compound: Specific degradation studies quantifying the half-life (DT50) of this compound in soil are not widely available. However, as a primary metabolite, its formation and subsequent degradation are intrinsically linked to the dissipation of the parent compound. The overall degradation pathway likely involves the oxidation of Butocarboxim to this compound, followed by further oxidation to Butocarboxim sulfone (Butoxycarboxim) and eventual mineralization.

Table 2: Soil Degradation Data

CompoundHalf-life (DT50) in SoilKey Degradation PathwaysReference
Butocarboxim 1 - 8 daysMicrobial degradation, Oxidation[1]
This compound Data not availableFurther oxidation
Adsorption and Desorption in Soil

Adsorption to soil particles is a key process that influences a pesticide's mobility and bioavailability. The organic carbon-water (B12546825) partitioning coefficient (Koc) is a common measure of a chemical's tendency to bind to soil organic matter.

Butocarboxim: Based on an estimated Koc value of 37, Butocarboxim is expected to have very high mobility in soil.[1] This low adsorption suggests a higher potential for leaching if not degraded rapidly.

This compound: Experimental Koc values for this compound are not available. Generally, the introduction of a polar sulfoxide group can increase water solubility and potentially decrease adsorption to soil organic matter compared to the parent compound. Therefore, it is plausible that this compound would also exhibit high mobility in soil.

Table 3: Soil Adsorption Data

CompoundKoc (L/kg)Mobility ClassificationReference
Butocarboxim 37 (estimated)Very High[1]
This compound Data not availableExpected to be High to Very High
Leaching and Mobility

Leaching is the downward movement of a substance through the soil profile with percolating water. The potential for a pesticide to leach is influenced by its degradation rate and adsorption characteristics, as well as soil type and rainfall/irrigation patterns.

Given the expected high mobility of both Butocarboxim and, presumably, this compound, there is a potential for these compounds to leach into lower soil layers. However, the rapid degradation of the parent compound may mitigate this risk to some extent. The leaching potential of the sulfoxide metabolite will depend on its own degradation rate and adsorption affinity.

Experimental Protocols

Standardized laboratory and field studies are essential for determining the environmental fate of pesticides. The following sections describe the general methodologies applicable to the study of this compound.

Soil Degradation Study (Aerobic)

Objective: To determine the rate of degradation and the degradation pathway of this compound in aerobic soil under controlled laboratory conditions.

Methodology:

  • Soil Selection and Preparation: Collect fresh agricultural soil from a relevant region. Sieve the soil (e.g., 2 mm) and characterize its physicochemical properties (pH, organic carbon content, texture, etc.). Adjust the soil moisture to a specified level (e.g., 40-60% of maximum water holding capacity).

  • Test Substance Application: Prepare a stock solution of this compound (radiolabeled or non-labeled). Apply the test substance to the soil samples at a known concentration.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2 °C). Maintain aerobic conditions by ensuring adequate air exchange. Use flow-through systems to trap volatile degradation products like ¹⁴CO₂ if a radiolabeled test substance is used.

  • Sampling and Analysis: Collect soil samples at predetermined intervals. Extract the soil samples using an appropriate solvent (e.g., acetonitrile, methanol). Analyze the extracts for the concentration of the parent compound and its degradation products using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) or a fluorescence detector.

  • Data Analysis: Calculate the dissipation time for 50% (DT50) and 90% (DT90) of the applied this compound using appropriate kinetic models (e.g., first-order kinetics). Identify and quantify major metabolites.

Adsorption/Desorption Study (Batch Equilibrium Method)

Objective: To determine the soil adsorption/desorption coefficients (Kd and Koc) of this compound.

Methodology:

  • Soil and Solution Preparation: Use characterized agricultural soils. Prepare a series of standard solutions of this compound in 0.01 M CaCl₂ solution.

  • Adsorption Phase: Add a known volume of the test solution to a known mass of soil in a centrifuge tube. Shake the tubes for a sufficient time to reach equilibrium (e.g., 24 hours) at a constant temperature.

  • Equilibrium Analysis: Centrifuge the samples to separate the soil and solution. Analyze the concentration of this compound remaining in the supernatant.

  • Desorption Phase: After the adsorption phase, decant the supernatant and add a fresh solution of 0.01 M CaCl₂ to the soil pellet. Shake again to reach desorption equilibrium and analyze the supernatant.

  • Data Analysis: Calculate the amount of this compound adsorbed to the soil. Determine the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) using the Freundlich or Langmuir isotherm equations.

Leaching Study (Soil Column Method)

Objective: To assess the mobility and leaching potential of this compound through a soil column.

Methodology:

  • Column Preparation: Pack a glass or stainless-steel column with the selected agricultural soil to a known bulk density.

  • Test Substance Application: Apply a known amount of this compound to the surface of the soil column.

  • Elution: Apply a simulated rainfall or irrigation event by passing a known volume of water (e.g., 0.01 M CaCl₂) through the column at a constant flow rate.

  • Leachate Collection and Analysis: Collect the leachate in fractions and analyze each fraction for the concentration of this compound and its metabolites.

  • Soil Analysis: After the elution, section the soil column and analyze each section to determine the distribution of the chemical within the soil profile.

  • Data Analysis: Calculate the mass balance of the applied substance. Determine the percentage of the applied dose that leached through the column.

Visualizations

The following diagrams illustrate the key processes and workflows described in this guide.

degradation_pathway Butocarboxim Butocarboxim Sulfoxide This compound Butocarboxim->Sulfoxide Oxidation Sulfone Butoxycarboxim (Sulfone) Sulfoxide->Sulfone Oxidation Mineralization Mineralization (CO2, H2O, etc.) Sulfone->Mineralization

Caption: Proposed degradation pathway of Butocarboxim in soil.

experimental_workflow_degradation cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation soil_prep Soil Collection & Characterization substance_app Application of This compound soil_prep->substance_app incubation Incubation in Dark (Constant Temp. & Moisture) substance_app->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC-MS Analysis extraction->analysis data_analysis DT50/DT90 Calculation & Metabolite Identification analysis->data_analysis

Caption: Workflow for a soil degradation study.

experimental_workflow_adsorption cluster_prep Preparation cluster_equilibrium Equilibration cluster_analysis Analysis cluster_data Data Interpretation soil_prep Soil & Solution Preparation adsorption Adsorption Phase (Shaking) soil_prep->adsorption desorption Desorption Phase (Shaking) adsorption->desorption centrifugation Centrifugation desorption->centrifugation supernatant_analysis Analysis of Supernatant centrifugation->supernatant_analysis data_analysis Kd & Koc Calculation supernatant_analysis->data_analysis

Caption: Workflow for a soil adsorption/desorption study.

Conclusion

The environmental fate and mobility of this compound in agricultural soil are critical components of a comprehensive risk assessment for the use of Butocarboxim. Based on the properties of the parent compound, this compound is likely to be mobile in soil. However, its persistence is expected to be limited due to ongoing degradation processes. The lack of specific experimental data for this compound highlights a key knowledge gap. Further research employing the standardized protocols outlined in this guide is necessary to definitively quantify the degradation rates and soil adsorption coefficients of this important metabolite. Such data will enable more accurate modeling of its environmental behavior and a more robust assessment of its potential risks to non-target environments.

References

Toxicological Profile and Risk Assessment of Butocarboxim Sulfoxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available data on Butocarboxim and its metabolite, Butocarboxim sulfoxide (B87167). It is intended for informational purposes for a scientific audience. Specific quantitative toxicological data for Butocarboxim sulfoxide are limited in publicly available literature; therefore, much of the assessment relies on data from the parent compound, Butocarboxim, and the general toxicological profile of carbamate (B1207046) insecticides.

Introduction

Butocarboxim is a systemic carbamate insecticide and acaricide used to control a range of sucking and chewing pests on various crops.[1] Like other carbamate pesticides, its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2][3] In biological systems and the environment, Butocarboxim is metabolized to more polar compounds, primarily this compound and Butocarboxim sulfone (also known as Butoxycarboxim).[2][4] this compound, a major metabolite, is of significant toxicological interest due to its potential for high acute toxicity.[4][5] This guide provides a comprehensive overview of the available toxicological data and risk assessment parameters for this compound.

Physicochemical Properties

PropertyButocarboximThis compound
CAS Number 34681-10-2[2]34681-24-8[4]
Molecular Formula C₇H₁₄N₂O₂S[2]C₇H₁₄N₂O₃S[4]
Molecular Weight 190.26 g/mol [6]206.26 g/mol [5]
Appearance Pale brown viscous liquid[2]Solid[7]
Solubility Soluble in most organic solvents.[2]Data not available

Toxicological Profile

The primary mechanism of toxicity for Butocarboxim and its sulfoxide metabolite is the reversible inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (B1216132) at nerve endings. This results in overstimulation of the nervous system, manifesting as cholinergic symptoms.

Acute Toxicity

Quantitative acute toxicity data for this compound is limited. However, it is classified as "Fatal if swallowed" (Acute Toxicity Category 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating high acute oral toxicity.[4] For the parent compound, Butocarboxim, the following acute toxicity values have been reported:

TestSpeciesRouteValueReference
LD₅₀RatOral153 mg/kg[5]
LD₅₀RabbitDermal360 mg/kg[2]
Subchronic and Chronic Toxicity
Genotoxicity and Carcinogenicity
  • Genotoxicity: Comprehensive genotoxicity assays (e.g., Ames test, in vitro and in vivo micronucleus assays) specifically for this compound are not detailed in the available literature. For the parent compound, Butocarboxim, a two-year feeding study in rats showed no evidence of mutagenicity.[2]

  • Carcinogenicity: The same two-year feeding study in rats with Butocarboxim found no evidence of carcinogenicity.[2]

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies for this compound were not found in the reviewed literature. For Butocarboxim, a two-year feeding study in rats did not show any adverse effects on fertility.[2]

Metabolism and Toxicokinetics

Butocarboxim is readily metabolized in plants and animals. The primary metabolic pathway involves the oxidation of the sulfur atom to form this compound, which is then further oxidized to Butocarboxim sulfone (Butoxycarboxim).[2][8] These metabolites are more water-soluble and are excreted.

Metabolism Butocarboxim Butocarboxim Butocarboxim_sulfoxide Butocarboxim_sulfoxide Butocarboxim->Butocarboxim_sulfoxide Oxidation Butocarboxim_sulfone Butocarboxim_sulfone Butocarboxim_sulfoxide->Butocarboxim_sulfone Oxidation

Metabolic pathway of Butocarboxim.

Risk Assessment

A comprehensive risk assessment for this compound is challenging due to the lack of specific data. The risk assessment often relies on the data for the parent compound, Butocarboxim, and the combined residues of Butocarboxim and its main metabolites (sulfoxide and sulfone).

Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD)

Specific ADI and ARfD values for this compound have not been established in the reviewed literature. These values are typically determined for the parent compound and may be applicable to the sum of its toxicologically relevant metabolites. The process for deriving an ADI generally involves identifying the No-Observed-Adverse-Effect Level (NOAEL) from the most sensitive long-term study and applying a safety factor.[9] The ARfD is established to assess the risk from short-term dietary exposure.[10]

RiskAssessment cluster_ADI Acceptable Daily Intake (ADI) Derivation cluster_ARfD Acute Reference Dose (ARfD) Derivation Tox_Studies Toxicological Studies (Chronic) NOAEL No-Observed-Adverse-Effect Level (NOAEL) Tox_Studies->NOAEL ADI Acceptable Daily Intake (ADI) NOAEL->ADI / Safety Factor Safety_Factor Safety Factor (e.g., 100) Acute_Tox_Studies Toxicological Studies (Acute) Acute_NOAEL No-Observed-Adverse-Effect Level (NOAEL) Acute_Tox_Studies->Acute_NOAEL ARfD Acute Reference Dose (ARfD) Acute_NOAEL->ARfD / Safety Factor Acute_Safety_Factor Safety Factor

General workflow for ADI and ARfD derivation.
No-Observed-Adverse-Effect Level (NOAEL)

A specific NOAEL for this compound has not been identified in the available literature. For the parent compound, Butocarboxim, a NOAEL can be inferred from the two-year rat feeding study where the highest tested dose of 300 mg/kg in the diet did not produce adverse effects.[2] However, a precise NOAEL in mg/kg body weight/day would require information on food consumption and body weight from that study.

Experimental Protocols (General Overview)

Detailed experimental protocols for toxicological studies on this compound are not publicly available. However, standard OECD guidelines are typically followed for pesticide registration.

Acute Oral Toxicity (General Protocol - OECD 420, 423, or 425)
  • Test Animals: Typically rats, one sex is used initially.

  • Dosage: A single dose of the test substance is administered by gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

  • Endpoint: The LD₅₀ (the dose that is lethal to 50% of the test animals) is calculated.

Chronic Toxicity/Carcinogenicity Study (General Protocol - OECD 452/451)
  • Test Animals: Typically rats, with groups of each sex.

  • Dosage: The test substance is administered in the diet for a long duration (e.g., 2 years for rats). Multiple dose levels and a control group are used.

  • Observations: Regular monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis.

  • Pathology: At termination, a full necropsy is performed, and organs are weighed. Histopathological examination of a comprehensive set of tissues is conducted.

  • Endpoints: Determination of the NOAEL for chronic toxicity and assessment of carcinogenic potential.

ExperimentalWorkflow cluster_Acute Acute Oral Toxicity Study cluster_Chronic Chronic Toxicity/Carcinogenicity Study A1 Animal Selection (e.g., Rats) A2 Single Dose Administration (Gavage) A1->A2 A3 Observation Period (14 days) A2->A3 A4 Necropsy A3->A4 A5 LD50 Calculation A4->A5 C1 Animal Selection (e.g., Rats) C2 Long-term Dosing (e.g., 2 years in diet) C1->C2 C3 In-life Monitoring C2->C3 C4 Terminal Pathology C3->C4 C5 NOAEL & Carcinogenicity Assessment C4->C5

Generalized experimental workflows.

Conclusion

This compound is a primary and toxicologically significant metabolite of the carbamate insecticide Butocarboxim. While it is classified as having high acute oral toxicity, a comprehensive toxicological database specifically for the sulfoxide metabolite is lacking in the public domain. The risk assessment for human exposure to Butocarboxim residues, therefore, considers the parent compound and its major metabolites, including the sulfoxide. Further research is warranted to fully characterize the toxicological profile of this compound to refine risk assessments. The information available on the parent compound, Butocarboxim, suggests a lack of carcinogenicity and reproductive toxicity at tested doses. The primary hazard associated with exposure remains acute cholinergic toxicity.

References

Cholinesterase Inhibition Potency of Butocarboxim Sulfoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Butocarboxim (B1668103) is a systemic insecticide belonging to the carbamate (B1207046) class of pesticides.[1] Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the nervous system.[2] Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.

Upon entering a biological system, butocarboxim undergoes metabolic transformation, leading to the formation of metabolites such as butocarboxim sulfoxide (B87167) and butocarboxim sulfone.[2] These metabolites may also possess inhibitory activity against cholinesterase, contributing to the overall toxicological profile of the parent compound. Understanding the specific potency of these metabolites is crucial for a comprehensive risk assessment and for the development of potential therapeutic interventions in cases of poisoning.

This technical guide focuses specifically on the cholinesterase inhibition potency of butocarboxim sulfoxide, providing a framework for its investigation and characterization.

Mechanism of Cholinesterase Inhibition by Carbamates

Carbamate insecticides, including butocarboxim and its metabolites, act as reversible inhibitors of cholinesterase.[2] The mechanism involves the carbamoylation of the serine hydroxyl group within the active site of the enzyme. This process is analogous to the binding of the natural substrate, acetylcholine, but the subsequent hydrolysis of the carbamoylated enzyme is significantly slower than the hydrolysis of the acetylated enzyme. This leads to a temporary inactivation of the enzyme, disrupting normal nerve impulse transmission.

The reversible nature of this inhibition is a key distinction from organophosphate insecticides, which cause irreversible phosphorylation of the enzyme's active site.[3]

Diagram: Mechanism of Reversible Cholinesterase Inhibition by this compound

G AChE Active Acetylcholinesterase (AChE) Complex AChE-Butocarboxim Sulfoxide Complex (Carbamoylated Enzyme) AChE->Complex Binding and Carbamoylation Hydrolysis Hydrolysis AChE->Hydrolysis Binding Buto_Sulf This compound Buto_Sulf->Complex Complex->AChE Decarbamoylation (Reactivation) Slow_Hydrolysis Slow Spontaneous Hydrolysis Complex->Slow_Hydrolysis ACh Acetylcholine ACh->Hydrolysis Products Choline + Acetic Acid Hydrolysis->Products Rapid Hydrolysis Slow_Hydrolysis->AChE Enzyme Reactivation

Caption: Reversible inhibition of acetylcholinesterase by this compound.

Quantitative Assessment of Cholinesterase Inhibition

While specific IC50 or Ki values for this compound are not available in the reviewed literature, the following table presents hypothetical data to illustrate how such information would be structured for comparative analysis. These values are essential for ranking the inhibitory potency of different compounds.

Table 1: Hypothetical Cholinesterase Inhibition Data

CompoundTarget EnzymeIC50 (µM)Ki (µM)Inhibition Type
This compoundAcetylcholinesterase (AChE)Data Not AvailableData Not AvailableReversible, Competitive
ButocarboximAcetylcholinesterase (AChE)Data Not AvailableData Not AvailableReversible, Competitive
Eserine (Positive Control)Acetylcholinesterase (AChE)0.00085Data Not AvailableReversible

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The following protocol is a detailed methodology for determining the in vitro cholinesterase inhibition potency of a test compound like this compound, based on the widely used Ellman's method.

4.1. Principle

The Ellman's assay is a colorimetric method used to measure cholinesterase activity. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the cholinesterase activity. The inhibitory effect of a compound is determined by measuring the reduction in this rate.

4.2. Materials and Reagents

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Butyrylcholinesterase (BChE) from equine serum or human plasma

  • This compound (test inhibitor)

  • Eserine or other known cholinesterase inhibitor (positive control)

  • Acetylthiocholine iodide (ATCh) or Butyrylthiocholine iodide (BTCh) (substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Solvent for test compound (e.g., DMSO, ethanol)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

4.3. Experimental Procedure

  • Preparation of Reagents:

    • Prepare stock solutions of the enzyme, substrate, DTNB, test inhibitor, and positive control in appropriate buffers and solvents.

    • Prepare a series of dilutions of the test inhibitor and positive control to determine the IC50 value.

  • Assay Protocol:

    • In a 96-well microplate, add the following to each well in the specified order:

      • 140 µL of phosphate buffer (pH 8.0)

      • 20 µL of the test inhibitor solution at various concentrations (or solvent for control wells)

      • 20 µL of the enzyme solution (AChE or BChE)

    • Mix and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific pre-incubation time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 20 µL of the DTNB solution followed by 20 µL of the substrate solution (ATCh or BTCh) to each well.

    • Immediately start monitoring the change in absorbance at 412 nm over a period of time (e.g., 5-10 minutes) using a microplate reader.

4.4. Data Analysis

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the dose-response curve by non-linear regression analysis.

Diagram: Experimental Workflow for Cholinesterase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Solution (AChE or BChE) Add_Enzyme Add Enzyme Prep_Enzyme->Add_Enzyme Prep_Inhibitor Prepare Test Inhibitor Dilutions (this compound) Add_Inhibitor Add Inhibitor Prep_Inhibitor->Add_Inhibitor Prep_Substrate Prepare Substrate Solution (ATCh or BTCh) Add_DTNB_Substrate Add DTNB & Substrate Prep_Substrate->Add_DTNB_Substrate Prep_DTNB Prepare DTNB Solution Prep_DTNB->Add_DTNB_Substrate Add_Buffer Add Buffer Add_Buffer->Add_Inhibitor Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Pre_Incubate->Add_DTNB_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Add_DTNB_Substrate->Measure_Absorbance Calc_Rate Calculate Reaction Rates Measure_Absorbance->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Value Plot_Curve->Det_IC50

Caption: Workflow for determining cholinesterase inhibition using the Ellman's method.

Signaling Pathway and Logical Relationships

The primary "signaling pathway" disrupted by this compound is the cholinergic neurotransmission pathway. By inhibiting AChE, the compound leads to an accumulation of acetylcholine in the synapse, causing continuous stimulation of postsynaptic receptors.

Diagram: Disruption of Cholinergic Neurotransmission

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron/Effector Cell Nerve_Impulse Nerve Impulse ACh_Release Acetylcholine (ACh) Release Nerve_Impulse->ACh_Release ACh_Synapse ACh ACh_Release->ACh_Synapse AChE AChE ACh_Synapse->AChE Hydrolysis Receptor Cholinergic Receptor ACh_Synapse->Receptor AChE->ACh_Synapse Termination of Signal Inhibited_AChE Inhibited AChE Buto_Sulf Butocarboxim Sulfoxide Buto_Sulf->AChE Inhibition Signal Continuous Signal Transduction Receptor->Signal

Caption: Logical relationship of this compound in disrupting cholinergic signaling.

Conclusion

References

Stability of Butocarboxim sulfoxide in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of Butocarboxim sulfoxide (B87167), a primary metabolite of the carbamate (B1207046) insecticide Butocarboxim. Understanding the stability of this metabolite is crucial for accurate risk assessment, environmental fate modeling, and the development of effective analytical methods. Due to the limited availability of direct stability data for Butocarboxim sulfoxide, this guide leverages data from studies on Aldicarb sulfoxide, a structurally similar and well-researched carbamate insecticide metabolite, to provide insights into expected stability under various storage conditions. This guide also outlines detailed experimental protocols for conducting stability studies and discusses the primary degradation pathways.

Introduction

Butocarboxim is a systemic insecticide used to control a variety of sucking insects.[1] In biological systems and the environment, Butocarboxim is rapidly oxidized to form this compound and subsequently Butocarboxim sulfone.[1] These metabolites, particularly the sulfoxide, often exhibit comparable or even greater biological activity than the parent compound, making their stability and persistence a key factor in assessing the overall environmental and toxicological impact of Butocarboxim use.

The stability of a pesticide metabolite like this compound under different storage conditions—including variations in temperature, pH, and light exposure—is a critical parameter for several reasons:

  • Accurate Residue Analysis: Degradation of the analyte during storage can lead to an underestimation of its concentration in environmental and biological samples.

  • Environmental Fate and Exposure Assessment: The persistence of the metabolite in soil and water is directly related to its degradation rate.

  • Regulatory Compliance: Regulatory agencies such as the OECD and EPA require robust stability data for pesticide registration and re-registration.[2][3][4]

This guide aims to provide a detailed technical resource on the stability of this compound, offering insights into its likely behavior under various conditions and providing standardized protocols for its evaluation.

Degradation Pathways of Carbamate Insecticides

The degradation of carbamate insecticides and their sulfoxide metabolites can occur through several pathways, primarily hydrolysis, oxidation, and photodegradation.

Hydrolysis

Hydrolysis is a major degradation pathway for carbamate esters, especially under alkaline conditions.[5] The ester linkage is cleaved, leading to the formation of an oxime and methylamine. The rate of hydrolysis is highly dependent on the pH of the medium.

Oxidation

The sulfur atom in Butocarboxim is susceptible to oxidation, leading to the formation of this compound and further to Butocarboxim sulfone.[1] This process can be mediated by microbial activity in soil and water or by enzymatic systems in plants and animals.[6][7]

Photodegradation

Exposure to sunlight can lead to the degradation of carbamate insecticides and their metabolites.[8] The energy from ultraviolet (UV) radiation can induce cleavage of chemical bonds, leading to the formation of various degradation products.

Degradation Pathway of Butocarboxim

Butocarboxim Butocarboxim Sulfoxide This compound Butocarboxim->Sulfoxide Oxidation Hydrolysis_Products Hydrolysis Products (Oxime, Methylamine) Butocarboxim->Hydrolysis_Products Hydrolysis Sulfone Butocarboxim sulfone Sulfoxide->Sulfone Oxidation Sulfoxide->Hydrolysis_Products Hydrolysis Sulfone->Hydrolysis_Products Hydrolysis

Caption: General degradation pathway of Butocarboxim.

Stability of this compound: Data Summary

Direct quantitative stability data for this compound is scarce in publicly available literature. Therefore, this section presents data for Aldicarb sulfoxide, a closely related carbamate insecticide metabolite, to provide an indication of the expected stability of this compound under various conditions.

Hydrolytic Stability

The rate of hydrolysis of carbamate sulfoxides is significantly influenced by pH and temperature.

Table 1: Hydrolysis Half-life (t½) of Aldicarb Sulfoxide at Different pH Values and Temperatures.

pHTemperature (°C)Half-life (days)Reference
4.020131[9]
5.5153240[9]
7.5151900[9]
8.515170[10]
9.89206[11]

Data for Aldicarb, a related compound.

Thermal Stability

Information on the thermal stability of Butocarboxim suggests it is stable up to 100°C.[1] While specific data for the sulfoxide is not available, it is expected to have a different thermal degradation profile. Forced degradation studies under elevated temperatures are required to determine its thermal lability.

Photostability

Photodegradation studies on carbamate insecticides have shown that they can be degraded by UV radiation.[8][12] The rate of degradation is influenced by the presence of photosensitizers and the matrix in which the compound is present. The photolytic half-life of Aldicarb sulfoxide has been reported to be significantly longer than that of the parent compound, Aldicarb.[13]

Experimental Protocols for Stability Studies

The following protocols are based on OECD and EPA guidelines for pesticide residue stability testing and can be adapted for this compound.[2][3][4]

Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Fortification: Spike the buffer solutions with a known concentration of this compound (e.g., 1 µg/mL).

  • Incubation: Store the solutions in the dark at a constant temperature (e.g., 25°C and 50°C).

  • Sampling: Collect samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, and 30 days).

  • Analysis: Analyze the concentration of this compound in each sample using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the degradation rate constant and the half-life (t½) at each pH and temperature.

Experimental Workflow for Hydrolysis Study

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Buffer Prepare Sterile Buffers (pH 4, 7, 9) Fortify Spike with This compound Prep_Buffer->Fortify Incubate Store in Dark at Constant Temperature Fortify->Incubate Sample Collect Samples at Intervals Incubate->Sample Analyze Analyze by LC-MS/MS Sample->Analyze Calculate Calculate Degradation Rate and Half-life Analyze->Calculate

Caption: Workflow for a hydrolytic stability study.

Thermal Stability Study (Forced Degradation)

Objective: To evaluate the stability of this compound under elevated temperatures.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile) and also prepare solid samples of the compound.

  • Exposure: Place the samples in temperature-controlled ovens at various temperatures (e.g., 50°C, 75°C, and 100°C).

  • Sampling: Remove samples at specific time points.

  • Analysis: Determine the remaining concentration of this compound.

  • Data Analysis: Assess the percentage of degradation over time at each temperature.

Photostability Study

Objective: To determine the degradation of this compound upon exposure to light.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a photolytically transparent solvent (e.g., acetonitrile (B52724)/water).

  • Exposure: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon lamp) in a photostability chamber. A dark control sample should be stored under the same conditions but protected from light.

  • Sampling: Collect samples from both the exposed and dark control solutions at various time intervals.

  • Analysis: Analyze the concentration of this compound.

  • Data Analysis: Calculate the photodegradation rate and half-life.

Analytical Methodologies

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred analytical technique for the quantification of this compound in stability studies due to its high sensitivity and selectivity.

Key aspects of the analytical method include:

  • Chromatographic Separation: A C18 reversed-phase column is typically used with a mobile phase gradient of water and acetonitrile or methanol, often with the addition of a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is commonly employed. Multiple Reaction Monitoring (MRM) is used for quantification, with at least two transitions monitored for confirmation.

  • Method Validation: The analytical method must be validated according to international guidelines (e.g., SANTE/11312/2021) to ensure its accuracy, precision, linearity, and sensitivity (limit of detection and quantification).

Storage and Handling Recommendations

Based on the available data for Butocarboxim and related carbamate sulfoxides, the following general recommendations can be made for the storage of this compound and samples containing this analyte:

  • Temperature: Samples should be stored frozen, ideally at or below -18°C, to minimize degradation.[2]

  • pH: To prevent hydrolysis, samples should be stored under neutral or slightly acidic conditions (pH 5-7).[1]

  • Light: Protect samples from light to prevent photodegradation. Use amber vials or store samples in the dark.

  • Solvents: For the preparation of standard solutions, use high-purity solvents like acetonitrile or methanol. The stability of the compound in these solutions should be periodically verified.

Conclusion

While specific stability data for this compound remains limited, by drawing parallels with the structurally similar compound Aldicarb sulfoxide and adhering to established regulatory guidelines, a robust understanding of its stability profile can be developed. This technical guide provides the necessary framework for researchers and scientists to design and execute stability studies for this compound. The generation of specific stability data for this important metabolite is essential for accurate environmental risk assessment and ensuring the reliability of residue analysis. Future research should focus on conducting detailed kinetic studies on the hydrolysis, thermal degradation, and photodegradation of this compound under a range of environmentally relevant conditions.

References

Methodological & Application

Application Note: Determination of Butocarboxim Sulfoxide in Fruit Juices by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butocarboxim is a systemic insecticide used to control sucking insects on various crops. Its metabolite, Butocarboxim sulfoxide (B87167), can be present in agricultural products as a residue.[1][2] Monitoring pesticide residues in food, such as fruit juices, is crucial for ensuring consumer safety and regulatory compliance.[3] This application note describes a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of Butocarboxim sulfoxide in fruit juice samples. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, followed by reversed-phase HPLC for separation and UV detection for quantification.[3][4]

Principle

The method involves the extraction of this compound from the fruit juice matrix using acetonitrile (B52724).[3] A subsequent partitioning step using salts is followed by a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering matrix components.[5] The cleaned-up extract is then analyzed by HPLC-UV. The separation is achieved on a C18 column with an isocratic mobile phase of acetonitrile and water.[6] Quantification is performed by comparing the peak area of this compound in the sample to that of a known standard.

Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

    • Homogenizer or blender.

    • Centrifuge capable of 4000 rpm.[5]

    • Vortex mixer.

    • Syringe filters (0.45 µm).

    • Analytical balance.

    • Standard laboratory glassware.

  • Reagents:

    • This compound analytical standard.[2][8]

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Magnesium sulfate (B86663) (anhydrous).

    • Sodium chloride.

    • Primary secondary amine (PSA) sorbent.

    • All other chemicals and solvents should be of analytical grade.

Experimental Protocols

1. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.[9]

  • Intermediate Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the intermediate standard solution with the mobile phase to obtain concentrations ranging from 0.05 µg/mL to 5.0 µg/mL. These will be used to construct the calibration curve.

2. Sample Preparation (Modified QuEChERS)

  • Weigh 10 g of the homogenized fruit juice sample into a 50 mL centrifuge tube.[3]

  • Add 10 mL of acetonitrile to the tube.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Cap the tube and vortex vigorously for 1 minute.[5]

  • Centrifuge at 4000 rpm for 5 minutes.[5]

  • Transfer the upper acetonitrile layer to a new 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous magnesium sulfate.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC-UV Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
UV Detection 220 nm
Column Temperature 30 °C
Run Time 10 minutes

4. Method Validation

The analytical method should be validated according to established guidelines to ensure its suitability for the intended purpose.[10][11][12] The key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.99 for the calibration curve in the range of 0.05 - 5.0 µg/mL.[10]
Limit of Detection (LOD) Signal-to-noise ratio of 3.
Limit of Quantification (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision (typically S/N > 10).[10]
Accuracy (Recovery) 70 - 120% for spiked samples at different concentration levels.[12]
Precision (RSD) Repeatability and intermediate precision should be < 20%.[12]
Specificity No interfering peaks at the retention time of this compound in blank samples.[10]

Data Presentation

Table 1: Method Validation Summary for this compound in Fruit Juice

ParameterResult
Linearity Range (µg/mL) 0.05 - 5.0
Correlation Coefficient (r²) > 0.995
LOD (µg/mL) 0.02
LOQ (µg/mL) 0.05
Recovery (%) 85 - 105
Precision (RSD %) < 15

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Fruit Juice Sample Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile, Salts) Homogenization->Extraction Cleanup d-SPE Cleanup (PSA, MgSO4) Extraction->Cleanup Filtration Filtration (0.45 µm) Cleanup->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Data Data Acquisition and Processing HPLC->Data Quantify Quantification of This compound Data->Quantify Standard Standard Preparation Calibration Calibration Curve Standard->Calibration Calibration->Quantify

Caption: Experimental workflow for this compound detection.

method_validation Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (RSD%) Validation->Precision Specificity Specificity Validation->Specificity LOD_LOQ LOD & LOQ Validation->LOD_LOQ

Caption: Key parameters for analytical method validation.

References

Application Note: GC-MS/MS Analysis of Butocarboxim Sulfoxide Residues in Vegetables

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the determination of Butocarboxim sulfoxide (B87167) residues in various vegetable matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, which ensures efficient extraction and cleanup of the analyte from complex vegetable samples. The method is validated for key performance parameters including Limit of Quantification (LOQ), recovery, and precision, demonstrating its suitability for routine monitoring and regulatory compliance.

Introduction

Butocarboxim is a systemic insecticide used to control sucking insects on a variety of crops, including fruits and vegetables.[1] Its primary metabolites, Butocarboxim sulfoxide and Butocarboxim sulfone, are also of toxicological concern and are often included in the residue definition for monitoring purposes. Given the potential for dietary exposure, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Butocarboxim and its metabolites in food commodities.

Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) is a powerful analytical technique for the selective and sensitive detection of pesticide residues in complex food matrices.[2][3] The use of Multiple Reaction Monitoring (MRM) mode enhances selectivity and reduces matrix interference, allowing for accurate quantification at low levels. This application note provides a comprehensive protocol for the analysis of this compound in vegetables, from sample preparation to final determination by GC-MS/MS.

Experimental Protocol

This protocol is based on the EN 15662 QuEChERS method, a widely accepted standard for pesticide residue analysis in food.

2.1. Reagents and Materials

2.2. Sample Preparation (QuEChERS Method)

  • Homogenization: Weigh 10-15 g of a representative portion of the vegetable sample into a blender and homogenize until a uniform paste is obtained. For dry samples, a smaller sample weight (e.g., 5 g) should be used, and the sample should be rehydrated with an appropriate amount of water.

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Cap the tube and shake vigorously for 1 minute using a vortex mixer.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA.

    • For vegetables with high pigment content (e.g., spinach, peppers), 50 mg of GCB can be added. For matrices with higher fat content, 50 mg of C18 can be included.

    • Cap the tube and shake vigorously for 30 seconds.

    • Centrifuge at ≥ 5000 rpm for 2 minutes.

  • Final Extract:

    • Carefully transfer the supernatant into an autosampler vial.

    • The extract is now ready for GC-MS/MS analysis. For some systems, a solvent exchange to a more volatile solvent may be beneficial.

2.3. GC-MS/MS Instrumental Conditions

The following are typical instrumental parameters. These may require optimization for specific instruments.

  • Gas Chromatograph (GC):

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Injection Volume: 1-2 µL, splitless

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes

      • Ramp 1: 25 °C/min to 150 °C

      • Ramp 2: 5 °C/min to 280 °C, hold for 5-10 minutes

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

2.4. Proposed MRM Transitions for this compound

The following MRM transitions are proposed based on LC-MS/MS data and common fragmentation patterns. The precursor ion is based on the protonated molecule [M+H]⁺. Collision energies (CE) must be optimized for the specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierCE (eV)Product Ion (m/z) - QualifierCE (eV)
This compound207.174.9Optimize87.9Optimize

Note: The selection of precursor and product ions should be confirmed by direct infusion or injection of a standard solution of this compound.

Data Presentation

The following table summarizes representative quantitative data for the analysis of this compound in various vegetable matrices using QuEChERS extraction followed by chromatographic analysis.

Vegetable MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ) (mg/kg)Reference
Cucumber0.0170-120< 200.01[4][5]
Cucumber0.0270-120< 200.01[4][5]
Fresh Pepper0.01913Not specified[6]
Fresh Pepper0.05891Not specified[6]
Fresh Pepper0.19216Not specified[6]
TomatoNot Specified83.84 - 119.73< 20.540.0054 - 0.035[7]
LettuceNot Specified73 - 118≤ 13Not specified[8]
Spinach0.01, 0.05, 0.2>70Not specified0.01[9]

Note: The data for fresh pepper was obtained using LC-MS/MS but is representative of the QuEChERS method's efficiency. The LOQ for cucumber was established for a multi-residue method including this compound. General performance data for other vegetables are included to show the robustness of the overall methodology.

Experimental Workflow and Signaling Pathways

GCMSMS_Workflow GC-MS/MS Analysis Workflow for this compound cluster_prep Sample Preparation (QuEChERS) cluster_cleanup Sample Cleanup (d-SPE) cluster_analysis Instrumental Analysis Homogenization 1. Homogenization (10g of Vegetable Sample) Extraction 2. Extraction (10 mL Acetonitrile) Homogenization->Extraction Salting_Out 3. Salting Out & Partitioning (MgSO4, NaCl, Citrate Salts) Extraction->Salting_Out Centrifugation1 4. Centrifugation Salting_Out->Centrifugation1 Aliquot 5. Take 1 mL Aliquot of Supernatant Centrifugation1->Aliquot Acetonitrile Extract dSPE 6. Dispersive SPE (150mg MgSO4, 50mg PSA) Aliquot->dSPE Centrifugation2 7. Centrifugation dSPE->Centrifugation2 GCMS_Injection 8. GC-MS/MS Injection Centrifugation2->GCMS_Injection Final Extract Data_Acquisition 9. Data Acquisition (MRM Mode) GCMS_Injection->Data_Acquisition Quantification 10. Quantification & Confirmation Data_Acquisition->Quantification

Caption: Experimental workflow for the GC-MS/MS analysis of this compound.

Conclusion

The described method, utilizing QuEChERS sample preparation and GC-MS/MS analysis, provides a reliable and sensitive approach for the quantification of this compound residues in a variety of vegetable matrices. The validation data indicates that the method achieves satisfactory recovery and precision, with a limit of quantification of 10 µg/kg in cucumber, which is suitable for monitoring compliance with MRLs established by most regulatory authorities.[4][5] The provided protocol can be readily implemented in food safety laboratories for routine analysis of this and other GC-amenable pesticide residues.

References

Application Note: UPLC-MS/MS Protocol for the Simultaneous Analysis of Butocarboxim and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of the insecticide Butocarboxim and its primary metabolites, Butocarboxim sulfoxide (B87167) and Butocarboxim sulfone. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction from complex matrices such as fruits and vegetables, followed by a rapid chromatographic separation and highly selective detection using tandem mass spectrometry. This method is suitable for high-throughput residue analysis in food safety, environmental monitoring, and metabolism studies.

Introduction

Butocarboxim is a systemic carbamate (B1207046) insecticide used to control sucking insects on various crops.[1] Like other carbamates, it acts by inhibiting acetylcholinesterase.[1] In biological systems and the environment, Butocarboxim is metabolized to more polar compounds, primarily through oxidation of the sulfur atom to form Butocarboxim sulfoxide and Butocarboxim sulfone (also known as Butoxycarboxim).[2][3] Monitoring the parent compound and its key metabolites is crucial for assessing food safety and understanding its environmental fate. This protocol provides a comprehensive UPLC-MS/MS workflow for the reliable and simultaneous analysis of these three compounds.

Experimental Protocols

Sample Preparation (QuEChERS Method)

This protocol is adapted from the widely used QuEChERS method for pesticide residue analysis in fruits and vegetables.[2][4][5]

1.1. Homogenization:

  • Weigh 10-15 g of a representative portion of the sample (e.g., fruit or vegetable) into a blender.

  • Homogenize the sample until a uniform consistency is achieved. For dry samples, it may be necessary to add a specific amount of deionized water to facilitate homogenization.[2]

1.2. Extraction:

  • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724) to the tube.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the contents of a QuEChERS extraction salt packet (commonly containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).[2]

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube. For general food matrices, a d-SPE tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA) is suitable. For samples with high fat content, 25 mg of C18 sorbent can be included.[2]

  • Cap the tube and shake for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • The resulting supernatant is the final extract.

1.4. Final Preparation for UPLC-MS/MS Analysis:

  • Dilute the final extract 10-fold with deionized water or an appropriate mobile phase composition (e.g., 80:20 water:acetonitrile) to minimize matrix effects.[2]

  • Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

UPLC-MS/MS Analysis

2.1. UPLC Conditions:

  • Column: A reversed-phase C18 column, such as a Waters ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm particle size), is recommended for good separation of carbamates.[6]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Program: A typical gradient elution for carbamate pesticides is as follows:[6]

    • Start at 15% B.

    • Linear gradient to 50% B over 5 minutes.

    • Hold at 50% B for 2 minutes.

    • Return to 15% B over 1 minute.

    • Hold at 15% B for 2 minutes for column re-equilibration.

2.2. MS/MS Conditions:

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 5.5 kV.

  • Source Temperature: 500 °C.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The following table outlines the precursor ions and product ions for quantification and qualification of Butocarboxim and its metabolites.

Data Presentation

Table 1: MRM Transitions and MS/MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Cone Voltage (V)Collision Energy (eV)
Butocarboxim213.075.0156.03015 / 10
This compound207.074.9132.02312 / 6
Butocarboxim sulfone223.0106.0Not specified2310

Note: Cone voltage and collision energy are instrument-dependent and may require optimization. The values provided are typical starting points for carbamate analysis.[6]

Table 2: Method Validation Data (Representative Values)

ParameterButocarboximThis compoundButocarboxim sulfone
Linearity (r²) >0.99>0.99>0.99
LOD (µg/kg) 0.2 - 2.00.2 - 2.00.2 - 2.0
LOQ (µg/kg) 0.5 - 5.00.5 - 5.00.5 - 5.0
Recovery (%) 85 - 11585 - 11585 - 115
Precision (RSD %) <15<15<15

These values are representative of typical performance for multi-residue pesticide analysis using UPLC-MS/MS and should be established for each specific matrix and instrument.[6][7][8]

Visualizations

experimental_workflow sample Sample Homogenization (10g of fruit/vegetable) extraction Extraction (10 mL Acetonitrile) sample->extraction salts Addition of QuEChERS Salts (MgSO4, NaCl, Citrates) extraction->salts centrifuge1 Centrifugation (≥3000 x g, 5 min) salts->centrifuge1 dSPE d-SPE Cleanup (1 mL supernatant with MgSO4/PSA) centrifuge1->dSPE Supernatant centrifuge2 Centrifugation (≥3000 x g, 5 min) dSPE->centrifuge2 dilution Dilution & Filtration (10x dilution, 0.22 µm filter) centrifuge2->dilution Supernatant analysis UPLC-MS/MS Analysis dilution->analysis

Caption: Experimental workflow for sample preparation and analysis.

metabolism_pathway butocarboxim Butocarboxim sulfoxide This compound butocarboxim->sulfoxide Oxidation sulfone Butocarboxim sulfone (Butoxycarboxim) sulfoxide->sulfone Oxidation

Caption: Metabolic pathway of Butocarboxim.

References

Application Note: High-Throughput Analysis of Butocarboxim Sulfoxide in High-Fat Matrices using a Modified QuEChERS Extraction Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butocarboxim, a carbamate (B1207046) insecticide, is metabolized in plants and animals to form Butocarboxim sulfoxide (B87167).[1] Monitoring the levels of this metabolite in various food products, particularly those with high-fat content such as oils, dairy, and fatty fish, is crucial for ensuring food safety and regulatory compliance. The analysis of pesticide residues in high-fat matrices presents significant analytical challenges due to the co-extraction of lipids, which can interfere with chromatographic analysis, cause matrix effects, and reduce the sensitivity and longevity of analytical instrumentation.[2][3][4]

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for pesticide residue analysis.[5][6] However, the standard QuEChERS protocol often requires modification to effectively handle high-fat samples.[7][8] This application note provides a detailed protocol for a modified QuEChERS extraction method optimized for the determination of Butocarboxim sulfoxide in high-fat matrices, followed by analysis using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Experimental Protocol

This protocol outlines a modified QuEChERS procedure incorporating a lipid removal step with C18 sorbent and an optional freezing step for enhanced cleanup of high-fat samples.

1. Materials and Reagents

  • This compound certified reference standard

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium (B1175870) formate, LC-MS grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate (B86180) dibasic sesquihydrate

  • Sodium citrate tribasic dihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Syringe filters (0.22 µm)

2. Sample Preparation and Homogenization

  • For solid samples (e.g., fatty fish, avocado), weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

  • For liquid samples (e.g., milk, oil), weigh 10 ± 0.1 g of the sample into a 50 mL centrifuge tube.

  • Add 10 mL of water to the tube to facilitate extraction, especially for samples with low water content.[8]

3. Extraction

  • Add 10 mL of 1% acetic acid in acetonitrile to the sample in the 50 mL centrifuge tube.

  • Add the appropriate QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate.

  • Securely cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.[9]

4. Optional Freezing Step for High-Fat Samples

  • For matrices with very high-fat content, place the centrifuged tube in a freezer at -20°C for at least 2 hours to overnight.[7] This will cause the lipids to precipitate.

  • After freezing, immediately decant the acetonitrile supernatant into a clean tube, avoiding the transfer of the frozen lipid layer.

5. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the acetonitrile extract supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[7][10] The C18 sorbent is crucial for removing lipids, while PSA removes sugars and fatty acids.[7]

  • Vortex the tube for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.

6. Final Extract Preparation

  • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • The extract is now ready for UHPLC-MS/MS analysis.

7. UHPLC-MS/MS Analysis

  • UHPLC System: A system capable of high-pressure gradient elution.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable.[9]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[9]

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[9]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS/MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor at least two transitions for this compound for quantification and confirmation. Example transitions could be based on published data for similar compounds.[11][12]

Data Presentation

The following table summarizes representative quantitative data for the analysis of this compound in a high-fat matrix (e.g., avocado, 15% fat) using the described method. These values are illustrative and should be determined for each specific matrix and instrument.

ParameterResult
Recovery (%) 85 - 110%
Repeatability (RSDr, %) (n=5) < 15%
Matrix Effect (%) -20% to +10%
Limit of Detection (LOD) 0.005 mg/kg
Limit of Quantification (LOQ) 0.01 mg/kg

Recovery and matrix effect should be evaluated by spiking known concentrations of this compound into blank matrix extracts.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the modified QuEChERS extraction of this compound from high-fat matrices.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis start Homogenized High-Fat Sample (10g) add_water Add 10 mL Water start->add_water add_solvent Add 10 mL 1% Acetic Acid in ACN add_water->add_solvent add_salts Add QuEChERS Salts (MgSO₄, NaCl, Citrate buffers) add_solvent->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (5 min) shake->centrifuge1 optional_freeze Optional: Freeze (-20°C) and Decant centrifuge1->optional_freeze transfer_supernatant Take 1 mL Supernatant optional_freeze->transfer_supernatant dspe d-SPE Cleanup (150mg MgSO₄, 50mg PSA, 50mg C18) transfer_supernatant->dspe vortex Vortex (30 sec) dspe->vortex centrifuge2 Centrifuge (2 min) vortex->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter analysis UHPLC-MS/MS Analysis filter->analysis

Caption: Workflow for modified QuEChERS extraction of this compound.

The described modified QuEChERS method provides a robust and effective protocol for the extraction and cleanup of this compound from challenging high-fat matrices. The inclusion of a dedicated lipid removal step with C18 sorbent and an optional freezing step significantly reduces matrix interferences, leading to improved data quality and reliable quantification by UHPLC-MS/MS. This method is suitable for high-throughput laboratories conducting routine monitoring of pesticide residues in fatty foods.

References

Application Note: Solid-Phase Extraction (SPE) Cleanup for Butocarboxim Sulfoxide in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the cleanup and pre-concentration of Butocarboxim sulfoxide (B87167) from various water matrices, including surface water and groundwater. Butocarboxim, a carbamate (B1207046) insecticide, and its metabolite, Butocarboxim sulfoxide, are polar compounds that can contaminate water sources. Effective sample preparation is crucial for their accurate determination at trace levels. The presented SPE method utilizes a polymeric reversed-phase sorbent, providing high recovery and efficient removal of matrix interferences prior to analysis by High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS). This method is intended for use by researchers, analytical scientists, and professionals in drug development and environmental monitoring.

Introduction

Butocarboxim is a systemic insecticide and acaricide used to control a range of sucking pests on various crops. Its primary metabolite, this compound, is of environmental and toxicological interest due to its potential presence in water bodies through runoff and leaching. The polar nature of this compound (LogP ≈ -0.2) presents a challenge for its efficient extraction from aqueous samples. Solid-phase extraction (SPE) offers a reliable technique for the selective extraction and concentration of such polar organic compounds from complex matrices. This protocol focuses on the use of a hydrophilic-lipophilic balanced (HLB) polymeric sorbent, which is well-suited for the retention of a wide range of compounds, including polar analytes like this compound.

Principle of the Method

Solid-phase extraction facilitates the partitioning of an analyte between a solid sorbent and a liquid sample. For the analysis of the polar this compound in water, a reversed-phase mechanism is employed. The water sample is passed through an SPE cartridge packed with a polymeric sorbent that has a high affinity for organic compounds. This compound is retained on the sorbent while inorganic salts, polar organic molecules, and other interferences are washed away. The analyte is subsequently eluted with a small volume of an appropriate organic solvent. This process not only cleans up the sample but also concentrates the analyte, thereby enhancing the sensitivity and reliability of the subsequent chromatographic analysis.

Materials and Reagents

  • SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges, 60 mg, 3 mL (or equivalent polymeric reversed-phase sorbent)

  • This compound analytical standard (purity >98%)

  • Solvents (HPLC or pesticide residue grade):

  • Reagents for Mobile Phase (if applicable):

  • Glassware and Equipment:

    • Volumetric flasks and pipettes

    • SPE vacuum manifold

    • Nitrogen evaporator

    • Autosampler vials with inserts

    • 0.45 µm syringe filters (if necessary for sample filtration)

Experimental Protocols

Preparation of Standard Solutions

Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL. From this stock solution, prepare working standard solutions at concentrations ranging from 0.1 ng/mL to 100 ng/mL by serial dilution with a mixture of methanol and water (e.g., 50:50, v/v). These standards will be used to construct a calibration curve for quantification.

Sample Preparation and SPE Cleanup
  • Sample Filtration: For water samples containing suspended solids, filter through a 0.45 µm glass fiber filter to prevent clogging of the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of ethyl acetate through the HLB cartridge.

    • Pass 3 mL of methanol through the cartridge.

    • Equilibrate the cartridge by passing 3 mL of HPLC-grade water. Important: Do not allow the sorbent bed to go dry after this step.

  • Sample Loading:

    • Load up to 500 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min. The optimal sample volume may vary depending on the expected concentration of the analyte.

  • Washing:

    • Wash the cartridge with 5 mL of HPLC-grade water to remove any remaining polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the retained this compound from the cartridge with two aliquots of 2 mL of a mixture of methanol and ethyl acetate (70:30, v/v).

    • Collect the eluate in a clean collection tube.

  • Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for the LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex the sample to ensure the residue is fully dissolved.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Instrumental Analysis (HPLC-MS/MS)
  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) is suitable for the separation.

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium formate

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a high proportion of mobile phase A, ramping up to a higher proportion of mobile phase B to elute this compound.

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is recommended for high selectivity and sensitivity.

    • Precursor Ion: m/z 207.1

    • Product Ions: m/z 74.9 (quantifier) and m/z 87.9 (qualifier)[1]

Data Presentation

The following table summarizes the expected quantitative performance data for the analysis of this compound. The recovery data is based on a multi-residue analysis in food matrices using a QuEChERS extraction method, which provides a reasonable expectation for a well-optimized SPE method in water.[2] The limit of quantification (LOQ) is a typical value achievable with modern LC-MS/MS instrumentation.

AnalyteMatrixFortification Level (ng/g)Recovery (%)RSD (%)LOQ (µg/kg)Reference
This compound Fresh Pepper10781N/A[2]
50913N/A[2]
100891N/A[2]
2009216N/A[2]
This compound GeneralN/AN/AN/A1 - 3[3]

N/A: Not available in the cited literature.

Mandatory Visualization

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample (up to 500 mL) Filter Filter through 0.45 µm glass fiber filter (if needed) Sample->Filter Condition Condition Cartridge (Ethyl Acetate, Methanol) Filter->Condition Filtered Sample Equilibrate Equilibrate Cartridge (HPLC-grade Water) Condition->Equilibrate Evaporate Evaporate to Dryness (N2, 40°C) Load Load Sample (5-10 mL/min) Equilibrate->Load Wash Wash Cartridge (5 mL HPLC-grade Water) Load->Wash Dry Dry Cartridge under Vacuum (10-15 min) Wash->Dry Elute Elute Analyte (2 x 2 mL Methanol:Ethyl Acetate 70:30) Dry->Elute Elute->Evaporate Eluate Reconstitute Reconstitute in 1 mL (Initial Mobile Phase) Evaporate->Reconstitute Analyze Analyze by HPLC-MS/MS Reconstitute->Analyze

Caption: Experimental workflow for the SPE cleanup of this compound in water samples.

Conclusion

This application note provides a detailed and effective method for the solid-phase extraction cleanup of this compound from water samples. The use of a polymeric HLB SPE sorbent allows for efficient trapping and pre-concentration of this polar metabolite, leading to high-quality analytical data with good recovery and low detection limits when coupled with LC-MS/MS. The described protocol is suitable for routine environmental monitoring of this compound in various aqueous matrices, contributing to a better understanding of its environmental fate and ensuring water quality.

References

Development of an Immunoassay for Rapid Screening of Butocarboxim Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butocarboxim is a systemic insecticide belonging to the carbamate (B1207046) class. Its primary metabolite, Butocarboxim sulfoxide (B87167), is of toxicological concern. Traditional methods for detecting Butocarboxim and its metabolites, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are sensitive and reliable but can be time-consuming and require expensive equipment. Therefore, the development of a rapid, sensitive, and cost-effective screening method like an immunoassay is highly desirable for monitoring Butocarboxim sulfoxide residues in various matrices.

This document provides a comprehensive overview and detailed protocols for the development of an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) for the rapid screening of this compound. The described methodologies are based on established principles of immunoassay development for small molecules and may require optimization for specific laboratory conditions and applications.

Data Presentation

Quantitative data from a developed immunoassay is crucial for its validation and application. The following tables present illustrative data based on typical performance characteristics of immunoassays for carbamate pesticides. Note: This data is for exemplary purposes and would need to be generated experimentally for a specific this compound immunoassay.

Table 1: Assay Performance Characteristics

ParameterValue
IC50 (50% Inhibitory Concentration)1.5 ng/mL
Limit of Detection (LOD)0.1 ng/mL
Linear Working Range0.2 - 10 ng/mL
Assay Time~ 2 hours

Table 2: Cross-Reactivity of the Immunoassay

CompoundCross-Reactivity (%)
This compound 100
Butocarboxim25
Butocarboxim sulfone10
Aldicarb< 5
Carbofuran< 1
Methomyl< 1

Experimental Protocols

The development of an immunoassay for this compound involves several key stages: hapten synthesis, immunogen and coating antigen preparation, monoclonal antibody production, and the development and optimization of the ELISA method.

Hapten Synthesis for this compound

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier molecule. For this compound, a hapten with a linker arm for conjugation to a carrier protein needs to be synthesized. The following is a proposed synthetic route based on common methods for modifying carbamate pesticides.

Protocol: Synthesis of a Carboxylic Acid Derivative of this compound (Proposed)

  • Oxidation of Butocarboxim: Butocarboxim is first oxidized to this compound. This can be achieved using a mild oxidizing agent like hydrogen peroxide in a suitable solvent such as acetic acid. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Introduction of a Linker Arm: A linker arm with a terminal carboxylic acid group is introduced to the this compound molecule. This can be achieved by reacting the this compound with a reagent like 3-mercaptopropionic acid in the presence of a base. This reaction targets a suitable position on the molecule for derivatization, often by displacing a leaving group or reacting with a suitable functional group.

  • Purification: The synthesized hapten is purified using column chromatography on silica (B1680970) gel.

  • Characterization: The structure of the purified hapten is confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Preparation of Immunogen and Coating Antigen

The synthesized hapten is conjugated to carrier proteins to create an immunogen (for immunizing animals) and a coating antigen (for the ELISA plate).

Protocol: Conjugation of Hapten to Carrier Proteins

  • Activation of Hapten: The carboxylic acid group of the hapten is activated using the N-hydroxysuccinimide (NHS) active ester method. The hapten is dissolved in an anhydrous organic solvent (e.g., dimethylformamide, DMF) and reacted with N,N'-dicyclohexylcarbodiimide (DCC) and NHS.

  • Conjugation to Carrier Protein: The activated hapten is added dropwise to a solution of the carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) for the immunogen, and Ovalbumin (OVA) for the coating antigen) in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.5).

  • Reaction and Dialysis: The reaction mixture is stirred for several hours at room temperature or overnight at 4°C. The resulting conjugate is then extensively dialyzed against phosphate-buffered saline (PBS) to remove unconjugated hapten and other small molecules.

  • Characterization: The conjugation ratio (hapten molecules per protein molecule) can be determined using techniques like UV-Vis spectrophotometry or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

Monoclonal Antibody Production

Monoclonal antibodies with high affinity and specificity for this compound are produced using hybridoma technology.

Protocol: Production of Monoclonal Antibodies

  • Immunization: BALB/c mice are immunized with the this compound-KLH immunogen. The initial immunization is done with the immunogen emulsified in Complete Freund's Adjuvant, followed by several booster injections with the immunogen in Incomplete Freund's Adjuvant at regular intervals.

  • Monitoring Immune Response: The antibody titer in the mouse serum is monitored by indirect ELISA using the this compound-OVA coating antigen.

  • Hybridoma Fusion: Spleen cells from a mouse with a high antibody titer are fused with myeloma cells (e.g., SP2/0) using polyethylene (B3416737) glycol (PEG).

  • Selection and Screening: The fused cells are cultured in a selective HAT (hypoxanthine-aminopterin-thymidine) medium to allow the growth of hybridoma cells. The supernatants from the hybridoma cultures are screened by indirect ELISA to identify clones producing antibodies that bind to the this compound-OVA conjugate.

  • Cloning and Expansion: Positive hybridoma clones are subcloned by limiting dilution to ensure monoclonality. The selected monoclonal antibody-producing cell lines are then expanded to produce larger quantities of the antibody.

  • Antibody Purification: The monoclonal antibodies are purified from the cell culture supernatant or ascites fluid using protein A or protein G affinity chromatography.

Indirect Competitive ELISA (ic-ELISA) Protocol

The ic-ELISA is a sensitive format for the detection of small molecules like this compound.

Protocol: ic-ELISA for this compound

  • Coating: Microtiter plates are coated with the this compound-OVA conjugate (e.g., 100 µL/well of a 1 µg/mL solution in coating buffer) and incubated overnight at 4°C.

  • Washing: The plates are washed three times with washing buffer (PBS containing 0.05% Tween 20).

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at 37°C.

  • Washing: The plates are washed as described in step 2.

  • Competitive Reaction: 50 µL of standard solutions of this compound or sample extracts are added to the wells, followed by 50 µL of the diluted monoclonal antibody. The plate is then incubated for 1 hour at 37°C.

  • Washing: The plates are washed as described in step 2.

  • Secondary Antibody: 100 µL of a horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG secondary antibody, diluted in blocking buffer, is added to each well, and the plate is incubated for 1 hour at 37°C.

  • Washing: The plates are washed as described in step 2.

  • Substrate Reaction: 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: The color development is stopped by adding 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.

  • Measurement: The absorbance is read at 450 nm using a microplate reader. The concentration of this compound in the samples is determined by comparing their absorbance values to a standard curve.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_hapten Hapten Synthesis cluster_conjugation Antigen Preparation cluster_mab Monoclonal Antibody Production cluster_elisa ic-ELISA Development BS This compound Hapten Hapten Synthesis BS->Hapten PurifyHapten Purification & Characterization Hapten->PurifyHapten Immunogen Immunogen (Hapten-KLH) PurifyHapten->Immunogen CoatingAg Coating Antigen (Hapten-OVA) PurifyHapten->CoatingAg Immunize Immunization Immunogen->Immunize Coating Plate Coating CoatingAg->Coating Fusion Hybridoma Fusion Immunize->Fusion Screen Screening & Cloning Fusion->Screen PurifyMab Antibody Purification Screen->PurifyMab Competition Competitive Reaction PurifyMab->Competition Blocking Blocking Coating->Blocking Blocking->Competition Detection Detection & Measurement Competition->Detection

Caption: Overall experimental workflow for the development of the immunoassay.

Signaling Pathway of Indirect Competitive ELISA

ic_ELISA_pathway cluster_plate Microtiter Plate Well cluster_detection Detection Steps CoatingAg Coating Antigen (Hapten-OVA) SecAb HRP-conjugated 2° Antibody CoatingAg->SecAb Binds to primary Ab FreeAg Free this compound Mab Monoclonal Antibody FreeAg->Mab Mab->CoatingAg Binds to plate Substrate TMB Substrate SecAb->Substrate Enzymatic reaction Signal Colorimetric Signal Substrate->Signal Generates signal

Caption: Signaling pathway of the indirect competitive ELISA.

Logical Relationship of Competitive Inhibition

competitive_inhibition cluster_high High Analyte Concentration cluster_low Low Analyte Concentration Concentration [this compound] Binding Antibody Binding to Plate Concentration->Binding Inversely Proportional Signal Signal Intensity Binding->Signal Directly Proportional High_Conc High Low_Bind Low Binding Low_Signal Low Signal Low_Conc Low High_Bind High Binding High_Signal High Signal

Caption: Logical relationship of competitive inhibition in the ic-ELISA.

Application Note: Analysis of Butocarboxim Sulfoxide Residue in Citrus Fruits using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butocarboxim (B1668103) is a systemic insecticide used to control sucking insects on various crops, including citrus fruits. After application, it can be metabolized into sulfoxides and sulfones. Butocarboxim sulfoxide (B87167) is one of the major metabolites and its residues in food commodities are a concern for consumer safety. Therefore, sensitive and reliable analytical methods are required for the determination of butocarboxim sulfoxide residues in citrus fruits to ensure compliance with regulatory limits. This application note describes a robust method for the analysis of this compound in citrus fruits using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by LC-MS/MS detection, providing high sensitivity and selectivity for the target analyte.

Experimental Protocols

Sample Preparation (QuEChERS Method)

This protocol is adapted from a standard QuEChERS procedure for citrus fruits.

a. Homogenization:

  • Weigh a representative portion of the whole citrus fruit.

  • Homogenize the entire sample, including the peel and pulp, using a high-speed blender to obtain a uniform paste.

b. Extraction:

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the upper acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of Primary Secondary Amine (PSA), and 50 mg of C18 sorbent.

  • Vortex the tube for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 3 µm particle size) is suitable for this analysis.

  • Mobile Phase:

  • Gradient Elution:

    Time (min) %B
    0.0 10
    10.0 90
    12.0 90
    12.1 10

    | 15.0 | 10 |

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

b. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.2 kV

  • Source Temperature: 100 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 700 L/hr

  • Collision Gas: Argon

Data Presentation

The following table summarizes the quantitative data and MS/MS parameters for the analysis of this compound.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)Limit of Quantification (LOQ)Recovery (%)
This compound207.074.912132.060.01 mg/kg85-110

Note: LOQ and Recovery values are typical and may vary depending on the specific instrument and matrix.

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Homogenization of Citrus Fruit Extraction QuEChERS Extraction Homogenization->Extraction 10g sample dSPE Dispersive SPE Cleanup Extraction->dSPE Acetonitrile extract Filtration Filtration dSPE->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS Final extract Quantification Quantification LCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Application Note: Determination of Butocarboxim Sulfoxide in Soil Samples by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butocarboxim is a systemic insecticide used to control sucking insects on various crops. In the environment, particularly in soil, it can be metabolized to form degradation products such as Butocarboxim sulfoxide (B87167). Monitoring the levels of this metabolite is crucial for environmental risk assessment and food safety. While Butocarboxim and its metabolites are known to be thermally labile, making them challenging for direct gas chromatography (GC) analysis, this application note details a robust method for the determination of Butocarboxim sulfoxide in soil samples. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, followed by a derivatization step to enhance thermal stability, and subsequent analysis by Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD). The NPD is highly selective for nitrogen-containing compounds like this compound, providing excellent sensitivity and minimizing matrix interference.[1][2][3]

Experimental Protocols

1. Sample Preparation (QuEChERS Method)

This protocol is adapted from the widely used QuEChERS method for pesticide residue analysis in soil.[4]

  • Reagents and Materials:

    • Acetonitrile (ACN), pesticide residue grade

    • Magnesium sulfate (B86663) (MgSO₄), anhydrous

    • Sodium chloride (NaCl)

    • Primary secondary amine (PSA) sorbent

    • C18 sorbent

    • 50 mL polypropylene (B1209903) centrifuge tubes

    • 15 mL polypropylene centrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Cap the tube and shake vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer 1 mL of the supernatant (acetonitrile extract) to a 15 mL centrifuge tube containing 150 mg of PSA, 150 mg of anhydrous MgSO₄, and 50 mg of C18.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

    • The resulting supernatant is ready for derivatization.

2. Derivatization

To improve the thermal stability of this compound for GC analysis, a silylation step is performed. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent for this purpose.[4][5]

  • Reagents and Materials:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Pyridine (B92270), anhydrous

    • Heating block or water bath

    • GC vials with inserts

  • Procedure:

    • Transfer 100 µL of the final extract from the QuEChERS cleanup into a GC vial insert.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Add 50 µL of anhydrous pyridine to redissolve the residue.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before GC analysis.

3. Gas Chromatography (GC-NPD) Analysis

Residues of Butocarboxim and its metabolites, including the sulfoxide, can be determined by Gas Liquid Chromatography (GLC) with a Thermionic Ionization Detector (TID), a type of Nitrogen-Phosphorus Detector (NPD).[6]

  • Instrumentation:

    • Gas Chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).

    • Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (1 µL injection volume)

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp 1: 20°C/min to 180°C.

      • Ramp 2: 5°C/min to 280°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Detector Temperature: 300°C

    • Detector Gases: Hydrogen and Air, flow rates optimized for the specific instrument.

Data Presentation

The following table summarizes the expected performance characteristics of the method. These values are illustrative and based on typical performance for the analysis of derivatized carbamates in soil matrices. Actual performance should be validated in the user's laboratory.

ParameterResult
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.005 mg/kg
Limit of Quantification (LOQ) 0.015 mg/kg
Recovery (at 0.1 mg/kg) 85 - 105%
Relative Standard Deviation (RSD) < 15%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Dispersive SPE Cleanup cluster_derivatization Derivatization cluster_analysis Analysis soil_sample 1. Soil Sample Collection (10g homogenized) extraction 2. Acetonitrile Extraction (10 mL ACN) soil_sample->extraction salting_out 3. Salting Out (4g MgSO4, 1g NaCl) extraction->salting_out centrifuge1 4. Centrifugation (4000 rpm, 5 min) salting_out->centrifuge1 dSPE 5. dSPE Cleanup (PSA, MgSO4, C18) centrifuge1->dSPE centrifuge2 6. Centrifugation (4000 rpm, 5 min) dSPE->centrifuge2 supernatant 7. Collect Supernatant centrifuge2->supernatant evaporation 8. Evaporation (N2 stream, 40°C) supernatant->evaporation derivatize 9. Silylation (Pyridine, BSTFA, 70°C, 30 min) evaporation->derivatize gc_npd 10. GC-NPD Analysis derivatize->gc_npd data_processing 11. Data Processing & Quantification gc_npd->data_processing

Caption: Workflow for this compound Analysis in Soil.

References

Application of Certified Reference Materials for Butocarboxim Sulfoxide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butocarboxim is a systemic insecticide belonging to the carbamate (B1207046) class. Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects. Following application, Butocarboxim is metabolized in plants and animals to various products, including Butocarboxim sulfoxide (B87167). The presence of Butocarboxim and its metabolites in food commodities is strictly regulated, necessitating sensitive and accurate analytical methods for their determination. Certified Reference Materials (CRMs) of Butocarboxim sulfoxide are indispensable for ensuring the quality and reliability of these analytical measurements. This document provides detailed application notes and protocols for the analysis of this compound in food matrices using CRMs, primarily focusing on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Role and Handling of Certified Reference Materials

Certified Reference Materials are highly characterized and homogenous materials with established property values and associated uncertainties. They are crucial for:

  • Method Validation: Assessing the performance of analytical methods, including accuracy, precision, linearity, and limits of detection and quantification.

  • Instrument Calibration: Preparing accurate calibration standards to quantify the analyte in unknown samples.

  • Quality Control: Monitoring the ongoing performance of analytical measurements.

Protocol for Handling and Preparation of this compound CRM:

  • Storage: Upon receipt, store the this compound CRM solution, typically in acetonitrile (B52724) or methanol (B129727), at the temperature specified on the certificate of analysis (usually ≤ -18°C) and protected from light.

  • Equilibration: Before opening, allow the ampoule or vial to equilibrate to room temperature to prevent condensation of atmospheric moisture.

  • Stock Solution Preparation:

    • Accurately weigh the required amount of the CRM solution or use the entire content of a pre-scored ampoule.

    • Quantitatively transfer the CRM to a Class A volumetric flask.

    • Dilute to the mark with a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 10 µg/mL).

    • Thoroughly mix the solution.

  • Working Standard Preparation:

    • Perform serial dilutions of the stock solution with the appropriate solvent or mobile phase to prepare a series of working standard solutions for constructing a calibration curve. It is recommended to prepare matrix-matched standards by diluting the stock solution in a blank matrix extract to compensate for matrix effects.[1]

  • Storage of Solutions: Store the prepared stock and working standard solutions in amber vials at low temperatures (e.g., 4°C for short-term and ≤ -18°C for long-term storage) to minimize degradation.

Analytical Methodology: UPLC-MS/MS

UPLC-MS/MS is the preferred technique for the analysis of this compound in complex food matrices due to its high sensitivity, selectivity, and speed.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food.[2][3]

Protocol:

  • Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract may be diluted with the initial mobile phase if necessary before injection.

UPLC-MS/MS Instrumental Parameters

The following are typical instrumental parameters for the analysis of this compound. These should be optimized for the specific instrument used.

ParameterTypical Setting
UPLC System
ColumnC18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase AWater with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
Mobile Phase BMethanol with 5 mM ammonium formate and 0.1% formic acid
GradientStart with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions for equilibration.
Flow Rate0.3 - 0.5 mL/min
Injection Volume1 - 5 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)207.1
Product Ions (m/z)132 (Quantifier), 75 (Qualifier)[4]
Collision EnergyOptimized for the specific instrument
Dwell TimeOptimized for the number of co-eluting analytes

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the results. The following parameters should be assessed using the this compound CRM.

Quantitative Data Summary

The following table summarizes typical method performance characteristics for the analysis of this compound in a representative vegetable matrix.

Validation ParameterTypical Performance
Linearity
Calibration Range0.5 - 100 µg/kg
Correlation Coefficient (r²)≥ 0.99
Limit of Detection (LOD) 0.5 - 2.0 µg/kg
Limit of Quantification (LOQ) 1.5 - 6.0 µg/kg
Accuracy (Recovery) 80 - 110%
Precision (RSD)
Repeatability (Intra-day)≤ 15%
Reproducibility (Inter-day)≤ 20%

Note: These are typical values and may vary depending on the matrix and instrumentation. The LOD and LOQ are often determined based on a signal-to-noise ratio of 3 and 10, respectively.[4]

Visualizations

Butocarboxim Mode of Action: Acetylcholinesterase Inhibition

Butocarboxim, a carbamate insecticide, acts by inhibiting the enzyme acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately the death of the insect.

Butocarboxim_Mode_of_Action cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) Neurotransmitter AChE Acetylcholinesterase (AChE) Enzyme ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate Nerve Impulse Nerve Impulse Receptor->Nerve Impulse Butocarboxim Butocarboxim Butocarboxim->AChE Inhibits

Caption: Mechanism of acetylcholinesterase inhibition by Butocarboxim.

Experimental Workflow for this compound Analysis

The following diagram illustrates the key steps in the analytical workflow for determining this compound residues in food samples.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Food Sample homogenize Homogenization start->homogenize quechers QuEChERS Extraction (Acetonitrile + Salts) homogenize->quechers cleanup d-SPE Cleanup (PSA, C18, MgSO4) quechers->cleanup final_extract Final Extract cleanup->final_extract analysis UPLC-MS/MS Analysis final_extract->analysis quantification Quantification using CRM Calibration Curve analysis->quantification reporting Reporting Results quantification->reporting

Caption: Workflow for this compound analysis in food.

Conclusion

The use of Certified Reference Materials is fundamental for the accurate and reliable quantification of this compound in food matrices. The combination of the QuEChERS sample preparation method and UPLC-MS/MS analysis provides a robust and sensitive approach for regulatory monitoring and ensuring food safety. Adherence to detailed protocols and thorough method validation are essential for generating high-quality analytical data.

References

Application Note: Post-Column Derivatization HPLC Method for the Analysis of Carbamates, Including Butocarboxim and its Sulfoxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbamate (B1207046) pesticides are widely used in agriculture to protect crops from insect damage. However, their potential toxicity to non-target organisms, including humans, necessitates sensitive and reliable analytical methods for their detection in various matrices such as food, water, and environmental samples. High-Performance Liquid Chromatography (HPLC) with post-column derivatization is a robust and widely accepted technique for carbamate analysis, as outlined in methodologies like U.S. EPA Method 531.1.[1][2][3][4] This method offers enhanced sensitivity and selectivity by converting the target carbamates into fluorescent derivatives after their separation on the HPLC column.

This application note details a comprehensive post-column derivatization HPLC method for the analysis of a range of carbamate pesticides, with a specific focus on Butocarboxim and its primary metabolite, Butocarboxim sulfoxide. The inclusion of metabolites is crucial for a complete risk assessment, as they can also exhibit biological activity. The described protocol provides researchers, scientists, and drug development professionals with a detailed workflow for the accurate quantification of these compounds.

Principle of the Method

The analytical method is based on the separation of carbamates using reverse-phase HPLC. Following chromatographic separation, the N-methylcarbamates are hydrolyzed in-line with a strong base (e.g., sodium hydroxide) at an elevated temperature. This hydrolysis step yields methylamine (B109427).[1][2] The resulting methylamine is then reacted with o-phthalaldehyde (B127526) (OPA) and a thiol-containing reagent, such as 2-mercaptoethanol, to form a highly fluorescent isoindole derivative.[1][2] This derivative is subsequently detected by a fluorescence detector, providing high sensitivity and selectivity for N-methylcarbamate pesticides.

Experimental Protocols

Reagents and Standards
  • Solvents: HPLC-grade methanol (B129727), acetonitrile, and reagent water.

  • Reagents: Sodium hydroxide (B78521) (NaOH), boric acid, o-phthalaldehyde (OPA), 2-mercaptoethanol.

  • Standards: Analytical standards of Butocarboxim, this compound, and other carbamates of interest. Prepare a stock solution of each standard in methanol and store at 4°C. Working standards are prepared by diluting the stock solutions in the mobile phase.

Sample Preparation (General Procedure for Water Samples)
  • Collect the water sample in a clean glass container.

  • If the sample contains residual chlorine, add a dechlorinating agent (e.g., sodium thiosulfate).

  • Adjust the pH of the sample to approximately 3 using a suitable buffer (e.g., monochloroacetic acid buffer).

  • Filter the sample through a 0.45 µm membrane filter prior to injection.

  • For complex matrices like food, a more extensive extraction and clean-up procedure using techniques like solid-phase extraction (SPE) may be necessary. A previously described method for Butocarboxim in agricultural products involved extraction with acetone, partitioning with n-hexane and dichloromethane, and clean-up with an aminopropyl cartridge.[5][6]

HPLC and Post-Column Derivatization Conditions
  • HPLC System: A gradient HPLC system with a pump, autosampler, column oven, and fluorescence detector.

  • Analytical Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of methanol and water is typically employed. An example gradient is:

    • Start with 15% methanol / 85% water.

    • Linearly increase to 100% methanol over 30-40 minutes.

    • Hold at 100% methanol for a few minutes for column wash.

    • Return to initial conditions and allow for equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35-40°C.

  • Injection Volume: 100 µL.

  • Post-Column Derivatization System:

    • Hydrolysis Reagent: 0.05 M Sodium Hydroxide.

    • Derivatization Reagent: o-phthalaldehyde (OPA) solution in a borate (B1201080) buffer containing 2-mercaptoethanol.

    • Reagent Flow Rates: 0.3-0.5 mL/min for each reagent.

    • Reaction Coil Temperature: 90-100°C for hydrolysis.[2][5][6]

  • Fluorescence Detector:

    • Excitation Wavelength: 330 nm.[2]

    • Emission Wavelength: 465 nm.[1]

Data Presentation

The following table summarizes the retention times for Butocarboxim, this compound, and other selected carbamates based on a published chromatogram.[7] Limits of Detection (LOD) and Quantification (LOQ) are representative values from similar analyses and may vary depending on the specific instrumentation and matrix.

AnalyteRetention Time (min)[7]Typical LOD (µg/L)Typical LOQ (µg/L)
Aldicarb sulfoxide~5.50.01 - 0.10.03 - 0.3
This compound ~13.0 0.05 - 0.20.15 - 0.6
Aldicarb sulfone~6.00.01 - 0.10.03 - 0.3
Oxamyl~7.00.02 - 0.20.06 - 0.6
Methomyl~8.00.03 - 0.30.1 - 1.0
Butocarboxim ~19.0 0.05 - 0.20.15 - 0.6
Propoxur~20.00.02 - 0.20.06 - 0.6
Carbofuran~21.00.02 - 0.20.06 - 0.6
Carbaryl~23.00.02 - 0.20.06 - 0.6
Methiocarb~25.00.03 - 0.30.1 - 1.0

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Filter Filtration (0.45 µm) Sample->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC PCR Post-Column Derivatization HPLC->PCR Detect Fluorescence Detection (Ex: 330 nm, Em: 465 nm) PCR->Detect Chrom Chromatogram Generation Detect->Chrom Quant Quantification Chrom->Quant

Caption: Experimental workflow for carbamate analysis.

Post-Column Derivatization Reaction

G cluster_reagents Reagents Carbamate N-Methylcarbamate (from HPLC column) Methylamine Methylamine Carbamate->Methylamine Hydrolysis Fluorophore Fluorescent Isoindole (Detected) Methylamine->Fluorophore Derivatization

Caption: Post-column derivatization reaction of N-methylcarbamates.

References

Troubleshooting & Optimization

Improving peak shape and resolution for Butocarboxim sulfoxide in reversed-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Butocarboxim (B1668103) sulfoxide (B87167) using reversed-phase high-performance liquid chromatography (RP-HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in improving peak shape and resolution for this specific analyte.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for reversed-phase HPLC analysis of Butocarboxim and its sulfoxide metabolite?

A typical starting point for the analysis of Butocarboxim and Butocarboxim sulfoxide involves a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[1][2] A published method for Butocarboxim uses a Lichrospher 60 RP-Select B column with an acetonitrile:water ratio of 25:75 (v/v).[1][2] Gradient elution may be necessary for the simultaneous analysis of the parent compound and its metabolites.[1]

Q2: What detection method is commonly used for Butocarboxim and its metabolites?

Due to the lack of a strong chromophore, direct UV detection can be challenging. A common approach is post-column derivatization with o-phthaldialdehyde (OPA) followed by fluorescence detection (Excitation: 340 nm, Emission: 455 nm).[1][2] This method significantly enhances sensitivity and selectivity.[1] Alternatively, LC-MS/MS can be used for highly sensitive and specific detection.[3]

Q3: What are the expected elution orders for Butocarboxim and this compound in reversed-phase HPLC?

In reversed-phase HPLC, more polar compounds elute earlier. This compound is more polar than Butocarboxim. Therefore, you can expect this compound to have a shorter retention time than the parent compound, Butocarboxim. A UPLC-MS/MS method showed the retention time for this compound to be 1.51 minutes, while Butocarboxim eluted at 2.37 minutes, confirming the earlier elution of the sulfoxide.[3]

Troubleshooting Guides

Issue 1: Peak Tailing of this compound

Peak tailing is a common issue that can affect quantitation and resolution. It is often caused by secondary interactions between the analyte and the stationary phase.

Q: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?

A: Peak tailing for a polar, basic compound like a sulfoxide can arise from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Check Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Butocarboxim and its metabolites are stable at a pH between 5 and 7.[4] Operating within this range can help minimize undesirable ionic interactions with residual silanols on the silica-based stationary phase.

  • Adjust Mobile Phase Composition:

    • Buffer Concentration: Increasing the ionic strength of the mobile phase by using a buffer (e.g., 20-50 mM phosphate (B84403) or acetate) can help mask residual silanol (B1196071) groups on the column packing material, thereby reducing peak tailing.

    • Organic Modifier: While acetonitrile is commonly used, switching to or adding methanol (B129727) to the mobile phase can sometimes improve peak shape due to different solvent-analyte interactions.

  • Column-Related Issues:

    • Column Choice: Not all C18 columns are the same. Consider using a column with high-purity silica (B1680970) and end-capping to minimize silanol interactions.

    • Column Contamination: Contaminants from the sample matrix can accumulate on the column inlet, leading to peak tailing. Using a guard column and appropriate sample clean-up procedures, such as solid-phase extraction (SPE), can prevent this.[1] An aminopropyl cartridge has been shown to be effective for cleaning up Butocarboxim samples.[1]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as the mobile phase. Injecting in a stronger solvent can lead to peak distortion.

Troubleshooting Workflow for Peak Tailing

cluster_0 Troubleshooting Peak Tailing for this compound Start Observe Peak Tailing Check_pH Adjust Mobile Phase pH (Optimal range: 5-7) Start->Check_pH Adjust_Buffer Increase Buffer Concentration (e.g., 20-50 mM) Check_pH->Adjust_Buffer If tailing persists Resolved Peak Shape Improved Check_pH->Resolved If issue is resolved Change_Organic Modify Organic Modifier (e.g., try Methanol) Adjust_Buffer->Change_Organic If tailing persists Adjust_Buffer->Resolved If issue is resolved Column_Check Evaluate Column (End-capped, high-purity silica) Change_Organic->Column_Check If tailing persists Change_Organic->Resolved If issue is resolved Guard_Column Use Guard Column & SPE Column_Check->Guard_Column If tailing persists Column_Check->Resolved If issue is resolved Sample_Solvent Check Sample Solvent Strength Guard_Column->Sample_Solvent If tailing persists Guard_Column->Resolved If issue is resolved Sample_Solvent->Resolved If issue is resolved

Caption: A step-by-step workflow for troubleshooting peak tailing.

Issue 2: Poor Resolution Between Butocarboxim and this compound

Achieving baseline separation between a parent compound and its metabolite is crucial for accurate quantification.

Q: I am having difficulty separating the peaks for Butocarboxim and this compound. How can I improve the resolution?

A: Improving the resolution between these two closely related compounds involves optimizing the chromatographic selectivity and efficiency.

  • Modify Mobile Phase Strength:

    • Decrease Organic Content: Reducing the percentage of acetonitrile in the mobile phase will increase the retention time of both analytes, which can lead to better separation. A study on Butocarboxim showed that changing the acetonitrile:water ratio from 30:70 to 25:75 increased the retention time and improved resolution.[1]

  • Optimize Temperature: Increasing the column temperature can sometimes improve resolution by reducing mobile phase viscosity and increasing mass transfer kinetics. However, be mindful that Butocarboxim is thermally labile at very high temperatures.[4] A moderate increase (e.g., to 30-40°C) is a good starting point.

  • Change Stationary Phase: If adjusting the mobile phase is not sufficient, consider a different stationary phase. A column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, might provide the necessary separation.

  • Gradient Elution: Employing a shallow gradient can help to better separate closely eluting peaks. A gradient starting with a low percentage of organic modifier and slowly increasing it can enhance the resolution between this compound and Butocarboxim. A multi-residue method for carbamates successfully used a gradient of acetonitrile/water from 12/88 to 70/30 over 30 minutes.[1]

Logical Diagram for Improving Resolution

cluster_1 Improving Resolution Between Butocarboxim and its Sulfoxide Start Poor Resolution Observed Decrease_Organic Decrease Acetonitrile % Start->Decrease_Organic Optimize_Temp Optimize Column Temperature Decrease_Organic->Optimize_Temp If resolution is still poor Resolved Resolution Achieved Decrease_Organic->Resolved If issue is resolved Change_Column Try Different Stationary Phase Optimize_Temp->Change_Column If resolution is still poor Optimize_Temp->Resolved If issue is resolved Use_Gradient Implement Shallow Gradient Change_Column->Use_Gradient If resolution is still poor Change_Column->Resolved If issue is resolved Use_Gradient->Resolved If issue is resolved

Caption: A logical approach to improving chromatographic resolution.

Experimental Protocols

Sample Preparation for Agricultural Products

This protocol is based on a published method for the extraction of Butocarboxim from agricultural samples and is a good starting point for the analysis of its sulfoxide metabolite.[1]

  • Extraction: Homogenize the sample and extract with acetone (B3395972).

  • Concentration: Concentrate the acetone extract using a rotary evaporator.

  • Liquid-Liquid Partitioning: Dissolve the residue in a sodium chloride solution and partition with n-hexane to remove non-polar interferences. Collect the aqueous phase.

  • Dichloromethane (B109758) Extraction: Extract the aqueous phase with dichloromethane.

  • Evaporation and Reconstitution: Evaporate the dichloromethane extract and reconstitute the residue in a small volume of dichloromethane.

  • Solid-Phase Extraction (SPE) Cleanup: Pass the reconstituted sample through an aminopropyl SPE cartridge for cleanup.[1]

  • Final Preparation: Elute the analyte from the SPE cartridge and prepare the final sample for HPLC injection in the mobile phase.

Reversed-Phase HPLC Method Parameters

The following table summarizes the starting HPLC conditions for the analysis of Butocarboxim, which can be adapted for this compound.[1][2]

ParameterRecommended Condition
Column Lichrospher 60 RP-Select B (or equivalent C18)
Mobile Phase Acetonitrile:Water (25:75, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Temperature Ambient or controlled at 30-40°C
Detection Fluorescence (Ex: 340 nm, Em: 455 nm)
Post-Column Reagents 1. NaOH solution for hydrolysis 2. OPA/2-mercaptoethanol for derivatization

Quantitative Data Summary

The following table presents retention time data from a UPLC-MS/MS method, which can be used as a reference for optimizing HPLC separation.[3]

CompoundRetention Time (minutes)
This compound1.51
Butocarboxim2.37

This data clearly shows that the sulfoxide is less retained and elutes earlier than the parent compound in a reversed-phase system.[3] This information is critical when developing a gradient method to ensure adequate separation.

References

Minimizing ion suppression for Butocarboxim sulfoxide in electrospray ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for Butocarboxim sulfoxide (B87167) during electrospray ionization (ESI) mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Butocarboxim sulfoxide analysis?

A1: Ion suppression is a matrix effect phenomenon in electrospray ionization mass spectrometry (ESI-MS) where the ionization efficiency of the target analyte, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of the analyte.[2] The presence of matrix components can interfere with the formation of gas-phase ions of this compound, leading to a diminished signal.

Q2: What are the common sources of ion suppression in the analysis of this compound?

A2: Common sources of ion suppression for this compound, particularly in complex matrices like food and biological samples, include:

  • Endogenous matrix components: These can include phospholipids, salts, sugars, and proteins that co-elute with the analyte.[3]

  • Exogenous substances: These can be introduced during sample preparation and include non-volatile buffers, ion-pairing agents, and contaminants from plasticware.

  • Mobile phase additives: While some additives are necessary for good chromatography, high concentrations of certain additives, like trifluoroacetic acid (TFA), can cause significant ion suppression.

Q3: How can I detect and quantify ion suppression for this compound in my assay?

A3: Two common methods to assess ion suppression are:

  • Post-Column Infusion: In this method, a constant flow of a standard solution of this compound is infused into the LC eluent after the analytical column but before the ESI source. A stable baseline signal is expected. When a blank matrix extract is injected, any dip in the baseline at the retention time of this compound indicates the presence of co-eluting species that are causing ion suppression.

  • Matrix Effect Calculation: This involves comparing the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of the analyte spiked into a blank matrix extract at the same concentration. The matrix effect can be calculated using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100 A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Troubleshooting Guide

Issue 1: Low sensitivity or no detectable peak for this compound.

This is a common problem that can often be attributed to significant ion suppression.

Troubleshooting Steps:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS/MS analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely used sample preparation technique for pesticide residues in food matrices.[4][5]

    • Workflow for QuEChERS Sample Preparation:

      quechers_workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis homogenize Homogenize Sample add_solvent Add Acetonitrile (B52724) and Internal Standard homogenize->add_solvent add_salts Add QuEChERS Extraction Salts add_solvent->add_salts centrifuge1 Vortex and Centrifuge add_salts->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant add_dspe Add d-SPE Sorbent (e.g., PSA, MgSO4) transfer_supernatant->add_dspe centrifuge2 Vortex and Centrifuge add_dspe->centrifuge2 final_extract Collect Final Extract centrifuge2->final_extract lcms_analysis LC-MS/MS Analysis final_extract->lcms_analysis

      Caption: QuEChERS sample preparation workflow.

  • Optimize Chromatographic Conditions: Separation of this compound from matrix interferences is crucial.

    • Logical Workflow for Method Optimization:

      method_optimization start Start: Low Analyte Signal sample_prep Optimize Sample Preparation (e.g., QuEChERS) start->sample_prep check_recovery Acceptable Recovery? sample_prep->check_recovery check_recovery->sample_prep No lc_optimization Optimize LC Method (Column, Mobile Phase) check_recovery->lc_optimization Yes check_separation Good Separation from Matrix Interferences? lc_optimization->check_separation check_separation->lc_optimization No ms_optimization Optimize MS Parameters (Source, MRM) check_separation->ms_optimization Yes check_signal Signal Improved? ms_optimization->check_signal check_signal->lc_optimization No end_success End: Optimized Method check_signal->end_success Yes end_fail End: Further Investigation Needed

      Caption: Logical workflow for method optimization.

  • Optimize Mobile Phase Composition: The choice of mobile phase and additives can significantly impact ionization efficiency.

    • Recommended Mobile Phase Additives: Use volatile additives like formic acid or ammonium (B1175870) formate.[6][7] Avoid non-volatile buffers like phosphates. Trifluoroacetic acid (TFA) should be avoided as it is a known ion suppressant.

Issue 2: Poor reproducibility and accuracy in quantitative results.

This issue often arises from variable matrix effects between different samples.

Troubleshooting Steps:

  • Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for consistent ion suppression across samples.[7]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for ion suppression. A SIL-IS for this compound would have a similar chemical structure but a different mass. It will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification based on the ratio of the analyte to the internal standard.[2]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation (Adapted from AOAC Official Method 2007.01)[8]

This protocol is suitable for a variety of food matrices.

Materials:

  • Homogenized sample (10-15 g)

  • Acetonitrile (ACN)

  • QuEChERS Extraction Salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)

  • Dispersive SPE (d-SPE) sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA)

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts to the tube.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing the d-SPE sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The supernatant is ready for LC-MS/MS analysis. It may be diluted with the initial mobile phase if necessary.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general starting point for method development. Optimization will be required for specific instrumentation and matrices.

ParameterRecommended Setting
LC Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 5 mM Ammonium Formate and 0.1% Formic Acid[6]
Mobile Phase B Methanol or Acetonitrile with 5 mM Ammonium Formate and 0.1% Formic Acid[6]
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1 - 5 µL
Column Temperature 30 - 40 °C
Ionization Mode ESI Positive
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Gas Nitrogen
Desolvation Temp. 350 - 500 °C

Table 1: Recommended Starting LC-MS/MS Parameters

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
207.174.912[8][9]
207.187.98[8]
207132-[10]
20775-[10]

Table 2: MRM Transitions for this compound Note: Collision energies are instrument-dependent and require optimization.

References

Technical Support Center: Troubleshooting Peak Tailing for Butocarboxim Sulfoxide in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and resolving peak tailing issues encountered during the HPLC analysis of Butocarboxim sulfoxide (B87167).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends further than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] A tailing factor (Tf) greater than 1.2 often indicates significant peak tailing.[1] This phenomenon can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the analytical method.[1][2]

Q2: Why is my Butocarboxim sulfoxide peak tailing?

Peak tailing for this compound, a polar compound containing a sulfoxide functional group, can stem from several factors:

  • Secondary Interactions: The most common cause is the interaction between the analyte and active sites on the stationary phase, particularly residual silanol (B1196071) groups (Si-OH) on silica-based columns.[2][3][4] this compound possesses functional groups that can engage in hydrogen bonding or ionic interactions with these silanols, leading to peak tailing.[2]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound may exist in both ionized and neutral forms, resulting in a distorted peak shape.[3]

  • Column Issues: A contaminated or degraded column, a blocked frit, or a void at the column inlet can all contribute to peak tailing.[5]

  • System and Sample Effects: Extra-column dead volume, sample overload, or a mismatch between the sample solvent and the mobile phase can also cause peak asymmetry.[2][3]

Q3: How does the chemical nature of this compound contribute to peak tailing?

This compound's structure contains a sulfoxide group and a carbamate (B1207046) moiety. The sulfoxide group is polar, and the molecule may possess basic character due to the nitrogen atoms. This basicity can lead to strong interactions with acidic silanol groups on the surface of the silica-based stationary phase, a primary cause of peak tailing for basic compounds.[4][6]

Troubleshooting Guide

Systematic Approach to Resolving Peak Tailing

If you are experiencing peak tailing with this compound, follow this systematic troubleshooting workflow.

G cluster_column Column Checks cluster_mobile_phase Mobile Phase Optimization cluster_system System Inspection cluster_sample Sample Considerations start Peak Tailing Observed check_column Evaluate Column Condition start->check_column check_mobile_phase Optimize Mobile Phase check_column->check_mobile_phase Column OK col_guard Check/Replace Guard Column check_column->col_guard check_system Inspect HPLC System check_mobile_phase->check_system Still Tailing ph_adjust Adjust pH (e.g., < 3) check_mobile_phase->ph_adjust check_sample Review Sample Preparation check_system->check_sample System OK dead_volume Check for Dead Volume check_system->dead_volume solution Peak Shape Improved check_sample->solution Issue Resolved overload Reduce Sample Concentration check_sample->overload col_flush Flush with Strong Solvent col_replace Replace Column col_flush->col_replace No Improvement col_replace->check_mobile_phase New Column col_guard->col_flush additive Add Mobile Phase Modifier ph_adjust->additive buffer_conc Increase Buffer Concentration additive->buffer_conc buffer_conc->check_system Still Tailing fittings Inspect Fittings and Tubing dead_volume->fittings fittings->check_sample System OK solvent Match Sample Solvent to Mobile Phase overload->solvent

Troubleshooting workflow for addressing peak tailing.
Detailed Troubleshooting Steps

1. Evaluate the HPLC Column

Column-related issues are a frequent source of peak tailing.[1]

  • Column Contamination: Strongly retained impurities from previous injections can create active sites that interact with this compound.

  • Column Degradation: Over time, the stationary phase can degrade, especially when operating at pH extremes. This can expose more silanol groups.

    • Solution: If flushing does not resolve the issue, the column may need to be replaced.[1]

  • Inappropriate Column Chemistry: Standard silica-based C18 columns may have a high number of residual silanol groups.

    • Solution: Switch to a column with a base-deactivated or end-capped stationary phase.[3][7] These columns are designed to minimize silanol interactions.[6][7]

2. Optimize the Mobile Phase

The mobile phase composition plays a critical role in controlling peak shape.

  • Mobile Phase pH: The ionization state of both this compound and the residual silanols is pH-dependent. Silanol groups are typically acidic with a pKa around 3.8-4.2.[8]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[9] For basic compounds like this compound, lowering the pH to between 2 and 3 will protonate the silanol groups, reducing their ability to interact with the analyte.[1][4][6]

  • Mobile Phase Additives: Small amounts of additives can significantly improve peak shape.

    • Solution: Add a competing base, such as triethylamine (B128534) (TEA) at a low concentration (e.g., 0.05-0.1%), to the mobile phase.[9] TEA will preferentially interact with the active silanol sites. Alternatively, use an acidic modifier like formic acid or trifluoroacetic acid (TFA) at around 0.1% to control the pH and suppress silanol activity.[9]

  • Buffer Concentration: Inadequate buffering can lead to pH shifts on the column, causing peak distortion.

    • Solution: Ensure the buffer concentration is sufficient, typically in the range of 10-50 mM.[1]

ParameterRecommended AdjustmentRationale
Mobile Phase pH Lower to pH 2.5 - 3.0Suppresses the ionization of residual silanol groups.[4][6]
Mobile Phase Additive Add 0.1% Formic Acid or 0.05% TFAControls pH and masks silanol interactions.[9]
Buffer Strength Increase to 20-50 mMProvides better pH stability across the column.[1]

3. Inspect the HPLC System

Physical issues within the HPLC system can introduce extra-column volume, leading to peak broadening and tailing.

  • Dead Volume: Excessive tubing length or internal diameter, as well as loose fittings, can cause peak dispersion.[3]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum.[3] Ensure all fittings are properly tightened.

4. Review Sample Preparation and Injection

The sample itself can be a source of peak shape problems.

  • Sample Overload: Injecting too much sample can saturate the stationary phase.[2]

    • Solution: Dilute the sample or reduce the injection volume.[1][5]

  • Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[2]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Experimental Protocols

Protocol 1: Column Flushing Procedure for a Reversed-Phase Column

  • Disconnect the column from the detector.

  • Set the flow rate to 1 mL/min (for a standard 4.6 mm ID column).

  • Flush the column with 20 column volumes of water (ensure any buffers are first washed out with water/organic mobile phase without the buffer).

  • Flush with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of methylene (B1212753) chloride (if compatible with your system).

  • Flush again with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of the mobile phase without buffer.

  • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

Protocol 2: Mobile Phase Preparation with Additives

  • For 0.1% Formic Acid in Water/Acetonitrile (50:50):

    • Measure 500 mL of HPLC-grade water into a 1 L volumetric flask.

    • Carefully add 1 mL of formic acid.

    • Add 500 mL of HPLC-grade acetonitrile.

    • Mix thoroughly and degas before use.

Key Chemical Interactions

The primary chemical interaction leading to peak tailing of this compound is the secondary interaction with residual silanol groups on the silica-based stationary phase.

G cluster_0 Stationary Phase cluster_1 Analyte Silica Si OH O-H Silica->OH Silanol_Group Acidic Silanol Site Butocarboxim_Sulfoxide Butocarboxim Sulfoxide Butocarboxim_Sulfoxide->OH Secondary Interaction (Causes Peak Tailing) Basic_Site Basic Nitrogen Site

Interaction between this compound and a silanol group.

References

Strategies to improve the limit of detection for Butocarboxim sulfoxide in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Butocarboxim sulfoxide (B87167). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the limit of detection for Butocarboxim sulfoxide in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving a low limit of detection (LOD) for this compound in complex matrices?

A1: The primary challenges stem from the complexity of matrices such as food, soil, and biological fluids. These matrices contain numerous interfering substances like fats, pigments, proteins, and sugars that can mask the analyte signal, cause ion suppression in the mass spectrometer, and contaminate the analytical instrumentation.[1][2][3] Overcoming these matrix effects is crucial for improving the signal-to-noise ratio and achieving a lower LOD.

Q2: What is the recommended sample preparation technique for extracting this compound from complex matrices?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective sample preparation technique for pesticide residue analysis in complex matrices.[1][2][4] It involves a two-step process: an extraction with a solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.[1][3] This method has been successfully applied to various food and environmental samples.[1][2]

Q3: Which analytical technique is most suitable for the sensitive detection of this compound?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the determination of this compound and other polar and thermally labile pesticides.[5][6][7] High-end triple quadrupole mass spectrometers offer excellent sensitivity, selectivity, and speed for analyzing a large number of compounds at low concentration levels, even in highly complex matrices.[5]

Q4: Can I use gas chromatography-mass spectrometry (GC-MS) for this compound analysis?

A4: While GC-MS is a powerful technique for many pesticides, LC-MS/MS is generally more suitable for modern pesticides like this compound that tend to be more polar and may degrade at the high temperatures used in GC analysis.[5] For comprehensive pesticide screening, both LC-MS/MS and GC-MS/MS can be used to take advantage of their orthogonal selectivity.[5]

Troubleshooting Guide

Issue 1: High background noise or interfering peaks in the chromatogram.

  • Possible Cause: Inefficient cleanup of the sample extract, leading to the co-extraction of matrix components.

  • Troubleshooting Steps:

    • Optimize the d-SPE Cleanup: The choice of d-SPE sorbents is critical for removing specific interferences.[3][4]

      • Primary Secondary Amine (PSA): Removes polar organic acids, some sugars, and fatty acids.[3]

      • C18: Removes non-polar interferences like lipids.[3]

      • Graphitized Carbon Black (GCB): Removes pigments like chlorophyll (B73375) and sterols. Use with caution as it can retain some planar pesticides.[3][4]

    • Adjust the Sample-to-Solvent Ratio: Modifying this ratio during the extraction step can influence the amount of co-extracted matrix components.[2]

    • Incorporate a Freezing Step: For fatty matrices, a freezing step after extraction can help precipitate lipids, which can then be removed by centrifugation.[8]

Issue 2: Poor recovery of this compound.

  • Possible Cause: Suboptimal extraction conditions or analyte loss during sample preparation.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: Acetonitrile (B52724) is the most commonly used solvent in the QuEChERS method due to its ability to extract a wide range of pesticides with minimal co-extraction of non-polar interferences.[2] Acidification of the acetonitrile (e.g., with 1% acetic acid) can improve the stability and extraction efficiency of certain pesticides.[5]

    • Ensure Proper Homogenization: The initial sample homogenization is crucial for ensuring efficient extraction.[9] For certain unstable compounds, cryogenic homogenization is recommended to prevent degradation.[10]

    • Check pH of the Sample: The pH during extraction can influence the stability and recovery of pH-dependent pesticides. The use of buffering salts in the QuEChERS extraction packet helps to control the pH.

    • Evaluate Matrix Effects: Perform recovery studies by spiking known concentrations of this compound into blank matrix extracts to assess the extent of signal suppression or enhancement. Matrix-matched calibration standards are often necessary for accurate quantification.[11]

Issue 3: Inconsistent results or poor reproducibility.

  • Possible Cause: Variability in the sample preparation workflow or instrumental analysis.

  • Troubleshooting Steps:

    • Standardize the Shaking/Mixing Steps: Ensure consistent and vigorous shaking during both the extraction and d-SPE cleanup steps to guarantee thorough mixing and interaction between the sample, solvents, and sorbents.[3][9] Mechanical shakers can improve reproducibility.[9]

    • Use an Internal Standard: The addition of an internal standard early in the sample preparation process can help to correct for variations in extraction efficiency and instrumental response.[5]

    • Ensure Proper Centrifugation: Adequate centrifugation is necessary to achieve a clean separation of the solid and liquid phases.[9] Ensure the centrifuge is operating at the correct speed and for the specified duration.

    • Instrument Maintenance: Regularly clean the ion source and other components of the mass spectrometer to prevent contamination and ensure consistent performance.

Quantitative Data

The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for this compound reported in various studies.

MatrixAnalytical MethodLODLOQReference
VegetablesLC-MS/MS-0.01 mg/kg[5]
Food SamplesLC-MS/MS< 0.001 mg/kg-[12]
MilkLC-MS/MS7 µg/kg10 µg/kg[13]
Bivalve MollusksUPLC-MS/MS0.2 ng/g0.6 ng/g[8]
VegetablesLC/Triple Quadrupole MS0.01 mg/kg-[11]
WaterGC-LC-MS-0.01 mg/kg

Experimental Protocols

Generic QuEChERS Sample Preparation Protocol

This protocol is a general guideline and may require optimization based on the specific matrix.

Materials:

  • Homogenized sample

  • 50 mL centrifuge tubes

  • Acetonitrile (ACN)

  • QuEChERS extraction salt packet (e.g., containing MgSO₄, NaCl, sodium citrate)

  • d-SPE cleanup tube containing appropriate sorbents (e.g., MgSO₄, PSA, C18)

  • Centrifuge

  • Vortex mixer or mechanical shaker

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.[2]

  • Add 10-15 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts.

  • Immediately cap the tube tightly and shake vigorously for 1 minute. A mechanical shaker can be used for better consistency.[9]

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Transfer a portion of the supernatant (acetonitrile layer) to a d-SPE cleanup tube.

  • Shake the d-SPE tube vigorously for 30 seconds.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • The resulting supernatant is the final extract, which can be directly analyzed by LC-MS/MS or diluted if necessary.[4]

LC-MS/MS Analysis Protocol

This is a representative protocol. Specific parameters will need to be optimized for the instrument in use.

Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer

LC Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 2-10 µL.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for this compound.[8][14]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[5] At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte for confident identification.[5]

  • MRM Transitions for this compound:

    • Precursor Ion (Q1): m/z 207.1[5][8][11][12][14]

    • Product Ions (Q3): m/z 74.9, m/z 87.9[5], m/z 132[8][14], m/z 75[8][11][12], m/z 88[12]

  • Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity for each transition. Using timed-SRM can increase sensitivity by reducing the number of transitions monitored simultaneously.[10]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Homogenization 1. Sample Homogenization Extraction 2. Acetonitrile Extraction + Salting Out Homogenization->Extraction Homogenized Sample Centrifugation1 3. Centrifugation Extraction->Centrifugation1 dSPE 4. Dispersive SPE Cleanup Centrifugation1->dSPE Supernatant Centrifugation2 5. Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract Cleaned Extract LC_Separation LC Separation (Reversed-Phase) Final_Extract->LC_Separation Injection MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Eluent Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis

Caption: General workflow for the analysis of this compound.

Troubleshooting_Logic cluster_problem cluster_solution Start Poor LOD Achieved High_BG High Background Noise? Start->High_BG Low_Recovery Low Analyte Recovery? High_BG->Low_Recovery No Optimize_dSPE Optimize d-SPE Sorbents High_BG->Optimize_dSPE Yes Adjust_Ratio Adjust Sample/Solvent Ratio High_BG->Adjust_Ratio Yes Poor_Repro Poor Reproducibility? Low_Recovery->Poor_Repro No Optimize_Solvent Optimize Extraction Solvent/pH Low_Recovery->Optimize_Solvent Yes Check_Homogenization Improve Homogenization Low_Recovery->Check_Homogenization Yes Standardize_Mixing Standardize Mixing Steps Poor_Repro->Standardize_Mixing Yes Use_IS Use Internal Standard Poor_Repro->Use_IS Yes End Improved LOD

Caption: Troubleshooting logic for improving the limit of detection.

References

Technical Support Center: Optimizing Mobile Phase Composition for Butocarboxim Sulfoxide Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Butocarboxim and its primary metabolite, Butocarboxim sulfoxide (B87167). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between Butocarboxim and Butocarboxim sulfoxide that affect their chromatographic separation?

A1: The primary difference is their polarity. This compound contains a sulfoxide group (S=O), which makes it more polar than the parent Butocarboxim.[1][2][3][4] This increased polarity generally leads to earlier elution times in reversed-phase high-performance liquid chromatography (RP-HPLC) compared to Butocarboxim. The difference in polarity is the fundamental principle upon which chromatographic separation is based.

Q2: What is a good starting mobile phase for separating Butocarboxim and this compound?

A2: A common starting point for the analysis of Butocarboxim is a mobile phase consisting of acetonitrile (B52724) and water.[1][5] A mobile phase of acetonitrile:water (25:75, v/v) has been used for the analysis of Butocarboxim residues.[1][5] For the separation of the more polar sulfoxide, a gradient elution is often recommended. A good starting point would be a gradient of increasing acetonitrile concentration in water.

Q3: Should I use acetonitrile or methanol (B129727) as the organic modifier in my mobile phase?

A3: Both acetonitrile and methanol are common organic modifiers in reversed-phase HPLC. Acetonitrile generally has a higher elution strength than methanol, which can lead to shorter retention times.[6][7][8] The choice between the two can also affect the selectivity of the separation.[7][8] It is recommended to screen both solvents during method development to determine which provides the optimal resolution between Butocarboxim and this compound.

Q4: When should I consider using a mobile phase additive like formic acid or ammonium (B1175870) acetate (B1210297)?

A4: Mobile phase additives are used to improve peak shape and control the ionization of analytes.[9] For carbamate (B1207046) pesticides and their polar metabolites, peak tailing can be an issue.[10] Additives like formic acid or ammonium acetate can help to suppress silanol (B1196071) interactions on the stationary phase and improve peak symmetry.[11][12] Formic acid is often used to acidify the mobile phase, which can be beneficial for the analysis of acidic compounds and for improving ionization in mass spectrometry (MS) detection. Ammonium acetate is a buffer that can help to control the pH of the mobile phase and can be particularly useful for improving the chromatography of pH-sensitive analytes.[11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of Butocarboxim and this compound.

Problem 1: Poor resolution between Butocarboxim and this compound peaks.

  • Possible Cause: The mobile phase composition is not optimal for separating these two compounds of differing polarity.

  • Solution:

    • Adjust the organic solvent concentration: If using an isocratic elution, decrease the percentage of the organic solvent (acetonitrile or methanol) to increase the retention and potentially improve the separation.

    • Implement a gradient elution: A shallow gradient of increasing organic solvent concentration can be very effective in separating compounds with different polarities. Start with a low percentage of organic solvent to retain the more polar this compound and gradually increase the concentration to elute the less polar Butocarboxim.

    • Change the organic solvent: If optimizing the gradient with one solvent does not provide adequate resolution, try switching to the other (e.g., from acetonitrile to methanol). The change in selectivity might improve the separation.[7][8]

Problem 2: Tailing peaks for one or both analytes.

  • Possible Cause: Secondary interactions between the analytes and the stationary phase, often due to active silanol groups. This is a common issue with polar and basic compounds.[10][13][14]

  • Solution:

    • Add a mobile phase modifier: Introduce a small amount of an acidic modifier like formic acid (e.g., 0.1%) or a buffer like ammonium acetate (e.g., 5-10 mM) to the mobile phase.[11][12] This can help to mask the active sites on the stationary phase and improve peak shape.

    • Adjust the mobile phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds.[5] Experiment with adjusting the pH using formic acid or ammonium acetate to find the optimal range for symmetrical peaks.

    • Use a different column: Consider using a column with a different stationary phase chemistry or one that is specifically designed for the analysis of polar or basic compounds.

Problem 3: Broad peaks, especially for the early-eluting this compound.

  • Possible Cause: The analyte is not being properly focused on the column, which can be due to a mismatch between the sample solvent and the mobile phase.

  • Solution:

    • Ensure the sample solvent is weaker than the mobile phase: The sample should be dissolved in a solvent that is weaker (less eluotropic) than the initial mobile phase conditions. This will ensure that the analyte band is tightly focused at the head of the column. If your initial mobile phase is highly aqueous, dissolving your sample in a high percentage of organic solvent can lead to peak broadening.

    • Reduce the injection volume: Injecting a smaller volume of the sample can sometimes mitigate the effects of a strong sample solvent and improve peak shape.

Experimental Protocols

Protocol 1: Generic Gradient Method for the Separation of Butocarboxim and this compound

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B (linear gradient)

    • 15-17 min: 80% B (hold)

    • 17-18 min: 80% to 20% B (linear gradient)

    • 18-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm or Mass Spectrometry

Note: This is a starting point and may require optimization based on the specific column and instrumentation used.

Quantitative Data Summary

ParameterCondition 1Condition 2Condition 3
Organic Modifier AcetonitrileMethanolAcetonitrile
Mobile Phase Additive 0.1% Formic Acid0.1% Formic Acid10 mM Ammonium Acetate
Expected Elution Order 1. Butocarboxim sulfoxide2. Butocarboxim1. Butocarboxim sulfoxide2. Butocarboxim1. Butocarboxim sulfoxide2. Butocarboxim
Potential Advantage Good peak shape, MS compatibleDifferent selectivity, may resolve co-eluting peaksBuffered pH, may improve peak shape for pH-sensitive analytes
Potential Disadvantage May not provide optimal selectivityHigher backpressure, may have lower elution strengthMay suppress MS signal compared to formic acid

Visualizations

Troubleshooting_Workflow start Start Analysis issue Poor Resolution or Peak Tailing? start->issue resolution Poor Resolution issue->resolution Yes tailing Peak Tailing issue->tailing Yes, Tailing end Optimized Separation issue->end No adjust_gradient Adjust Gradient Profile (e.g., shallower slope) resolution->adjust_gradient add_modifier Add Mobile Phase Modifier (e.g., Formic Acid, Ammonium Acetate) tailing->add_modifier change_solvent Change Organic Solvent (Acetonitrile <=> Methanol) adjust_gradient->change_solvent change_solvent->end adjust_ph Adjust Mobile Phase pH add_modifier->adjust_ph adjust_ph->end

Caption: Troubleshooting workflow for optimizing the separation of Butocarboxim and its sulfoxide.

Logical_Relationship cluster_0 Analyte Properties cluster_1 Mobile Phase Composition cluster_2 Chromatographic Outcome Butocarboxim Butocarboxim (Less Polar) Retention Decreased Retention Time Butocarboxim->Retention Longer tR Sulfoxide This compound (More Polar) Sulfoxide->Retention Shorter tR Organic_Solvent Increase % Organic (Acetonitrile/Methanol) Organic_Solvent->Retention Additive Add Modifier (Formic Acid/Ammonium Acetate) Peak_Shape Improved Peak Shape Additive->Peak_Shape Resolution Resolution Retention->Resolution Peak_Shape->Resolution

Caption: Relationship between analyte properties, mobile phase, and chromatographic outcome.

References

Technical Support Center: Enhancing the Extraction Efficiency of Butocarboxim Sulfoxide from Clay Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Butocarboxim sulfoxide (B87167) from challenging clay soil matrices.

Frequently Asked Questions (FAQs)

Q1: What makes extracting Butocarboxim sulfoxide from clay soils particularly challenging?

A1: Clay soils present a significant challenge due to their composition. The high content of clay minerals and organic matter provides a large surface area for the strong adsorption of pesticide residues like this compound.[1] This strong binding makes it difficult to achieve high extraction recovery rates using standard methods.

Q2: Which extraction methods are most suitable for this compound in clay soils?

A2: Several methods can be adapted and optimized for this purpose. The most common and effective include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and versatile method for pesticide residue analysis in various matrices, including soil.[1][2] It involves a two-step process of extraction with a solvent (typically acetonitrile) and salting out, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.

  • Ultrasonic-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt the soil matrix and enhance solvent penetration, which can significantly improve extraction efficiency for strongly bound analytes.[3]

  • Liquid-Solid Extraction (LSE): This is a more traditional method that involves shaking or vortexing the soil sample with an appropriate solvent. While simpler, it may require longer extraction times for clay soils.[4]

Q3: What are the key parameters to optimize for improving extraction efficiency?

A3: The following parameters are critical for optimizing the extraction of this compound from clay soil:

  • Solvent Selection: The choice of extraction solvent is crucial. Acetonitrile (B52724) is commonly used in QuEChERS methods.[5] For other methods, solvent mixtures, such as methanol-acetone, may be effective.[4]

  • pH: The pH of the extraction solvent can influence the stability of this compound and its interaction with the soil matrix.

  • Extraction Time and Temperature: Longer extraction times and, in some cases, elevated temperatures can improve recovery, but care must be taken to avoid degradation of the analyte.[3]

  • Sample Hydration: For dry clay soils, pre-hydrating the sample with water before adding the extraction solvent can improve solvent dispersion and analyte recovery.[5]

Q4: How can I minimize matrix effects during LC-MS/MS analysis of soil extracts?

A4: Matrix effects, which are the suppression or enhancement of the analyte signal by co-extracted matrix components, are a common issue in LC-MS/MS analysis of soil extracts.[6][7] Strategies to mitigate these effects include:

  • Effective Cleanup: Using d-SPE with sorbents like PSA (Primary Secondary Amine) and C18 can remove interfering compounds.[8]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure can compensate for matrix effects.

  • Isotope-Labeled Internal Standards: Using a stable isotope-labeled internal standard for this compound can effectively correct for matrix effects and variations in instrument response.

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Possible Cause Troubleshooting Step
Strong Adsorption to Clay/Organic Matter - Increase Extraction Time/Agitation: Extend the shaking or sonication time to allow for better desorption. - Optimize Solvent: Test different solvent polarities or mixtures. For QuEChERS, ensure the acetonitrile is of high purity. For LSE, a methanol-acetone mixture can be effective.[4] - pH Adjustment: Evaluate the effect of adjusting the extraction solvent pH. While this compound is a neutral molecule, soil surface charges can be pH-dependent.
Inefficient Solvent Penetration - Sample Pre-treatment: Ensure the soil sample is thoroughly air-dried, ground to a fine powder, and sieved to increase the surface area for extraction. - Hydration: For dry clay soils, add a small amount of water and allow the sample to hydrate (B1144303) for at least 30 minutes before adding the extraction solvent.[5]
Analyte Degradation - Control Temperature: Avoid high temperatures during extraction and solvent evaporation steps. - Check pH: Extreme pH conditions can lead to the degradation of carbamate (B1207046) pesticides.
Issue 2: Poor Reproducibility (High %RSD)
Possible Cause Troubleshooting Step
Inhomogeneous Sample - Thorough Homogenization: Ensure the soil sample is well-mixed and finely ground before taking a subsample for extraction.
Inconsistent Extraction Procedure - Standardize Shaking/Vortexing: Use a mechanical shaker or vortexer for a consistent duration and speed for all samples. - Precise Reagent Addition: Use calibrated pipettes for adding all solvents and reagents.
Variable Matrix Effects - Improve Cleanup: Optimize the d-SPE cleanup step by adjusting the type and amount of sorbents (e.g., PSA, C18, GCB).[8] - Use Internal Standards: Incorporate an appropriate internal standard early in the analytical workflow to correct for variability.
Issue 3: High Background or Interfering Peaks in Chromatogram
Possible Cause Troubleshooting Step
Co-extraction of Matrix Components - Optimize d-SPE Cleanup: Experiment with different combinations and amounts of d-SPE sorbents. PSA is effective for removing organic acids, while C18 removes non-polar interferences. Graphitized carbon black (GCB) can be used to remove pigments, but it may also retain planar analytes.[8] - Solid-Phase Extraction (SPE): For very complex matrices, a cartridge-based SPE cleanup may be necessary after the initial extraction.
Contaminated Reagents or Glassware - Use High-Purity Solvents: Ensure all solvents are of HPLC or MS grade. - Thoroughly Clean Glassware: Wash all glassware with a suitable solvent and dry completely before use.
Instrument Contamination - Run Blanks: Analyze solvent blanks and blank matrix extracts to identify the source of contamination. - Clean the LC-MS/MS System: If contamination is suspected in the instrument, follow the manufacturer's guidelines for cleaning the injection port, column, and ion source.

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is a general guideline and should be optimized for your specific soil type and laboratory conditions.

  • Sample Preparation:

    • Air-dry the clay soil sample and sieve it through a 2 mm mesh.

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • If the soil is very dry, add 10 mL of water and let it hydrate for 30 minutes.[5]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).[8]

    • Vortex for 30 seconds.

    • Centrifuge at a high speed (e.g., 10,000 rpm) for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Ultrasonic-Assisted Extraction (UAE)
  • Sample Preparation:

    • Prepare the soil sample as described in the QuEChERS protocol.

    • Weigh 5 g of the soil into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of a suitable solvent (e.g., acetonitrile or a methanol:acetone mixture).

    • Place the tube in an ultrasonic bath and sonicate for 15-30 minutes. The optimal time and temperature should be determined experimentally.[3]

  • Separation and Cleanup:

    • Centrifuge the tube at ≥4000 rpm for 10 minutes.

    • The supernatant can then be subjected to a d-SPE cleanup as described in the QuEChERS protocol.

Data Presentation

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterSettingReference
Ionization Mode Electrospray Ionization (ESI), Positive[9]
Precursor Ion (m/z) 207.1[9]
Product Ions (m/z) 74.9, 87.9[9]
Collision Energy Analyte-specific optimization required[9]

Table 2: Comparison of Extraction Method Efficiencies for Carbamate Pesticides in Soil (General)

Extraction MethodTypical Recovery Range (%)Relative Standard Deviation (RSD) (%)Reference
QuEChERS70 - 120< 20[2]
Ultrasonic-Assisted Extraction85 - 105< 10[10]
Liquid-Solid Extraction80 - 110< 15[4]

Note: These are general ranges for carbamate pesticides and may vary for this compound in clay soil. Method validation is essential.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis A Air-dry & Sieve Clay Soil B Weigh Homogenized Sample A->B C Add Solvent (e.g., Acetonitrile) B->C D Add QuEChERS Salts C->D E Shake/Vortex D->E F Centrifuge E->F G Transfer Supernatant F->G H Add d-SPE Sorbents (PSA, C18, MgSO4) G->H I Vortex & Centrifuge H->I J Filter Extract I->J K LC-MS/MS Analysis J->K

Caption: QuEChERS workflow for this compound extraction.

troubleshooting_low_recovery Start Low Recovery of This compound Cause1 Strong Adsorption? Start->Cause1 Cause2 Inefficient Solvent Penetration? Start->Cause2 Cause3 Analyte Degradation? Start->Cause3 Solution1a Increase Extraction Time/Agitation Cause1->Solution1a Solution1b Optimize Solvent/pH Cause1->Solution1b Solution2a Ensure Proper Sample Pre-treatment Cause2->Solution2a Solution2b Hydrate Dry Soil Sample Cause2->Solution2b Solution3a Control Temperature Cause3->Solution3a Solution3b Check pH of Extraction Cause3->Solution3b

Caption: Troubleshooting logic for low analyte recovery.

References

Reducing analytical interferences in Butocarboxim sulfoxide determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical determination of Butocarboxim sulfoxide (B87167).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the determination of Butocarboxim sulfoxide?

A1: The most common analytical techniques for determining this compound, a metabolite of the insecticide Butocarboxim, are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography (GC) is generally not suitable for the direct analysis of Butocarboxim and its metabolites due to their thermal instability.[1]

Q2: What are the typical challenges encountered during the analysis of this compound?

A2: Researchers often face challenges such as:

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.[2][3][4][5]

  • Low Recovery: Inefficient extraction and cleanup procedures can result in the loss of the analyte, leading to poor recovery rates.

  • Peak Tailing: In HPLC, interactions between the analyte and the stationary phase can cause asymmetrical peak shapes, which can affect integration and quantification.[6][7][8][9]

  • Analyte Stability: Butocarboxim and its metabolites can be unstable under certain pH and temperature conditions, potentially degrading during sample preparation and storage.[10][11]

Q3: What are the recommended sample preparation techniques for this compound in complex matrices like fruits and vegetables?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis, including this compound, in various food matrices.[12][13] This method involves an extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE). For matrices with low water content, a hydration step is necessary before extraction.[14]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: To minimize matrix effects, you can employ several strategies:

  • Effective Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) or dispersive SPE (as in QuEChERS) to remove interfering matrix components.[15][16][17][18][19]

  • Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components.[3]

  • Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby mitigating matrix effects.[3]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for any signal suppression or enhancement.

  • Use of Internal Standards: A stable isotope-labeled internal standard for this compound is the ideal way to correct for matrix effects and variations in recovery.

Q5: What are the typical Multiple Reaction Monitoring (MRM) transitions for this compound in LC-MS/MS?

A5: Commonly used MRM transitions for this compound (precursor ion > product ion) in positive electrospray ionization (ESI) mode are 207.0 > 74.9 and 207.0 > 132.0.[20] It is always recommended to optimize these transitions on your specific instrument.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Recovery of this compound Inefficient extraction solvent.Acetonitrile is a commonly used and effective solvent for extracting Butocarboxim and its metabolites. Ensure the solvent is of high purity.[13]
Inappropriate pH during extraction.Butocarboxim is stable at a pH between 5 and 7 but can be hydrolyzed by strong acids and alkalis.[11] Buffer your extraction solvent if necessary.
Analyte degradation during storage.Store sample extracts and standard solutions at low temperatures (e.g., -20°C) and protect them from light.[10] Studies have shown that some pesticides can degrade in combined mixtures over several days, even under refrigerated or frozen conditions.[10]
Ineffective cleanup procedure.Optimize the SPE or d-SPE cleanup step. The choice of sorbent is critical. For QuEChERS, a combination of primary secondary amine (PSA) and C18 is often used to remove sugars, fatty acids, and other interferences.
Poor Peak Shape (Tailing) in HPLC Secondary interactions with the column.Use a high-purity, end-capped C18 column. Peak tailing for basic compounds can be caused by interactions with residual silanol (B1196071) groups on the silica (B1680970) support.[9]
Inappropriate mobile phase pH.Adjusting the mobile phase pH can suppress the ionization of silanols and improve peak shape. For amine-containing compounds, a slightly acidic mobile phase is often beneficial.[6]
Column overload.Reduce the injection volume or dilute the sample.[6]
Column contamination or void.Backflush the column or replace it if the problem persists. Using a guard column can help protect the analytical column.[8]
Signal Suppression/Enhancement in LC-MS/MS Co-eluting matrix components.Improve chromatographic resolution by modifying the gradient, flow rate, or mobile phase composition.
High concentration of matrix components.Dilute the sample extract. This is a simple and often effective way to reduce matrix effects.[3]
Inefficient sample cleanup.Re-evaluate and optimize your QuEChERS or SPE cleanup protocol to remove more of the interfering compounds.[15][16][17]
Inconsistent Retention Times in HPLC Column equilibration issues.Ensure the column is properly equilibrated with the mobile phase before each injection sequence.
Fluctuations in mobile phase composition.Check for leaks in the HPLC system and ensure the mobile phase is properly degassed.
Temperature variations.Use a column oven to maintain a stable column temperature.

Quantitative Data Summary

The following table summarizes recovery data for Butocarboxim and its sulfoxide from various studies.

AnalyteMatrixExtraction MethodCleanup MethodRecovery (%)RSD (%)Reference
ButocarboximRadishesAcetone Extractionn-hexane partitioning, Dichloromethane LLE, Aminopropyl cartridge81.9 - 82.63.5 - 9.0[1]
ButocarboximBamboo SproutsAcetone Extractionn-hexane partitioning, Dichloromethane LLE, Aminopropyl cartridge82.54.4[1]
ButocarboximFruits and VegetablesAcetonitrile ExtractionDispersive SPE (PSA and MgSO4)90-110 (for most pesticides)<10[13]
This compoundFruits and VegetablesAcetonitrile ExtractionDispersive SPE (PSA and MgSO4)90-110 (for most pesticides)<10[13]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Fruits and Vegetables

This protocol is a general guideline based on the QuEChERS method and should be optimized for your specific matrix and analytical instrumentation.

  • Homogenization: Homogenize a representative portion of the fruit or vegetable sample.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • For samples with low water content (<80%), add an appropriate amount of water to bring the total water content to approximately 10 mL.[14]

    • Add 10-15 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a 2 mL or 15 mL centrifuge tube containing d-SPE sorbents (e.g., a mixture of primary secondary amine (PSA) for removing polar interferences and C18 for nonpolar interferences, along with magnesium sulfate to remove residual water).

    • Vortex for 30 seconds.

    • Centrifuge at >3000 g for 5 minutes.

  • Final Extract:

    • The resulting supernatant is the final extract. It can be directly injected into the LC-MS/MS system or may require solvent exchange or dilution depending on the analytical method.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Determination Homogenization 1. Sample Homogenization Extraction 2. Acetonitrile Extraction (QuEChERS) Homogenization->Extraction 10-15g sample Cleanup 3. Dispersive SPE Cleanup (PSA/C18) Extraction->Cleanup Supernatant FinalExtract 4. Final Extract Cleanup->FinalExtract LCMS LC-MS/MS Analysis FinalExtract->LCMS Injection DataProcessing Data Processing & Quantification LCMS->DataProcessing Result Final Result DataProcessing->Result

Caption: A generalized experimental workflow for the determination of this compound.

Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions Start Peak Tailing Observed Cause1 Secondary Interactions with Column Start->Cause1 Cause2 Inappropriate Mobile Phase pH Start->Cause2 Cause3 Column Overload Start->Cause3 Cause4 Column Contamination/ Void Start->Cause4 Solution1 Use High-Purity, End-Capped Column Cause1->Solution1 Solution2 Adjust Mobile Phase pH Cause2->Solution2 Solution3 Reduce Injection Volume/ Dilute Sample Cause3->Solution3 Solution4 Backflush or Replace Column Cause4->Solution4 End Improved Peak Shape

Caption: A troubleshooting decision tree for addressing peak tailing in HPLC analysis.

References

Validation & Comparative

Validation of Analytical Methods for Butocarboxim Sulfoxide: A Comparative Guide Based on SANTE Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the detection and quantification of Butocarboxim (B1668103) sulfoxide (B87167), a significant metabolite of the insecticide Butocarboxim. The validation parameters discussed adhere to the SANTE/11312/2021 guidelines for pesticide residue analysis, ensuring data reliability and comparability for regulatory and research purposes. We present a comparison between a modern, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a robust High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) method.

Method 1: QuEChERS Extraction with LC-MS/MS Analysis

This method represents a widely adopted approach for multi-residue pesticide analysis, known for its high sensitivity, selectivity, and efficiency. The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) sample preparation is coupled with the specificity of tandem mass spectrometry.

Experimental Protocol

1. Sample Preparation (QuEChERS)

  • Homogenization: A representative 10-15 g sample of the matrix (e.g., fruit, vegetable) is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile (B52724). The tube is shaken vigorously for 1 minute.

  • Salting Out: QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) are added, and the tube is shaken for another minute.

  • Centrifugation: The sample is centrifuged at ≥ 3000 g for 5 minutes to separate the phases.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing a sorbent mixture (e.g., PSA and MgSO₄) to remove interfering matrix components. The tube is shaken and centrifuged.

  • Final Extract: The resulting supernatant is filtered and is ready for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with water and methanol/acetonitrile, both containing modifiers like formic acid or ammonium (B1175870) formate, is employed to achieve optimal separation.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for Butocarboxim sulfoxide.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Key MRM transitions for this compound are monitored.[1]

Method Validation Parameters (SANTE/11312/2021)

The following table summarizes the typical performance characteristics of the LC-MS/MS method for this compound, validated in accordance with SANTE guidelines.

ParameterSpecification (SANTE/11312/2021)Typical Performance Data (LC-MS/MS)
Linearity (r²) ≥ 0.99> 0.99
Recovery (Mean) 70-120%85-110%
Precision (RSD) ≤ 20%< 15%
Limit of Quantification (LOQ) Defined and validatedTypically ≤ 0.01 mg/kg

Experimental Workflow: LC-MS/MS Method

LCMSMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis cluster_validation Validation Homogenization Homogenization Extraction Extraction Homogenization->Extraction Acetonitrile Salting_Out Salting_Out Extraction->Salting_Out QuEChERS Salts Centrifugation1 Centrifugation1 Salting_Out->Centrifugation1 dSPE dSPE Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation2 dSPE->Centrifugation2 Final_Extract Final_Extract Centrifugation2->Final_Extract Clean Extract LC_Separation LC_Separation Final_Extract->LC_Separation Injection MSMS_Detection MSMS_Detection LC_Separation->MSMS_Detection Elution Data_Processing Data_Processing MSMS_Detection->Data_Processing MRM Data Linearity Linearity Data_Processing->Linearity Recovery Recovery Data_Processing->Recovery Precision Precision Data_Processing->Precision LOQ LOQ Data_Processing->LOQ

Caption: Workflow for this compound analysis using QuEChERS and LC-MS/MS.

Method 2: HPLC with Post-Column Derivatization and Fluorescence Detection (HPLC-FLD)

This method serves as a robust and reliable alternative, particularly when tandem mass spectrometry is not available. It relies on the chemical derivatization of the analyte after chromatographic separation to produce a fluorescent compound that can be detected with high sensitivity. The following is based on a validated method for the parent compound, Butocarboxim, and is presented as a comparable alternative approach.

Experimental Protocol

1. Sample Preparation

  • Extraction: The sample is extracted with acetone.

  • Liquid-Liquid Partitioning: The extract is concentrated, and the residue is dissolved in a saline solution and partitioned with n-hexane to remove non-polar interferences. The aqueous phase is then extracted with dichloromethane (B109758).

  • Solid-Phase Extraction (SPE) Cleanup: The dichloromethane extract is evaporated and passed through an aminopropyl SPE cartridge for cleanup.[2]

2. HPLC-FLD Instrumentation and Conditions

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is employed.[2]

    • Mobile Phase: An isocratic mobile phase of acetonitrile and water is used.[2]

  • Post-Column Derivatization:

  • Fluorescence Detection:

    • The fluorescent derivative is detected at an excitation wavelength of 340 nm and an emission wavelength of 455 nm.[2]

Method Validation Parameters

The following table summarizes the performance characteristics of the HPLC-FLD method for Butocarboxim, which can be considered indicative of the performance for its sulfoxide metabolite with appropriate optimization.

ParameterPerformance Data (HPLC-FLD for Butocarboxim)
Linearity (Concentration Range) Not explicitly stated, but implied by recovery studies
Recovery (Mean) 81.9 - 82.6% in radishes and bamboo sprouts
Precision (CV) 3.5 - 9.0%
Limit of Detection (LOD) 0.05 ppm (mg/kg)

Experimental Workflow: HPLC-FLD Method

HPLCFLD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Extraction Acetone Extraction Partitioning L-L Partitioning Extraction->Partitioning SPE_Cleanup SPE Cleanup Partitioning->SPE_Cleanup Final_Extract Final_Extract SPE_Cleanup->Final_Extract HPLC_Separation HPLC_Separation Final_Extract->HPLC_Separation Injection Post_Column_Deriv Post_Column_Deriv HPLC_Separation->Post_Column_Deriv Elution FLD_Detection FLD_Detection Post_Column_Deriv->FLD_Detection Fluorescent Product Data_Analysis Data_Analysis FLD_Detection->Data_Analysis

Caption: Workflow for Butocarboxim analysis using HPLC with post-column derivatization and fluorescence detection.

Comparison of Methods

FeatureLC-MS/MS MethodHPLC-FLD Method
Selectivity Very High (based on mass-to-charge ratio)Moderate to High (relies on chromatography and specific derivatization)
Sensitivity Very High (typically lower LOQs)High
Throughput High (fast analysis times)Moderate (post-column reaction can increase run time)
Confirmation Inherent (multiple MRM transitions provide confirmation)Requires additional confirmation techniques
Versatility Easily adaptable for multi-residue analysisMore analyte-specific
Cost & Complexity Higher initial instrument cost and complexityLower instrument cost and complexity

Conclusion

The choice of analytical method for this compound depends on the specific requirements of the laboratory. The LC-MS/MS method offers superior sensitivity, selectivity, and throughput, making it the preferred method for high-performance, multi-residue screening and quantification in compliance with the stringent SANTE guidelines. The HPLC-FLD method , while more laborious in terms of sample preparation and analyte-specific, provides a reliable and cost-effective alternative for laboratories where tandem mass spectrometry is not available, still delivering robust and sensitive results for single-analyte validation. Both methods, when properly validated, can provide accurate and reliable data for the monitoring of this compound residues in various matrices.

References

Navigating the Analytical Landscape: An Inter-laboratory Comparison Guide for Butocarboxim Sulfoxide in Food

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the analytical methodologies for the detection of Butocarboxim sulfoxide (B87167) in food matrices. This document outlines common analytical techniques and presents a framework for inter-laboratory performance evaluation.

Butocarboxim is a systemic insecticide, and its sulfoxide metabolite is a key analyte in residue analysis. Accurate and reliable quantification of Butocarboxim sulfoxide is essential for regulatory compliance and consumer protection. This guide explores two primary analytical approaches: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methods

The choice of analytical method for this compound determination in food depends on various factors, including required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of typical performance data that could be expected from an inter-laboratory study.

Table 1: Illustrative Inter-laboratory Performance Data for this compound Analysis

ParameterMethod A: HPLC with Post-Column Derivatization & Fluorescence DetectionMethod B: LC-MS/MS (QuEChERS)
Limit of Detection (LOD) 0.05 mg/kg0.01 mg/kg
Limit of Quantification (LOQ) 0.10 mg/kg0.02 mg/kg
Recovery Rate (Spiked Samples) 80-95%85-110%
Precision (RSDr) < 15%< 10%
Throughput ModerateHigh
Selectivity GoodExcellent
Confirmation Capability LimitedHigh (MS/MS fragmentation)

Note: This table presents illustrative data based on typical performance for pesticide residue analysis and published data for the parent compound, Butocarboxim. Actual performance may vary between laboratories and food matrices.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible and comparable results in an inter-laboratory setting.

Method A: HPLC with Post-Column Derivatization and Fluorescence Detection

This method relies on the separation of the analyte by HPLC, followed by a chemical reaction (derivatization) to produce a fluorescent compound that can be sensitively detected.

1. Sample Preparation:

  • Extraction: A representative 20g sample of the homogenized food matrix is extracted with 80 mL of acetone.

  • Liquid-Liquid Partitioning: The extract is filtered and partitioned first with n-hexane (to remove non-polar interferences) and then with dichloromethane (B109758).

  • Clean-up: The dichloromethane extract is passed through an aminopropyl solid-phase extraction (SPE) cartridge for further purification.

2. HPLC Analysis:

  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.

  • Post-Column Derivatization: The column effluent is mixed with a reagent solution (e.g., o-phthalaldehyde (B127526) and 2-mercaptoethanol) and heated to induce a chemical reaction that forms a fluorescent derivative.

  • Detection: A fluorescence detector is used for quantification, with excitation and emission wavelengths optimized for the specific derivative.

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for multi-residue pesticide analysis in food, followed by highly selective and sensitive LC-MS/MS detection.

1. Sample Preparation (QuEChERS):

  • Extraction: A 10g homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously.

  • Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation. The tube is shaken and centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up: An aliquot of the acetonitrile supernatant is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove fatty acids and sugars, and C18 to remove non-polar interferences). The tube is vortexed and centrifuged.

  • The final extract is filtered before injection into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: A C18 or similar reversed-phase column is used to separate the target analyte from matrix components. A gradient elution with mobile phases such as water and methanol/acetonitrile containing formic acid or ammonium (B1175870) formate (B1220265) is common.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used for Butocarboxim and its sulfoxide.

  • Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. At least two specific precursor-to-product ion transitions are monitored for confirmation and quantification, ensuring high selectivity and minimizing the risk of false positives.

Visualizing the Workflow and Chemical Relationship

To further clarify the analytical process and the chemical transformation of Butocarboxim, the following diagrams are provided.

cluster_workflow General Analytical Workflow for this compound Sample Sample Receipt & Homogenization Extraction Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Clean-up (d-SPE) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Processing & Reporting Analysis->Data

Caption: A generalized workflow for the analysis of this compound in food samples.

Butocarboxim Butocarboxim Sulfoxide This compound Butocarboxim->Sulfoxide Metabolic Oxidation

Caption: The metabolic conversion of Butocarboxim to this compound.

A Comparative Analysis of QuEChERS and Solid-Phase Extraction for Butocarboxim Sulfoxide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and accurate quantification of pesticide metabolites is paramount. This guide provides a comparative overview of two prevalent sample preparation techniques, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE), for the analysis of Butocarboxim sulfoxide (B87167), a key metabolite of the insecticide Butocarboxim.

While direct comparative studies on Butocarboxim sulfoxide are limited, this guide draws upon established protocols for the parent compound, Butocarboxim, and similar pesticide metabolites to provide a comprehensive comparison of the two methods. The data presented herein is derived from studies on these related compounds and serves as a valuable proxy for understanding the relative performance of QuEChERS and SPE for this compound analysis.

Principles of the Methods

QuEChERS is a streamlined approach that involves a two-step process: an initial extraction and partitioning step with acetonitrile (B52724) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup. This method is lauded for its speed, simplicity, and low solvent consumption.[1][2][3]

Solid-Phase Extraction (SPE) is a more traditional and highly selective technique that involves passing a liquid sample through a solid sorbent material packed in a cartridge. The analyte of interest is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. This method is known for its excellent cleanup capabilities and high concentration factors.[4][5]

Experimental Protocols

QuEChERS Method (Based on AOAC Official Method 2007.01)

This protocol is a standard QuEChERS procedure often adapted for various pesticide residue analyses.

  • Sample Homogenization: A representative 10-15 g sample of the matrix (e.g., fruit, vegetable) is homogenized.

  • Extraction and Partitioning:

    • The homogenized sample is placed in a 50 mL centrifuge tube.

    • 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.

    • A salt mixture, typically containing 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl), is added. For acidic pesticides, buffering salts like sodium acetate (B1210297) may be included.

    • The tube is shaken for another minute and then centrifuged at ≥3000 x g for 5 minutes to separate the layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • An aliquot of the upper acetonitrile layer (typically 1-8 mL) is transferred to a 2 mL or 15 mL centrifuge tube containing a d-SPE sorbent mixture.

    • The sorbent mixture commonly includes anhydrous MgSO₄ to remove residual water and a primary secondary amine (PSA) sorbent to remove sugars and fatty acids. For pigmented samples, graphitized carbon black (GCB) may be added.

    • The tube is vortexed for 30 seconds and then centrifuged at high speed for 2-5 minutes.

  • Analysis: The final extract is collected and is ready for analysis by chromatographic techniques such as LC-MS/MS or GC-MS.

Solid-Phase Extraction (SPE) Method (Adapted for Butocarboxim)

This protocol is based on a validated method for the analysis of Butocarboxim in agricultural products.[6]

  • Sample Extraction:

    • A 20 g homogenized sample is blended with 100 mL of acetonitrile for 2 minutes.

    • The mixture is filtered, and the filtrate is collected.

    • The filtrate is concentrated to near dryness using a rotary evaporator at 40°C.

  • Solvent Exchange and Partitioning:

    • The residue is dissolved in 10 mL of 10% NaCl solution.

    • The aqueous solution is partitioned twice with 10 mL of hexane (B92381) to remove nonpolar interferences. The hexane layers are discarded.

    • The aqueous layer is then extracted twice with 20 mL of dichloromethane (B109758).

  • SPE Cleanup:

    • The combined dichloromethane extracts are passed through a solid-phase extraction cartridge containing an aminopropyl-bonded silica (B1680970) sorbent (NH₂).

    • The cartridge is pre-conditioned with dichloromethane.

    • After loading the sample, the cartridge is washed with a small volume of a mild solvent to remove remaining interferences.

    • Butocarboxim (and its sulfoxide) is eluted from the cartridge with a suitable solvent, such as a mixture of dichloromethane and methanol.

  • Final Preparation and Analysis:

    • The eluate is evaporated to dryness and the residue is reconstituted in a suitable solvent for injection into the analytical instrument (e.g., HPLC-UV or LC-MS/MS).

Performance Comparison

The following table summarizes the expected performance of QuEChERS and SPE for the analysis of this compound, based on data from studies on the parent compound and other pesticide metabolites.

ParameterQuEChERSSolid-Phase Extraction (SPE)
Recovery Generally good, typically in the range of 70-120% for a wide range of pesticides.[3]Can be optimized to achieve high and reproducible recoveries, often >80%.[6]
Matrix Effect Can be more susceptible to matrix effects due to less selective cleanup.Generally lower matrix effects due to more thorough cleanup.
Limit of Detection (LOD) Dependent on the final extract volume and the sensitivity of the analytical instrument.Can achieve very low LODs due to the ability to concentrate the sample significantly.
Limit of Quantification (LOQ) Similar to LOD, dependent on the overall method and instrumentation.Typically offers lower LOQs compared to QuEChERS for the same sample size.
Reproducibility (RSD) Good, with RSDs typically below 15-20%.Excellent, with RSDs often below 10%.
Speed and Throughput High throughput, with a single analyst able to process many samples in a short time.[7]More time-consuming and labor-intensive, limiting sample throughput.
Cost Lower cost due to reduced solvent and consumable usage.[7]Higher cost due to the price of SPE cartridges and larger solvent volumes.
Solvent Consumption Significantly lower solvent consumption.Higher solvent consumption for extraction, conditioning, and elution steps.
Selectivity Less selective, relying on the partitioning and d-SPE sorbents for cleanup.Highly selective, with a wide range of sorbents available to target specific analytes.

Visualizing the Workflows

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both the QuEChERS and SPE methods.

QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis A Homogenized Sample (10-15g) B Add Acetonitrile A->B C Add Salts (MgSO4, NaCl) B->C D Shake & Centrifuge C->D E Transfer Acetonitrile Layer D->E F Add d-SPE Sorbent E->F G Vortex & Centrifuge F->G H Collect Supernatant G->H I LC-MS/MS or GC-MS Analysis H->I

Caption: QuEChERS workflow for this compound analysis.

SPE_Workflow cluster_extraction Sample Extraction cluster_partitioning Solvent Exchange & Partitioning cluster_cleanup SPE Cleanup cluster_analysis Analysis A Homogenized Sample (20g) B Extract with Acetonitrile A->B C Filter & Concentrate B->C D Dissolve in NaCl Solution C->D E Partition with Hexane D->E F Extract with Dichloromethane E->F G Load onto SPE Cartridge F->G H Wash Cartridge G->H I Elute Analyte H->I J Evaporate & Reconstitute I->J K HPLC or LC-MS/MS Analysis J->K

Caption: Solid-Phase Extraction workflow for this compound analysis.

Conclusion

The choice between QuEChERS and SPE for the analysis of this compound depends on the specific requirements of the study.

QuEChERS is the preferred method for high-throughput screening of a large number of samples where speed and cost-effectiveness are critical. Its simple workflow and reduced solvent usage make it an attractive option for routine monitoring.[7]

Solid-Phase Extraction (SPE) is the superior choice when high selectivity, maximum cleanup, and the lowest possible detection limits are required. It is particularly well-suited for complex matrices or when trace-level quantification is necessary.[4]

For researchers developing new analytical methods for this compound, it is recommended to evaluate both techniques with the specific matrix of interest to determine which method provides the optimal balance of performance, speed, and cost for their application.

References

LC-MS/MS versus GC-MS for the determination of Butocarboxim sulfoxide: a comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and analytical scientists on selecting the optimal mass spectrometric technique for the analysis of the insecticide metabolite, Butocarboxim sulfoxide (B87167). This guide provides a detailed comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and protocols.

The accurate quantification of pesticide residues in various matrices is paramount for ensuring food safety and environmental monitoring. Butocarboxim, a carbamate (B1207046) insecticide, and its metabolite, Butocarboxim sulfoxide, are of significant interest due to their potential toxicity. The choice of analytical methodology is critical for achieving reliable and sensitive detection. This guide presents a comparative analysis of two powerful techniques, LC-MS/MS and GC-MS, for the determination of this compound.

Executive Summary: LC-MS/MS as the Gold Standard

Based on the available scientific literature and experimental data, LC-MS/MS is the unequivocally superior and recommended method for the determination of this compound . The inherent chemical properties of this compound, particularly its thermal lability, pose significant challenges for GC-MS analysis, leading to degradation and unreliable results. In contrast, LC-MS/MS offers a robust, sensitive, and specific analytical solution without the need for derivatization.

Quantitative Performance Data

ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) 0.005 mg/kgNot available
Limit of Quantification (LOQ) 0.01 mg/kg[1]Not available
**Linearity (R²) **> 0.99Not available
Recovery 70-120%[2]Not available
Precision (RSD) 4-24%[2]Not available
Sample Throughput HighModerate
Derivatization Required NoRecommended
Thermal Degradation MinimalSignificant[3]

LC-MS/MS: The Method of Choice

LC-MS/MS has emerged as the standard for the analysis of a wide range of modern pesticides, including the polar and thermally sensitive carbamates like this compound.[1] The mild ionization techniques, such as electrospray ionization (ESI), used in LC-MS/MS prevent the thermal degradation that plagues GC-based methods.

Experimental Protocol: LC-MS/MS

A typical experimental protocol for the analysis of this compound in a food matrix using LC-MS/MS is as follows:

1. Sample Preparation (QuEChERS Method)

  • Extraction: A homogenized sample (e.g., 10 g of a fruit or vegetable) is extracted with acetonitrile (B52724).

  • Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, and citrates) is added to induce liquid-liquid partitioning.[2]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is cleaned up using a sorbent material (e.g., PSA, C18) to remove matrix interferences.

  • The final extract is filtered and diluted for injection into the LC-MS/MS system.

2. Liquid Chromatography (LC) Parameters

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS) Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for this compound:

    • Precursor Ion (m/z): 207.1

    • Product Ions (m/z): 74.9 and 87.9[1]

  • Collision Energy: Optimized for each transition to achieve maximum sensitivity.

GC-MS: Challenges and Limitations

Direct analysis of this compound by GC-MS is problematic due to its thermal instability.[3] Carbamate pesticides are known to degrade in the hot GC inlet and column, leading to inaccurate and imprecise results.[4] While some older literature mentions the possibility of GC/MS analysis under specific, mild conditions, it also notes on-column dehydration of this compound.

To circumvent the issue of thermal degradation, derivatization can be employed for the GC-MS analysis of carbamates. This involves chemically modifying the analyte to a more volatile and thermally stable compound prior to injection. However, this adds an extra step to the sample preparation workflow, increasing analysis time and the potential for errors. For this compound specifically, a validated GC-MS method with derivatization and corresponding quantitative performance data is not readily found in recent scientific publications, indicating a clear preference for the more direct and reliable LC-MS/MS approach.

Visualizing the Workflow and Comparison

To further illustrate the methodologies and their comparison, the following diagrams are provided.

LC_MS_MS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Acetonitrile Salting_Out Salting_Out Extraction->Salting_Out Salts dSPE_Cleanup dSPE_Cleanup Salting_Out->dSPE_Cleanup Sorbent LC_Separation LC Separation (C18 Column) dSPE_Cleanup->LC_Separation MS_MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_MS_Detection Data_Analysis Data_Analysis MS_MS_Detection->Data_Analysis Quantification

Figure 1: Experimental workflow for the LC-MS/MS analysis of this compound.

Method_Comparison cluster_lcms LC-MS/MS cluster_gcms GC-MS Analyte This compound LC_MS_MS Direct Analysis Analyte->LC_MS_MS GC_MS Direct Analysis Analyte->GC_MS Derivatization Derivatization ( workaround ) Analyte->Derivatization LC_MS_MS_Result High Sensitivity High Specificity No Degradation LC_MS_MS->LC_MS_MS_Result GC_MS_Degradation Thermal Degradation GC_MS->GC_MS_Degradation GC_MS_Derivatized Analysis of Derivative Derivatization->GC_MS_Derivatized

Figure 2: Logical comparison of LC-MS/MS and GC-MS for this compound analysis.

Conclusion

For the determination of this compound, LC-MS/MS stands out as the superior analytical technique. Its ability to analyze the compound directly without thermal degradation ensures accurate and reliable quantification, which is essential for regulatory compliance and risk assessment. While GC-MS is a powerful tool for many analytes, its application to thermally labile carbamates like this compound is fraught with challenges that necessitate cumbersome workarounds like derivatization. Therefore, for researchers, scientists, and drug development professionals requiring the robust and sensitive analysis of this compound, the adoption of an LC-MS/MS method is strongly recommended.

References

Performance Showdown: Selecting the Optimal Clean-up Sorbent for Butocarboxim Sulfoxide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues is paramount. The analysis of Butocarboxim (B1668103) sulfoxide (B87167), a key metabolite of the insecticide Butocarboxim, often requires a robust sample clean-up step to remove matrix interferences prior to instrumental analysis. The choice of sorbent in the clean-up process, typically within a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, is critical for achieving reliable and reproducible results. This guide provides a comparative evaluation of common clean-up sorbents, supported by experimental data, to aid in the selection of the most appropriate material for your analytical needs.

The efficacy of a clean-up sorbent is determined by its ability to remove interfering matrix components such as pigments, sugars, organic acids, and lipids, while ensuring high recovery of the target analyte. The most commonly employed sorbents in pesticide residue analysis include Primary Secondary Amine (PSA), octadecyl-bonded silica (B1680970) (C18), and Graphitized Carbon Black (GCB). Each possesses distinct properties, making them suitable for different types of food matrices and analytes.

Comparative Performance of Clean-up Sorbents

While direct comparative studies for Butocarboxim sulfoxide are limited, data from the analysis of Butocarboxim and other carbamate (B1207046) pesticides provide valuable insights into the expected performance of various sorbents. Butocarboxim and its sulfoxide metabolite are polar compounds, which influences their interaction with different sorbent materials.

A study on the determination of Butocarboxim in agricultural products utilized an aminopropyl cartridge for sample clean-up, achieving satisfactory recoveries.[1] This sorbent is similar in function to PSA, which is also an amine-based sorbent.

SorbentTarget InterferencesExpected Performance for this compoundSupporting Data/Rationale
Aminopropyl/PSA Sugars, organic acids, fatty acids, and some pigments.[2]Good to Excellent Recovery: Being a polar compound, this compound is less likely to be strongly retained by PSA, which targets more acidic and polar interferences.A study on Butocarboxim reported recoveries of 81.9-82.6% using an aminopropyl clean-up cartridge.[1][3] PSA is known to be effective for the analysis of many carbamate pesticides.
C18 (Octadecyl) Nonpolar interferences, such as lipids and fats.[2]Good Recovery (Matrix Dependent): C18 is effective in removing fatty components from the sample extract. For low-fat matrices, its use may not be critical, but in high-fat samples, it can significantly improve the cleanliness of the final extract. As this compound is polar, it should have minimal interaction with the nonpolar C18 sorbent.C18 is often used in combination with PSA for the analysis of pesticides in fatty foods to improve extract cleanliness.[2] For polar analytes, C18 alone is not expected to cause significant loss.
GCB (Graphitized Carbon Black) Pigments (e.g., chlorophyll, carotenoids) and sterols.[2]Potential for Low Recovery: GCB is known to strongly adsorb planar molecules, and some pesticides, including certain carbamates, can be lost during GCB clean-up. While effective for removing pigments in highly colored matrices (e.g., spinach, kale), its use should be carefully evaluated for this compound.Studies on other pesticides have shown that GCB can lead to poor recoveries for some compounds due to its strong adsorptive properties.[4]

Experimental Protocols

The selection of a clean-up sorbent is a critical step within the broader analytical method. A typical workflow for pesticide residue analysis, such as the QuEChERS method, is outlined below.

General QuEChERS Procedure:
  • Sample Homogenization: A representative portion of the sample (e.g., 10-15 g of a fruit or vegetable) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate amount of solvent (typically acetonitrile) and extraction salts (e.g., magnesium sulfate (B86663), sodium chloride). The tube is shaken vigorously to ensure thorough extraction of the pesticides into the organic solvent.

  • Centrifugation: The sample is centrifuged to separate the organic layer from the solid matrix and aqueous phase.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up: An aliquot of the supernatant (the acetonitrile (B52724) extract) is transferred to a smaller centrifuge tube containing the selected clean-up sorbent(s) and magnesium sulfate (to remove residual water). The tube is shaken and then centrifuged.

  • Final Extract Preparation: The supernatant from the d-SPE step is collected, and it may be acidified or evaporated and reconstituted in a suitable solvent for instrumental analysis.

  • Instrumental Analysis: The final extract is analyzed using a technique such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) for the quantification of this compound.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for sample preparation in pesticide residue analysis using the QuEChERS method with a d-SPE clean-up step.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE (d-SPE) Clean-up cluster_analysis Analysis Sample 1. Homogenized Sample Solvent Acetonitrile & Extraction Salts Shake Vortex/Shake Solvent->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Supernatant 2. Acetonitrile Extract Centrifuge1->Supernatant Transfer Supernatant Sorbents d-SPE Sorbents (e.g., PSA, C18) & MgSO4 Shake2 Vortex/Shake Sorbents->Shake2 Centrifuge2 Centrifuge Shake2->Centrifuge2 Final_Extract 3. Final Extract Centrifuge2->Final_Extract Collect Supernatant LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS

Caption: QuEChERS sample preparation workflow.

Conclusion

The choice of clean-up sorbent for this compound analysis is matrix-dependent. For most fruit and vegetable matrices, Primary Secondary Amine (PSA) is likely to provide the best balance of matrix clean-up and high analyte recovery. In high-fat matrices, the addition of C18 to the d-SPE step is recommended to remove lipid interferences. The use of Graphitized Carbon Black (GCB) should be approached with caution due to the potential for analyte loss and should only be considered for highly pigmented matrices where other sorbents fail to provide a sufficiently clean extract. It is always recommended to perform validation experiments with spiked samples to confirm the performance of the selected sorbent for the specific matrix and analyte of interest.

References

A Comparative Guide to HPLC and Immunoassay Methods for Butocarboxim Sulfoxide Screening

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive detection of pesticide residues is paramount for ensuring food safety and environmental monitoring. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Immunoassay, for the screening of Butocarboxim sulfoxide (B87167), a major metabolite of the carbamate (B1207046) insecticide Butocarboxim.

This publication objectively evaluates the performance of these methods, presenting supporting experimental data and detailed protocols to aid in the selection of the most appropriate technique for specific analytical needs. While direct comparative studies on Butocarboxim sulfoxide are limited, this guide synthesizes available data for Butocarboxim and related carbamates to provide a comprehensive overview.

Performance Comparison

The choice between HPLC and immunoassay for this compound screening depends on various factors, including the required sensitivity, sample throughput, cost, and the nature of the analytical question being addressed. HPLC methods, particularly when coupled with mass spectrometry, offer high selectivity and can quantify multiple analytes simultaneously. Immunoassays, on the other hand, provide a rapid and cost-effective screening tool, ideal for high-throughput analysis.

ParameterHPLC with Fluorescence DetectionImmunoassay (ELISA & ECIA for Butocarboxim)
Analyte ButocarboximButocarboxim
Limit of Detection (LOD) 0.05 ppm[1]bi-ELISA: 7.55 ng/mL; bi-ECIA: 1.41 ng/mL
Recovery 81.9 - 82.6% in radishes and bamboo sprouts[1]bi-ELISA: 89.6 - 108.5%; bi-ECIA: 87.2 - 109.8% in apple and greengrocery samples
Specificity High, based on retention time and fluorescence detectionDependent on antibody cross-reactivity
Sample Throughput Lower, sequential analysisHigher, suitable for batch analysis
Cost per Sample HigherLower
Instrumentation HPLC system with post-column derivatization and fluorescence detectorMicroplate reader or electrochemical detector
Expertise Required HighModerate

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated method for the determination of Butocarboxim in agricultural products.[1]

1. Sample Preparation:

  • Extract the sample with acetone.

  • Concentrate the extract and dissolve the residue in a sodium chloride solution.

  • Partition with n-hexane to remove nonpolar interferences.

  • Extract the aqueous phase with dichloromethane (B109758).

  • Evaporate the dichloromethane and redissolve the residue in a suitable solvent.

  • Clean up the sample using an aminopropyl solid-phase extraction (SPE) cartridge.

2. HPLC Analysis:

  • Column: Lichrospher 60 RP-Select B column.[1]

  • Mobile Phase: Acetonitrile-water (25:75, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

3. Post-Column Derivatization:

  • Hydrolyze Butocarboxim at 90°C in an alkaline solution.[1]

  • React with o-phthaldialdehyde (OPA)/2-mercaptoethanol reagent to form a fluorescent derivative.[1]

4. Detection:

  • Detector: Fluorescence detector.[1]

  • Excitation Wavelength: 340 nm.[1]

  • Emission Wavelength: 455 nm.[1]

Immunoassay Method (Indirect Competitive ELISA)

This generalized protocol is based on the principles of immunoassays developed for Butocarboxim and other carbamate pesticides.

1. Reagent Preparation:

  • Prepare coating antigen (Butocarboxim-protein conjugate) and dilute to the optimal concentration in coating buffer.

  • Prepare monoclonal or polyclonal antibodies specific to Butocarboxim.

  • Prepare enzyme-conjugated secondary antibody (e.g., HRP-goat anti-mouse IgG).

  • Prepare substrate solution (e.g., TMB).

  • Prepare wash buffer (e.g., PBS with Tween-20).

  • Prepare stop solution (e.g., sulfuric acid).

2. ELISA Procedure:

  • Coat a microtiter plate with the coating antigen and incubate.

  • Wash the plate to remove unbound antigen.

  • Block the remaining protein-binding sites on the plate.

  • Add standard solutions or sample extracts and the primary antibody to the wells and incubate. During this step, free Butocarboxim in the sample competes with the coated antigen for antibody binding.

  • Wash the plate to remove unbound antibodies and antigen.

  • Add the enzyme-conjugated secondary antibody and incubate.

  • Wash the plate to remove unbound secondary antibody.

  • Add the substrate solution and incubate to allow color development. The intensity of the color is inversely proportional to the concentration of Butocarboxim in the sample.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC and immunoassay methods, as well as the logical relationship in a cross-validation study.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis p1 Extraction (Acetone) p2 Concentration p1->p2 p3 Liquid-Liquid Partition (n-Hexane) p2->p3 p4 Extraction (Dichloromethane) p3->p4 p5 Evaporation & Reconstitution p4->p5 p6 SPE Cleanup p5->p6 a1 HPLC Separation p6->a1 Inject a2 Post-Column Derivatization a1->a2 a3 Fluorescence Detection a2->a3 r1 Result a3->r1 Data Acquisition

HPLC Experimental Workflow

Immunoassay_Workflow cluster_prep Sample Preparation cluster_assay ELISA Procedure p1 Sample Extraction p2 Dilution p1->p2 a2 Competitive Binding (Sample/Standard + Ab) p2->a2 Add to Plate a1 Coating & Blocking a1->a2 a3 Secondary Ab Incubation a2->a3 a4 Substrate Reaction a3->a4 a5 Signal Measurement a4->a5 r1 Result a5->r1 Data Analysis Cross_Validation_Logic cluster_methods Analytical Methods cluster_results Results m1 HPLC Analysis r1 Quantitative Data (Concentration) m1->r1 m2 Immunoassay Screening r2 Screening Result (Positive/Negative) m2->r2 d1 Data Comparison & Correlation Analysis r1->d1 r2->d1 v1 Method Validation (Accuracy, Precision, Specificity) d1->v1

References

A Head-to-Head Battle for Precision: Quantifying Butocarboxim Sulfoxide with and without Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of pesticide residues is paramount for ensuring food safety and environmental monitoring. This guide provides a comprehensive comparison of analytical methodologies for Butocarboxim sulfoxide (B87167), a key metabolite of the insecticide Butocarboxim. We delve into the performance of traditional methods versus the gold standard—stable isotope dilution analysis—offering a clear perspective on achieving reliable and defensible results.

The use of internal standards is a cornerstone of quantitative analytical chemistry, designed to compensate for variations in sample preparation and instrumental analysis. However, not all internal standards are created equal. This guide will illuminate the significant advantages in accuracy and precision afforded by using a stable isotope-labeled (SIL) internal standard for Butocarboxim sulfoxide quantification compared to alternative approaches such as matrix-matched calibration or using a non-isotope labeled internal standard.

The Gold Standard: Isotope Dilution Mass Spectrometry

The most accurate and precise method for quantifying small molecules like this compound is isotope dilution mass spectrometry (IDMS). This technique employs a stable isotope-labeled version of the analyte as an internal standard (e.g., this compound-d3). This SIL internal standard is chemically identical to the target analyte, ensuring it behaves similarly throughout the entire analytical process—from extraction and cleanup to ionization in the mass spectrometer. This co-elution and co-ionization behavior allows for highly effective correction of matrix effects and variations in recovery, leading to superior data quality.

  • High Accuracy: Recovery values consistently within a narrow range, typically 95-105%.

  • Excellent Precision: Relative standard deviations (RSDs) consistently below 5%.

Alternative Approaches: A Performance Comparison

In the absence of a dedicated SIL internal standard, analysts often turn to other methods, such as using a structurally similar (non-isotope labeled) internal standard or relying on matrix-matched external calibration. The following tables summarize the performance data for this compound and its parent compound, Butocarboxim, using such alternative methods.

Analyte Method Matrix Spiking Level (mg/kg) Accuracy (Recovery %) Precision (RSD %) Reference
This compound LC-MS/MS with Matrix-Matched CalibrationFresh Pepper0.01913[1]
0.05891[1]
0.19216[1]
Butocarboxim HPLC with Post-Column Derivatization and Fluorescence DetectionRadishes0.1 - 0.381.9 - 82.63.5 - 9.0
Bamboo Sprouts0.282.54.4

As the data illustrates, while these methods can provide acceptable results, they often exhibit wider ranges in recovery and higher relative standard deviations compared to what is typically achieved with SIL internal standards. The variability, particularly at different concentration levels, highlights the challenges in compensating for matrix effects without a chemically identical internal standard.

Experimental Protocols: A Closer Look at the Methodologies

Method 1: Quantification of this compound using LC-MS/MS with Matrix-Matched Calibration

This method is representative of a multi-residue analysis for pesticides in a complex food matrix.

Sample Preparation (QuEChERS)

  • Extraction: A homogenized sample (e.g., 10 g of fresh pepper) is weighed into a centrifuge tube. Acetonitrile (B52724) is added, and the sample is shaken vigorously.

  • Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation. The tube is shaken and then centrifuged.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE): An aliquot of the acetonitrile supernatant is transferred to a tube containing a dSPE sorbent (e.g., PSA, C18) to remove interfering matrix components. The tube is vortexed and centrifuged.

  • Final Extract: The supernatant is collected, and a portion is diluted for LC-MS/MS analysis.

LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is used.

  • Chromatographic Separation: A C18 reversed-phase column is typically used to separate this compound from other components in the sample extract.

  • Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of this compound.

  • Quantification: A calibration curve is prepared using standards dissolved in a blank matrix extract (matrix-matched calibration) to compensate for matrix effects. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Method 2: Hypothetical Workflow for Quantification using an Isotope-Labeled Internal Standard

This workflow illustrates the ideal approach for achieving the highest accuracy and precision.

dot

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Homogenized Sample Add_IS Spike with This compound-d3 Sample->Add_IS Precise Addition Extraction QuEChERS Extraction Add_IS->Extraction Cleanup dSPE Cleanup Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Inject Final Extract Quantification Quantification LC_MSMS->Quantification Measure Analyte/IS Ratio Final_Conc Accurate Concentration Quantification->Final_Conc

Caption: Isotope Dilution Workflow for this compound.

Key Differences in the Isotope Dilution Workflow:

  • Internal Standard Spiking: A known amount of the isotope-labeled internal standard (e.g., this compound-d3) is added to the sample at the very beginning of the sample preparation process.

  • Quantification: Instead of relying on an external calibration curve based on peak areas alone, the quantification is based on the ratio of the peak area of the native this compound to the peak area of the co-eluting isotope-labeled internal standard. This ratio is then compared to a calibration curve prepared with known ratios of the native analyte and the internal standard.

The Decisive Advantage: Why Isotope-Labeled Internal Standards Excel

The superiority of using an isotope-labeled internal standard stems from its ability to perfectly mimic the behavior of the target analyte.

dot

logical_relationship cluster_advantages Advantages of Isotope-Labeled Internal Standards cluster_reasons Underlying Reasons Advantage1 Correction for Matrix Effects Advantage3 Improved Precision and Accuracy Advantage1->Advantage3 Advantage2 Correction for Analyte Loss Advantage2->Advantage3 Reason1 Identical Chemical and Physical Properties Reason1->Advantage1 Reason1->Advantage2 Reason2 Co-elution during Chromatography Reason2->Advantage1 Reason3 Similar Ionization Efficiency Reason3->Advantage1

References

A Comparative Guide to Method Validation for the Simultaneous Determination of Butocarboxim and its Sulfoxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the simultaneous quantification of Butocarboxim and its primary metabolite, Butocarboxim sulfoxide (B87167). The focus is on providing objective performance data and detailed experimental protocols for two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This comparison aims to assist researchers in selecting the most appropriate method for their specific analytical needs, considering factors such as sensitivity, selectivity, and available instrumentation.

Methodology Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS for pesticide residue analysis depends on a variety of factors, including the required sensitivity, the complexity of the sample matrix, and the need for confirmatory analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a robust and widely available technique. For the analysis of Butocarboxim and Butocarboxim sulfoxide, a post-column derivatization step is often necessary to enhance the detectability of these compounds, which lack a strong native chromophore. This involves a chemical reaction after the chromatographic separation to produce a fluorescent or UV-absorbing derivative. While reliable, this method may have limitations in terms of sensitivity and selectivity compared to mass spectrometric techniques.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), this technique can confidently identify and quantify target analytes even in complex matrices with minimal interference. LC-MS/MS is often the preferred method for trace-level quantification of pesticide residues in food and environmental samples.

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of a proposed HPLC-UV method and a validated LC-MS/MS method for the simultaneous determination of Butocarboxim and this compound.

ParameterHPLC-UV (Proposed Method)LC-MS/MS
Linearity (R²) ≥ 0.995≥ 0.997
Limit of Detection (LOD) ~0.05 mg/kg0.002 - 0.01 mg/kg
Limit of Quantitation (LOQ) ~0.1 mg/kg0.01 - 0.05 mg/kg
Accuracy (Recovery %) 80 - 110%85 - 115%
Precision (RSD %) < 15%< 10%
Selectivity ModerateHigh
Confirmation Capability LimitedHigh (MRM transitions)

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducible results. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.

Sample Preparation: QuEChERS Method
  • Homogenization: A representative 10-15 g sample is homogenized.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with an appropriate volume of water (for dry samples) and 10 mL of acetonitrile (B52724). The tube is shaken vigorously for 1 minute.

  • Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) is added, and the tube is shaken for another minute.

  • Centrifugation: The sample is centrifuged at ≥3000 rcf for 5 minutes to separate the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine - PSA) and MgSO₄. The tube is vortexed for 30 seconds and then centrifuged.

  • Final Extract: The supernatant is collected, filtered, and is ready for analysis by either HPLC-UV or LC-MS/MS.

Analytical Method 1: Proposed HPLC-UV with Post-Column Derivatization
  • Chromatographic Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Post-Column Derivatization:

    • The column effluent is mixed with a sodium hydroxide (B78521) solution at an elevated temperature (e.g., 90°C) to hydrolyze the carbamates.

    • The hydrolyzed product is then reacted with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) to form a fluorescent derivative.

  • Detection: Fluorescence detector (e.g., Ex: 340 nm, Em: 455 nm) or a UV detector set at an appropriate wavelength for the derivative.

Analytical Method 2: LC-MS/MS
  • Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of methanol (B129727) or acetonitrile and water, both containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ions for Butocarboxim and this compound.

    • Butocarboxim MRM transitions: m/z 191 → 116, 191 → 72

    • This compound MRM transitions: m/z 207 → 132, 207 → 75

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships described in this guide.

cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_hplc_steps HPLC-UV Workflow cluster_lcms_steps LC-MS/MS Workflow Homogenization Sample Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction SaltingOut Salting Out & Phase Separation Extraction->SaltingOut dSPE Dispersive SPE Cleanup SaltingOut->dSPE FinalExtract Final Extract dSPE->FinalExtract HPLC HPLC-UV FinalExtract->HPLC Injection LCMS LC-MS/MS FinalExtract->LCMS Injection Separation_HPLC Chromatographic Separation Separation_LCMS Chromatographic Separation Derivatization Post-Column Derivatization Separation_HPLC->Derivatization Detection_UV UV/Fluorescence Detection Derivatization->Detection_UV Ionization Electrospray Ionization Separation_LCMS->Ionization Detection_MS Tandem MS Detection (MRM) Ionization->Detection_MS

Caption: General workflow for pesticide residue analysis.

Butocarboxim Butocarboxim Sulfoxide This compound Butocarboxim->Sulfoxide Oxidation Sulfone Butocarboxim Sulfone (Butoxycarboxim) Sulfoxide->Sulfone Oxidation

Caption: Metabolic pathway of Butocarboxim.

Navigating the Matrix: A Comparative Guide to Mass Spectrometry Ionization Sources for Butocarboxim Sulfoxide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and sensitive detection of pesticide residues like Butocarboxim (B1668103) sulfoxide (B87167) is paramount. This guide provides an objective comparison of common mass spectrometry ionization sources, supported by experimental data from related compounds, to inform method development for the analysis of this carbamate (B1207046) pesticide metabolite.

Butocarboxim sulfoxide, a metabolite of the insecticide Butocarboxim, presents analytical challenges due to its polarity and potential for matrix interference in complex samples. The choice of ionization source in liquid chromatography-mass spectrometry (LC-MS) is a critical factor that dictates the sensitivity, specificity, and robustness of the analytical method. This guide delves into a comparison of Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI) for the analysis of this compound and structurally similar pesticides.

Performance Comparison of Ionization Sources

The selection of an appropriate ionization source is highly dependent on the physicochemical properties of the analyte. This compound possesses both a polar sulfoxide group and a carbamate moiety, influencing its ionization behavior. Based on studies of similar carbamate and sulfoxide pesticides, a comparative performance overview is presented below.

Ionization SourcePrincipleIdeal AnalytesExpected Performance for this compound
Electrospray Ionization (ESI) Soft ionization technique that generates ions from a liquid phase by creating a fine spray of charged droplets.Polar, thermally labile, and large molecules.High efficiency. The polar nature of the sulfoxide and carbamate groups makes this compound well-suited for ESI. It is expected to readily form protonated molecules ([M+H]^+) or adducts.
Atmospheric Pressure Chemical Ionization (APCI) A gas-phase ionization technique where a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte through chemical reactions.Less polar, more volatile, and thermally stable compounds.Low to no efficiency. Studies on analogous compounds, such as aldicarb (B1662136) sulfoxide and butocarboxim itself, have shown that these compounds are not efficiently ionized by APCI.[1][2][3]
Atmospheric Pressure Photoionization (APPI) Uses a UV lamp to generate photons that ionize the analyte directly or indirectly through a dopant.Non-polar to moderately polar compounds, particularly those with aromatic systems.Moderate efficiency. While less common for this class of compounds, APPI could offer an alternative, especially if matrix effects are problematic with ESI. It may be suitable for carbamates.[4]

Quantitative Data from Analogous Compounds

Compound ClassIonization SourceLimit of Detection (LOD) / Limit of Quantitation (LOQ)Signal-to-Noise (S/N) RatioMatrix EffectsReference
Carbamate PesticidesESILOQ: 0.5 - 5.0 µg/kgHighModerate to High[5]
Carbamate PesticidesAPCILOQ: 1.0 - 2.0 µg/kgLower than ESILower than ESI[6]
Polar Pesticides (general)ESIGenerally lower LODs than APCIGenerally higher than APCIMore susceptible[1]
Polar Pesticides (general)APCIGenerally higher LODs than ESIGenerally lower than ESILess susceptible[1][7]
Carbamate PesticidesAPPILOD: 0.33 - 3.33 ng/gGoodMinimal[4]

Experimental Protocols

A robust analytical method for this compound requires careful optimization of sample preparation, liquid chromatography, and mass spectrometry parameters. The following is a generalized experimental protocol based on established methods for pesticide residue analysis.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This method is widely adopted for the extraction of pesticide residues from various food and environmental matrices.

  • Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil).

  • Extraction:

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant.

    • Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis. It may be diluted with a suitable solvent to minimize matrix effects.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column is typically used (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at a low percentage of organic phase (e.g., 5-10% B), ramp up to a high percentage (e.g., 95-100% B) over several minutes, hold for a short period, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 1 - 10 µL.

Mass Spectrometry (MS)

The following are suggested starting parameters for a triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) is recommended.

  • Polarity: Positive ion mode is generally preferred for carbamates.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas (N₂) Temperature: 350 - 500 °C.

  • Desolvation Gas Flow: 600 - 1000 L/hr.

  • Collision Gas: Argon.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.

MRM Transitions for this compound:

This compound has a molecular weight of approximately 206.26 g/mol . A characteristic fragmentation for N-methyl carbamates is the neutral loss of methyl isocyanate (CH₃NCO), which has a mass of about 57 Da.[5]

  • Precursor Ion ([M+H]⁺): m/z 207.1

  • Product Ions (for confirmation and quantification):

    • A common fragment would result from the loss of the carbamoyl (B1232498) group.

    • Another fragment could be related to the sulfoxide portion of the molecule.

    • Based on fragmentation patterns of similar compounds, potential product ions to monitor would be around m/z 150 and m/z 132.[8]

Mandatory Visualizations

Logical Workflow for Ionization Source Comparison

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Comparison cluster_conclusion Conclusion Sample Sample Matrix (e.g., Fruit, Vegetable) QuEChERS QuEChERS Extraction & d-SPE Cleanup Sample->QuEChERS LC Liquid Chromatography (Reversed-Phase C18) QuEChERS->LC Split LC->Split ESI Electrospray Ionization (ESI) Split->ESI APCI Atmospheric Pressure Chemical Ionization (APCI) Split->APCI APPI Atmospheric Pressure Photoionization (APPI) Split->APPI MS Tandem Mass Spectrometry (MRM Mode) ESI->MS APCI->MS APPI->MS Compare Compare Performance: - Sensitivity (S/N, LOD) - Matrix Effects - Linearity MS->Compare Conclusion Select Optimal Ionization Source Compare->Conclusion cluster_synapse Cholinergic Synapse ACh_pre Acetylcholine (ACh) in Presynaptic Neuron ACh_syn ACh in Synaptic Cleft ACh_pre->ACh_syn Release AChR Acetylcholine Receptor (Postsynaptic Neuron) ACh_syn->AChR Binds to AChE Acetylcholinesterase (AChE) ACh_syn->AChE Hydrolysis Signal Continuous Nerve Signal Transmission AChR->Signal Initiates Nerve Impulse Inactive Inactive AChE->Inactive Choline + Acetate Butocarboxim This compound Butocarboxim->AChE Inhibits

References

A Comparative Guide to Analytical Methods for Butocarboxim Sulfoxide: Evaluating Linearity and Recovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pesticide metabolites is paramount for ensuring food safety and environmental monitoring. This guide provides a comparative evaluation of two common analytical techniques for the determination of Butocarboxim (B1668103) sulfoxide (B87167): High-Performance Liquid Chromatography (HPLC) with post-column derivatization and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The focus of this comparison is on two critical method validation parameters: linearity and recovery.

This document summarizes quantitative data, presents detailed experimental protocols, and includes visualizations of the analytical workflows to offer a comprehensive overview for selecting the appropriate method for specific research needs.

Performance Comparison: Linearity and Recovery

The performance of an analytical method is fundamentally assessed by its linearity and recovery. Linearity demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte, while recovery indicates the efficiency of the extraction process.

Parameter UHPLC-MS/MS Method HPLC with Post-Column Derivatization Method
Analyte Butocarboxim sulfoxideButocarboxim (Parent Compound)
Linearity (R²) > 0.9999Not explicitly stated for this compound
Recovery (%) Generally 70-120% for multi-residue methods[1][2][3]81.9 - 82.6%[4][5]
Matrix Lettuce, Pear, Dried FruitRadishes, Bamboo Sprouts[4][5]

Note: The HPLC method data is for the parent compound, Butocarboxim, as specific data for this compound using this method was not available in the reviewed literature. However, it represents a comparable analytical approach for this class of compounds. The recovery for the UHPLC-MS/MS method is a general range cited for multi-residue pesticide analysis using the QuEChERS sample preparation method.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are the summarized experimental protocols for the two compared methods.

UHPLC-MS/MS Method with QuEChERS Sample Preparation

This method is a high-throughput technique suitable for the simultaneous analysis of multiple pesticide residues in various food matrices.

1. Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is widely adopted for pesticide residue analysis in food.[6]

  • Extraction: A homogenized sample (e.g., 10-15 g of fruit or vegetable) is weighed into a centrifuge tube. Acetonitrile (B52724) is added as the extraction solvent, followed by the addition of a salt mixture (commonly magnesium sulfate (B86663) and sodium chloride) to induce phase separation. The tube is shaken vigorously and then centrifuged.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a separate tube containing a dSPE sorbent (such as primary secondary amine - PSA) and magnesium sulfate. This step removes interfering matrix components like organic acids, sugars, and fatty acids. The tube is vortexed and centrifuged. The final supernatant is collected for analysis.

2. UHPLC-MS/MS Analysis

  • Chromatographic Separation: The cleaned extract is injected into a UHPLC system equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and methanol (B129727) or acetonitrile, both typically containing a small amount of an additive like ammonium (B1175870) formate (B1220265) or formic acid, is used to separate the target analytes.

  • Mass Spectrometric Detection: The eluent from the UHPLC is introduced into a tandem mass spectrometer. This compound is ionized, and specific precursor and product ion transitions are monitored for quantification and confirmation.

Signaling Pathway for UHPLC-MS/MS Analysis

cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Homogenized_Sample Homogenized Sample Extraction Acetonitrile Extraction & Salting Out Homogenized_Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE_Cleanup dSPE Cleanup (PSA) Centrifugation1->dSPE_Cleanup Centrifugation2 Centrifugation dSPE_Cleanup->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract UHPLC UHPLC Separation (C18 Column) Final_Extract->UHPLC MSMS Tandem MS Detection (MRM) UHPLC->MSMS Data_Processing Data Acquisition & Processing MSMS->Data_Processing

Caption: Workflow for this compound analysis using UHPLC-MS/MS.

HPLC Method with Post-Column Derivatization

This method, while detailed for the parent compound Butocarboxim, illustrates a common approach for analyzing carbamate (B1207046) pesticides that lack a strong chromophore for UV detection.

1. Sample Preparation

  • Extraction: The sample is extracted with a solvent like acetone. The extract is then concentrated.

  • Liquid-Liquid Partitioning: The residue is dissolved in a saline solution and partitioned with n-hexane to remove nonpolar interferences. The aqueous phase is then extracted with dichloromethane (B109758).

  • Solid-Phase Extraction (SPE) Cleanup: The dichloromethane extract is evaporated and redissolved, then passed through a cleanup cartridge (e.g., aminopropyl) to further remove matrix interferences.[4]

2. HPLC Analysis with Post-Column Derivatization

  • Chromatographic Separation: The cleaned extract is injected into an HPLC system with a C18 column. An isocratic or gradient mobile phase of acetonitrile and water is used for separation.[4][5]

  • Post-Column Derivatization: After the analyte elutes from the column, it is hydrolyzed under alkaline conditions at an elevated temperature. The resulting product then reacts with a derivatizing agent, such as o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol, to form a fluorescent compound.[4][5]

  • Fluorescence Detection: The fluorescent derivative is detected by a fluorescence detector, providing high sensitivity and selectivity.[4][5]

Experimental Workflow for HPLC with Post-Column Derivatization

cluster_sample_prep_hplc Sample Preparation cluster_analysis_hplc Instrumental Analysis Sample_Extraction Solvent Extraction Partitioning Liquid-Liquid Partitioning Sample_Extraction->Partitioning SPE_Cleanup SPE Cleanup Partitioning->SPE_Cleanup Clean_Extract Clean Extract SPE_Cleanup->Clean_Extract HPLC_Separation HPLC Separation (C18 Column) Clean_Extract->HPLC_Separation Post_Column_Reaction Post-Column Derivatization (OPA) HPLC_Separation->Post_Column_Reaction Fluorescence_Detection Fluorescence Detection Post_Column_Reaction->Fluorescence_Detection Data_Analysis Data Analysis Fluorescence_Detection->Data_Analysis

Caption: Workflow for Butocarboxim analysis using HPLC with post-column derivatization.

Conclusion

Both UHPLC-MS/MS and HPLC with post-column derivatization are powerful techniques for the analysis of Butocarboxim and its metabolites.

The UHPLC-MS/MS method offers superior performance in terms of linearity and is highly suitable for multi-residue analysis due to its high selectivity and sensitivity. The use of the QuEChERS sample preparation method makes it a rapid and efficient choice for high-throughput laboratories.

The HPLC with post-column derivatization method provides a robust and sensitive alternative, particularly for laboratories that may not have access to mass spectrometry instrumentation. While the presented data is for the parent compound, the methodology is well-established for carbamate pesticides and can be optimized for the analysis of this compound.

The choice between these methods will depend on the specific requirements of the analysis, including the number of samples, the variety of analytes, the required sensitivity, and the available instrumentation. For comprehensive, multi-residue screening with high confidence in identification, UHPLC-MS/MS is the preferred method. For targeted analysis of a smaller number of carbamate compounds, HPLC with post-column derivatization remains a viable and cost-effective option.

References

Safety Operating Guide

Safe Disposal of Butocarboxim Sulfoxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Butocarboxim sulfoxide (B87167), adherence to proper disposal protocols is critical to ensure laboratory safety and environmental protection. Butocarboxim sulfoxide is classified as a hazardous substance, primarily due to its high acute oral toxicity.[1][2] This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Hazard Profile and Regulatory Compliance

This compound is designated as "Fatal if swallowed" and must be managed as hazardous waste.[1] Disposal procedures are governed by local, regional, national, and international regulations.[1] It is imperative to consult with your institution's environmental health and safety (EHS) department and local waste disposal authorities to ensure full compliance. The waste code for this material should be determined in consultation with the user, producer, and the licensed waste disposal company.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

For Small Spills:

  • Wear appropriate personal protective equipment (PPE), including gloves, and eye protection.

  • Wipe up the spill with an absorbent material such as cloth or fleece.[1]

  • Thoroughly clean the surface to eliminate any residual contamination.[1]

  • Place all contaminated materials into a sealed container for disposal as hazardous waste.[1]

  • Spilled material should never be returned to its original container for reuse.[1]

For Large Spills:

  • If it can be done without risk, stop the flow of the material.[1]

  • Contain the spill by diking the area.[1]

  • Cover the spill with a plastic sheet to prevent it from spreading.[1]

  • Absorb the spilled material using an inert substance like vermiculite, dry sand, or earth.[1]

  • Collect the absorbed material and place it into a designated, sealed container for hazardous waste disposal.[1]

  • After the product has been recovered, flush the area with water.[1]

Container Disposal

Empty containers of this compound may still contain product residues and must be handled as hazardous waste.[1]

Triple-Rinsing Procedure for Empty Containers:

  • While wearing appropriate PPE, empty any remaining product into a designated waste container.

  • Fill the empty container approximately one-quarter full with a suitable solvent (e.g., water, if appropriate for the formulation).

  • Securely replace the cap and shake the container vigorously for at least 30 seconds.

  • Pour the rinsate into a designated hazardous waste container.

  • Repeat this rinsing process two more times.

  • After the final rinse, puncture the container to prevent reuse.

  • Dispose of the triple-rinsed container through a licensed hazardous waste disposal service or a designated recycling program that accepts pesticide containers.

General Disposal Guidelines

  • Do not dispose of this compound down the drain or in the regular trash.[1]

  • Do not contaminate ponds, waterways, or ditches with the chemical or used containers.[1]

  • All waste material, including contaminated absorbents and personal protective equipment, must be collected in sealed containers and disposed of at a licensed waste disposal site.[1]

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste.

cluster_0 Waste Generation cluster_1 Waste Segregation & Containment cluster_2 Temporary Storage cluster_3 Final Disposal Unused Product Unused Product Segregate Waste Segregate Waste Unused Product->Segregate Waste Contaminated Materials (PPE, etc.) Contaminated Materials (PPE, etc.) Contaminated Materials (PPE, etc.)->Segregate Waste Empty Containers Empty Containers Empty Containers->Segregate Waste Place in Labeled, Sealed Containers Place in Labeled, Sealed Containers Segregate Waste->Place in Labeled, Sealed Containers Store in Designated Hazardous Waste Area Store in Designated Hazardous Waste Area Place in Labeled, Sealed Containers->Store in Designated Hazardous Waste Area Arrange for Pickup by Licensed Waste Disposal Vendor Arrange for Pickup by Licensed Waste Disposal Vendor Store in Designated Hazardous Waste Area->Arrange for Pickup by Licensed Waste Disposal Vendor Complete Waste Manifest Complete Waste Manifest Arrange for Pickup by Licensed Waste Disposal Vendor->Complete Waste Manifest

Caption: Workflow for this compound Disposal.

This information is intended as a guide and does not replace the need to consult and comply with all applicable local, state, and federal regulations regarding hazardous waste disposal.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Butocarboxim Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

Fremont, CA – In the fast-paced environment of scientific research and drug development, ensuring the safety of laboratory personnel is paramount. For scientists and researchers handling Butocarboxim sulfoxide (B87167), a metabolite of the insecticide Butocarboxim, a clear and immediate understanding of safety protocols and personal protective equipment (PPE) is crucial. This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of Butocarboxim sulfoxide, reinforcing our commitment to being the preferred source for laboratory safety and chemical handling information.

This compound is classified as acutely toxic and fatal if swallowed.[1][2] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[3] Adherence to stringent safety measures is therefore non-negotiable to prevent exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) for this compound

A multi-layered approach to personal protection is necessary when working with this compound. The following table summarizes the required PPE, drawing from safety data sheets and general best practices for pesticide handling.

Body PartRequired PPESpecifications and Best Practices
Respiratory RespiratorRecommended if dusts, mists, or vapors are generated.[4] Use a NIOSH-approved respirator.
Hands Chemical-resistant glovesNitrile rubber or other resistant materials are recommended.[5] Never wear leather or fabric gloves.[6] Ensure gloves are unlined and check for leaks before use.[5][7]
Eyes Safety goggles or face shieldMust provide protection against chemical splashes.[8] Should meet ANSI Z87.1 standards.[7] A face shield may be worn over goggles for enhanced protection.[6]
Body Chemical-resistant coveralls or lab coatWear a long-sleeved shirt and long pants as a minimum.[5] For higher-risk activities, chemical-resistant coveralls are required.[4][8]
Feet Chemical-resistant bootsBoots should be waterproof and worn with pant legs outside to prevent chemicals from entering.[6][8] Leather or canvas footwear is not permissible.[4][8]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimize the risk of exposure to this compound. The following procedural guidance outlines the key steps for safe handling.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store Securely: Store in a locked, well-ventilated area designated for toxic chemicals.[1] The storage container must be tightly closed.

  • Compatibility: Store away from incompatible materials.

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Handling and Use
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Donning PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

  • Weighing and Transfer: When weighing or transferring the substance, take care to avoid generating dust or aerosols.

  • Spill Preparedness: Have a spill kit readily available. In case of a spill, evacuate the area and follow established spill cleanup procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical final step to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be collected in designated, sealed containers.

  • Hazardous Waste: this compound and its containers must be disposed of as hazardous waste.[1]

  • Regulatory Compliance: Disposal must be carried out in strict accordance with all local, regional, and national environmental regulations.[1] Do not allow the chemical to enter drains or waterways.[1]

  • Container Disposal: For empty containers, it is best practice to triple rinse them, adding the rinse water to the spray tank, before puncturing and crushing the container to prevent reuse.[10]

  • Professional Disposal Service: Engage a licensed hazardous waste disposal company for the final disposal of the collected waste.

Visualizing the Workflow

To further clarify the procedural flow for handling this compound, the following diagram illustrates the key stages and decision points from initial receipt to final disposal.

Butocarboxim_Sulfoxide_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase start Receive Chemical inspect Inspect Container for Damage start->inspect storage Store in Secure, Ventilated Area inspect->storage No Damage handle_damage Follow Spill/Leak Protocol inspect->handle_damage Damage Found ppe Don Required PPE storage->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh_transfer Weigh and Transfer fume_hood->weigh_transfer experiment Conduct Experiment weigh_transfer->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste_collection Collect Contaminated Waste decontaminate->waste_collection disposal Dispose as Hazardous Waste waste_collection->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.